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  • Product: (S)-(-)-Ethyl Leucate
  • CAS: 60856-85-1

Core Science & Biosynthesis

Foundational

(S)-(-)-Ethyl Leucate chemical properties

An In-depth Technical Guide to (S)-(-)-Ethyl Leucate: Properties, Analysis, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (S)-(-)-Ethyl Leucate, a s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-(-)-Ethyl Leucate: Properties, Analysis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-(-)-Ethyl Leucate, a significant chiral building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer field-proven insights into the molecule's characterization, handling, and application, emphasizing the causal relationships behind its chemical behavior.

Molecular Identity and Stereochemical Significance

(S)-(-)-Ethyl Leucate, systematically named ethyl (2S)-2-hydroxy-4-methylpentanoate, is the ethyl ester of L-leucic acid.[1] Its identity is defined by a unique combination of a hydroxyl group and an ester functional group attached to a chiral carbon center, derived from the natural amino acid L-leucine. This specific stereochemistry is paramount, as the biological and chemical interactions of chiral molecules are often highly dependent on their spatial arrangement.[2][3]

Identifier Value Source
IUPAC Name ethyl (2S)-2-hydroxy-4-methylpentanoatePubChem[1]
Synonyms (S)-(-)-Ethyl Leucate, Ethyl L-leucate, Ethyl (S)-2-hydroxyisocaproatePubChem[1]
CAS Number 60856-85-1The Good Scents Company, PubChem[1][4]
Molecular Formula C₈H₁₆O₃PubChem, Alfa Chemistry[1][5]
Molecular Weight 160.21 g/mol PubChem, Alfa Chemistry[1][5]
SMILES CCOC(=O)OPubChem[1]
InChIKey QRHOWVDPHIXNEN-ZETCQYMHSA-NPubChem[1]

The "(S)" designation in its name refers to the absolute configuration at the C2 carbon, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left. This optical activity is a direct consequence of its chirality.

chemical_structure cluster_molecule (S)-(-)-Ethyl Leucate C1 CH₃ C2 CH₂ C1->C2 O1 O C2->O1 C3 C O1->C3 O2 O C3->O2 C4 C* C3->C4 OH OH C4->OH C5 CH₂ C4->C5 C6 CH C5->C6 C7 CH₃ C6->C7 C8 CH₃ C6->C8 workflow start Sample of (S)-(-)-Ethyl Leucate nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (e.g., ESI-MS) start->ms data_analysis Correlative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis conclusion Structure & Purity Confirmed data_analysis->conclusion

Caption: Workflow for the comprehensive spectroscopic analysis of (S)-(-)-Ethyl Leucate.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve a small amount (~5-10 mg) of (S)-(-)-Ethyl Leucate in a deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a thin film can be prepared on a salt plate. For MS, prepare a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • ¹H NMR Analysis (Predicted): Acquire the proton NMR spectrum. The expected signals provide information on the electronic environment and connectivity of hydrogen atoms. * ~4.2 ppm (quartet, 2H): The -O-CH₂- protons of the ethyl group, split by the adjacent methyl group.

    • ~4.1 ppm (triplet or dd, 1H): The proton on the chiral carbon (-CH(OH)-), split by the adjacent methylene group.

    • ~1.7 ppm (multiplet, 1H): The -CH- proton of the isobutyl group.

    • ~1.5 ppm (multiplet, 2H): The -CH₂- protons of the isobutyl group.

    • ~1.3 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.

    • ~0.9 ppm (doublet, 6H): The two equivalent -CH₃ protons of the isobutyl group.

  • ¹³C NMR Analysis (Predicted): This technique identifies all unique carbon atoms in the molecule.

    • ~175 ppm: Carbonyl carbon (C=O) of the ester.

    • ~70 ppm: Chiral carbon bearing the hydroxyl group (-CH(OH)-).

    • ~61 ppm: Methylene carbon (-O-CH₂-) of the ethyl group.

    • ~43 ppm: Methylene carbon (-CH₂-) of the isobutyl group.

    • ~25 ppm: Methine carbon (-CH-) of the isobutyl group.

    • ~23 ppm & ~21 ppm: The two methyl carbons of the isobutyl group.

    • ~14 ppm: Methyl carbon (-CH₃) of the ethyl group.

  • IR Spectroscopy Analysis: This method confirms the presence of key functional groups. [6] * Broad peak at ~3450 cm⁻¹: O-H stretch from the hydroxyl group.

    • Strong, sharp peak at ~1735 cm⁻¹: C=O stretch from the ester group.

    • Peaks in the 2960-2870 cm⁻¹ range: C-H stretches from the alkyl portions.

    • Peaks in the 1250-1050 cm⁻¹ range: C-O stretches from the ester and alcohol.

  • Mass Spectrometry Analysis: This determines the molecular weight and provides structural clues through fragmentation.

    • Molecular Ion Peak (M⁺): Expected at m/z = 160.

    • Key Fragments: Loss of the ethyl group (-OCH₂CH₃) leading to a peak at m/z = 115, and loss of the isobutyl group leading to other characteristic fragments.

Reactivity and Synthetic Utility

The chemical behavior of (S)-(-)-Ethyl Leucate is governed by its two primary functional groups: the secondary alcohol and the ethyl ester.

  • Alcohol Reactivity: The hydroxyl group can be oxidized to a ketone, acylated to form a new ester, or deprotonated to act as a nucleophile.

  • Ester Reactivity: The ester can undergo hydrolysis (saponification) under basic conditions to yield L-leucic acid and ethanol, or transesterification in the presence of another alcohol.

Its primary value lies in its role as a chiral synthon . A common application is in the synthesis of optically active natural products, such as the bark beetle pheromone, Ipsenol. [5]This utility stems from the pre-defined stereocenter which can be carried through a synthetic sequence to impart chirality on the final target molecule.

reaction_scheme cluster_react reactant (S)-(-)-Ethyl Leucate reagent1 NaOH, H₂O (Saponification) product1 (S)-Leucic Acid + Ethanol reactant->product1 reagent2 PCC or Dess-Martin (Oxidation) product2 Ethyl (S)-2-oxo-4-methylpentanoate reactant->product2

Caption: Key reactions of (S)-(-)-Ethyl Leucate highlighting its functional group reactivity.

The Role of Chirality in Drug Development

While (S)-(-)-Ethyl Leucate is primarily used as a fragrance agent and a synthetic intermediate, its chiral nature is highly relevant to the principles of drug development. [4]Biological systems, such as enzymes and receptors, are inherently chiral. [2]Consequently, different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. [11] For example, one enantiomer may be therapeutically active while the other is inactive or, in some cases, harmful. [11]The use of enantiomerically pure starting materials like (S)-(-)-Ethyl Leucate is a cornerstone of modern asymmetric synthesis, enabling the selective production of the desired stereoisomer of a drug candidate and avoiding the complications of racemic mixtures. [3][12]

Safety, Handling, and Storage

Proper handling of (S)-(-)-Ethyl Leucate is essential for laboratory safety. The following guidelines are based on data for the racemic mixture and general best practices for organic liquids. [7][8]

Safety Aspect Guideline Source
Hazard Class Combustible Liquid TCI [7]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. Fisher Scientific [9]
Handling Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area or fume hood. Avoid breathing mist or vapors. Ground/bond container and receiving equipment to prevent static discharge. TCI, Fisher Scientific [7][9]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration (0-10°C) is recommended for long-term stability. TCI, The Good Scents Company [10][7]
Fire Fighting Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. TCI [7]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | TCI [7]|

Trustworthiness: These protocols represent a standard system for ensuring safety. Adherence to these guidelines minimizes risks associated with the material's combustibility and potential for inhalation exposure. All handling should be performed by trained personnel.

Conclusion

(S)-(-)-Ethyl Leucate is more than a simple organic ester; it is a valuable chiral tool for synthetic chemists. Its well-defined physical properties, predictable spectroscopic signature, and specific stereochemistry make it a reliable building block for creating complex, optically active molecules. This guide has provided a framework for understanding its core characteristics, from molecular structure to practical application and safe handling, grounding its properties in the principles of organic chemistry to empower researchers in their scientific endeavors.

References

  • Current time information in Aude, FR. (n.d.). Google Search.
  • The Good Scents Company. (n.d.). ethyl (S)-2-hydroxy-4-methyl pentanoate, 60856-85-1. Retrieved January 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate, 10348-47-7. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). (S)-(-)-Ethyl Leucate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Méndez-Lucio, O., et al. (2021). Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. PMC - NIH. Retrieved January 23, 2026, from [Link]

  • (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved January 23, 2026, from [Link]

  • D'Alonzo, D., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl... Retrieved January 23, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-(S)-lactate. Retrieved January 23, 2026, from [Link]

  • Al-Obaidi, H., & Bucko, M. (2022). Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics. PMC - NIH. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved January 23, 2026, from [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved January 23, 2026, from [Link]

  • (n.d.). stereochemistry and biological activity of drugs.
  • (n.d.). Spectra of ethyl acetate.
  • Kumar, P., et al. (2023). A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare. PMC - NIH. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Activity of 16,17-Dihydroheronamide C and ent-Heronamide C. Retrieved January 23, 2026, from [Link]

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Exploratory

Molecular Identity and Physicochemical Characteristics

An In-Depth Technical Guide to (S)-(-)-Ethyl Leucate This guide provides a comprehensive technical overview of (S)-(-)-Ethyl Leucate (CAS No. 60856-85-1), a chiral building block of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-(-)-Ethyl Leucate

This guide provides a comprehensive technical overview of (S)-(-)-Ethyl Leucate (CAS No. 60856-85-1), a chiral building block of significant interest to researchers in organic synthesis, drug discovery, and analytical chemistry. The content herein is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

(S)-(-)-Ethyl Leucate, systematically named ethyl (2S)-2-hydroxy-4-methylpentanoate, is the ethyl ester of L-leucic acid. Its chirality, specifically the (S)-configuration at the C2 position, is crucial to its function as a stereospecific starting material in asymmetric synthesis.

Table 1: Chemical Identifiers and Descriptors [1]

IdentifierValue
CAS Number 60856-85-1[1][2][3][4]
Molecular Formula C₈H₁₆O₃[1][2][4]
Molecular Weight 160.21 g/mol [1][4]
IUPAC Name ethyl (2S)-2-hydroxy-4-methylpentanoate[1]
Synonyms Ethyl (S)-2-Hydroxyisocaproate, Ethyl L-Leucate[1][2][4]
InChI InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m0/s1[1]
InChIKey QRHOWVDPHIXNEN-ZETCQYMHSA-N[1]
Canonical SMILES CCOC(=O)O[1]

The physical properties of (S)-(-)-Ethyl Leucate dictate its handling, storage, and application in various experimental settings. It is a liquid at room temperature with limited water solubility, indicating a preference for organic solvents.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless to pale yellow clear liquid (est.)[2]
Boiling Point 197.4 °C @ 760 mm Hg (est.)[2]
Flash Point 74.0 °C (165.0 °F) TCC (est.)[2]
Vapor Pressure 0.097 mmHg @ 25 °C (est.)[2]
Solubility Soluble in alcohol; Water solubility: 2.019e+004 mg/L @ 25 °C (est.)[2]
logP (o/w) 1.223 (est.)[2]
Topological Polar Surface Area 46.5 Ų[1]

Synthesis and Stereochemical Control

The primary value of (S)-(-)-Ethyl Leucate lies in its enantiopure nature. Its synthesis from readily available chiral pool starting materials, such as L-leucine, is a common strategy.

Synthesis via Diazotization and Esterification of L-Leucine

A reliable method to produce (S)-(-)-Ethyl Leucate involves a two-step process starting from the natural amino acid L-leucine. The key is the stereospecific conversion of the primary amine to a hydroxyl group with retention of configuration, followed by esterification.

Step 1: Diazotization of L-Leucine to L-Leucic Acid. L-Leucine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures. The amine group is converted into an unstable diazonium salt, which then hydrolyzes to the corresponding α-hydroxy acid, (S)-2-hydroxy-4-methylpentanoic acid (L-leucic acid). Maintaining low temperatures (0-5 °C) is critical to prevent side reactions and racemization.

Step 2: Fischer Esterification. The resulting L-leucic acid is then esterified with ethanol in the presence of a catalytic amount of strong acid (e.g., concentrated H₂SO₄). The reaction is typically heated to reflux to drive the equilibrium towards the product, often with a Dean-Stark apparatus to remove the water byproduct. This acid-catalyzed reaction does not affect the chiral center, thus preserving the (S)-configuration.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Fischer Esterification L_Leucine L-Leucine (Chiral Pool) Reagents1 NaNO₂, H₂SO₄ 0-5 °C L_Leucine->Reagents1 L_Leucic_Acid (S)-2-Hydroxy-4-methylpentanoic Acid (L-Leucic Acid) Reagents1->L_Leucic_Acid Retention of Stereochemistry Reagents2 Ethanol (Excess) cat. H₂SO₄, Reflux L_Leucic_Acid->Reagents2 Product (S)-(-)-Ethyl Leucate CAS: 60856-85-1 Reagents2->Product

Diagram 1: Synthesis workflow from L-Leucine.
Enantioselective Synthesis

Alternative strategies involve the asymmetric reduction of a prochiral keto-ester, ethyl 2-oxo-4-methylpentanoate. This requires a chiral catalyst, such as those based on Ruthenium-phosphine-diamine complexes (e.g., Noyori-type catalysts), to selectively produce the (S)-enantiomer.[5] This approach is valuable when the corresponding chiral α-amino acid is unavailable or expensive, offering high enantiomeric excess through catalyst design.

Analytical Methodologies for Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric excess (e.e.) of (S)-(-)-Ethyl Leucate is paramount. A multi-technique approach is standard practice.

G cluster_0 Analytical Workflow Sample (S)-(-)-Ethyl Leucate Sample GCMS GC-MS (Identity & Purity) Sample->GCMS ChiralGC Chiral GC (Enantiomeric Excess) Sample->ChiralGC NMR NMR (¹H, ¹³C) (Structural Verification) Sample->NMR Data Verified Product: - Structure - Purity >95% - e.e. >99% GCMS->Data ChiralGC->Data NMR->Data

Sources

Foundational

(S)-(-)-Ethyl Leucate: A Comprehensive Technical Guide to its Molecular Weight, Characterization, and Application as a Chiral Synthon

Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of (S)-(-)-Ethyl Leucate, a valuable chiral building block in modern organic synthesis. Moving beyond a si...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (S)-(-)-Ethyl Leucate, a valuable chiral building block in modern organic synthesis. Moving beyond a simple data sheet, this document elucidates the foundational importance of its molecular weight, outlines a comprehensive analytical strategy for its characterization, and discusses its practical applications, particularly within the pharmaceutical and fine chemical industries.

Part 1: Foundational Molecular Attributes

Introduction: The Significance of Chiral Esters in Synthesis

In the landscape of drug discovery and materials science, the precise control of stereochemistry is paramount. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different biological activities.[1] Consequently, the ability to synthesize single enantiomers is a cornerstone of modern pharmaceutical development. Chiral esters like (S)-(-)-Ethyl Leucate serve as versatile starting materials, or "synthons," providing a pre-defined stereochemical center from which more complex molecular architectures can be constructed.[2] Understanding the fundamental properties of these synthons, beginning with molecular weight, is the first and most critical step in their effective use.

Defining (S)-(-)-Ethyl Leucate: Structure and Stereochemistry

(S)-(-)-Ethyl Leucate is the ethyl ester of (S)-leucic acid. Its structure is characterized by a stereogenic center at the C2 position, dictating the (S) configuration. The (-) designation refers to its levorotatory property, meaning it rotates plane-polarized light to the left. Its systematic IUPAC name is ethyl (2S)-2-hydroxy-4-methylpentanoate.[3]

The molecule's identity is unequivocally defined by its chemical formula and structure, which in turn determines its molecular weight—a cornerstone property for all stoichiometric calculations and analytical verifications.

The Cornerstone Property: Molecular Weight

The molecular weight is the mass of one mole of a substance and is a critical parameter for converting between mass and moles in reaction planning, determining concentration, and interpreting analytical data.

Theoretical Calculation: The molecular weight is calculated from the molecular formula, C₈H₁₆O₃, using the atomic weights of its constituent elements.[3][4]

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

  • Total Molecular Weight: 96.088 + 16.128 + 47.997 = 160.213 g/mol

This theoretical value is the benchmark against which experimental data is compared.

G cluster_elements Atomic Weight Contribution formula Molecular Formula C₈H₁₆O₃ C Carbon (C) 8 x 12.011 u formula->C H Hydrogen (H) 16 x 1.008 u formula->H O Oxygen (O) 3 x 15.999 u formula->O mw Calculated Molecular Weight 160.21 g/mol C->mw H->mw O->mw

Caption: Relationship between molecular formula and theoretical molecular weight.

Core Molecular Identifiers: A summary of the key identifiers for (S)-(-)-Ethyl Leucate is presented below for quick reference.

IdentifierValueSource(s)
Molecular Weight 160.21 g/mol [3][5]
Molecular Formula C₈H₁₆O₃[3][4]
CAS Number 60856-85-1[3][6]
IUPAC Name ethyl (2S)-2-hydroxy-4-methylpentanoate[3]
Synonyms Ethyl (S)-2-Hydroxyisocaproate, Ethyl L-leucate[3]
InChIKey QRHOWVDPHIXNEN-ZETCQYMHSA-N[3]
SMILES CCOC(=O)O[3]

Part 2: Physicochemical and Spectroscopic Profile

Macroscopic Properties

The physical properties of (S)-(-)-Ethyl Leucate are essential for its proper handling, storage, and use in experimental setups.[7] For instance, knowledge of its boiling point is crucial for purification by distillation and for setting appropriate parameters in gas chromatography.

PropertyValueSource(s)
Physical State Colorless to pale yellow liquid[4][8]
Boiling Point ~185-197 °C at 760 mmHg[4][8][9]
Flash Point ~74 °C (165 °F)[4][8]
Specific Gravity ~0.97 (20/20)[8]
Refractive Index ~1.42[8]
Storage Refrigerated (0-10°C)[8]
The Analytical Triad for Structural Verification

To ensure the identity, purity, and structural integrity of a chemical like (S)-(-)-Ethyl Leucate, a combination of analytical techniques is employed. This "analytical triad"—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Gas Chromatography (GC)—provides a self-validating system where each technique corroborates the findings of the others.

G cluster_workflow Comprehensive Analytical Workflow start Sample of (S)-(-)-Ethyl Leucate ms Mass Spectrometry (MS) Determines m/z start->ms nmr NMR Spectroscopy Confirms Connectivity start->nmr gc Gas Chromatography (GC) Assesses Purity start->gc confirm_mw Molecular Weight Confirmed ms->confirm_mw confirm_struct Structure Confirmed nmr->confirm_struct confirm_purity Purity & Enantiomeric Excess Confirmed gc->confirm_purity final Validated Reagent

Caption: Workflow illustrating the synergy of MS, NMR, and GC for validation.

Experimental Protocol 1: Molecular Weight Determination by Mass Spectrometry

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For (S)-(-)-Ethyl Leucate, this provides direct experimental verification of the calculated molecular weight. Electron Ionization (EI) is a common technique for volatile compounds like esters.[10][11]

Methodology:

  • Sample Preparation: Dilute 1 µL of (S)-(-)-Ethyl Leucate in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. The high dilution prevents oversaturation of the detector.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Separation (Inlet to MS):

    • Injector Temperature: 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. This ensures separation from any solvent or minor impurities before MS analysis.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200. This range comfortably covers the molecular ion and expected fragments.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). For (S)-(-)-Ethyl Leucate, this should appear at an m/z of approximately 160.[3]

    • Analyze the fragmentation pattern. Esters often show characteristic fragments. A key fragment for ethyl esters is often observed at m/z 88, corresponding to the McLafferty rearrangement product.[12]

Trustworthiness: The presence of the molecular ion at m/z 160, along with a predictable fragmentation pattern, provides high confidence in the compound's identity and molecular weight.

Experimental Protocol 2: Purity and Enantiomeric Excess by Chiral Gas Chromatography (GC)

Principle: Gas chromatography separates volatile compounds based on their interaction with a stationary phase. By using a chiral stationary phase, it is possible to separate the (S) and (R) enantiomers, allowing for the determination of purity and enantiomeric excess (e.e.).[13]

Methodology:

  • Sample Preparation: Prepare a ~100 ppm solution of (S)-(-)-Ethyl Leucate in hexane.

  • Instrument: A Gas Chromatograph with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Injector: Split/splitless, set to 250°C with a high split ratio (e.g., 50:1) to prevent column overload.

    • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., beta- or gamma-DEX).[13]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: An isothermal run at a relatively low temperature (e.g., 100-120°C) is often sufficient to achieve enantiomeric separation. A slow temperature ramp may be required for optimization.

  • Data Analysis:

    • The chromatogram should show a major peak corresponding to the (S)-enantiomer.

    • Chemical purity is determined by integrating the area of all peaks; the purity is the area of the main peak divided by the total area.

    • Enantiomeric excess is calculated from the areas of the (S) and (R) peaks: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100. A high-quality sample should exhibit an e.e. >98%.

Expertise & Experience: The choice of a chiral column is critical; cyclodextrin-based phases are well-established for separating chiral esters. The FID is chosen for its high sensitivity and linear response to hydrocarbons, making it ideal for accurate quantification.

Part 3: Application in a Research Context

Role as a Chiral Building Block

The primary value of (S)-(-)-Ethyl Leucate lies in its utility as a chiral synthon. Its defined stereocenter and functional groups (hydroxyl and ester) can be manipulated to build more complex molecules stereoselectively. A notable application is in the synthesis of optically active forms of Ipsenol, an aggregation pheromone of the Ips bark beetle. In such syntheses, the stereochemistry of the final product is directly derived from the starting (S)-(-)-Ethyl Leucate, making its enantiomeric purity a critical quality attribute.

Significance for Drug Development Professionals

For professionals in drug development, the absolute certainty of a starting material's molecular weight and purity is non-negotiable.

  • Stoichiometric Precision: All synthetic planning relies on accurate mole calculations, which are impossible without a confirmed molecular weight.

  • Regulatory Compliance: Regulatory bodies like the FDA require rigorous characterization of all starting materials and intermediates. An unverified molecular weight or impure starting material would invalidate any subsequent results.

  • Process Reliability: The presence of impurities, including the incorrect enantiomer, can lead to unpredictable side reactions, reduced yields, and complex purification challenges, ultimately delaying timelines and increasing costs.

G mw Accurate Molecular Weight (160.21 g/mol) stoich Precise Stoichiometry mw->stoich purity High Chemical & Enantiomeric Purity reaction Predictable Reaction Kinetics & Outcome purity->reaction stoich->reaction yield High Yield of Target Molecule reaction->yield purify Simplified Purification reaction->purify outcome Reliable & Reproducible Synthesis Outcome yield->outcome purify->outcome

Caption: The link between fundamental properties and successful synthesis.

Conclusion

(S)-(-)-Ethyl Leucate is more than a chemical with a CAS number; it is a precision tool for asymmetric synthesis. Its molecular weight of 160.21 g/mol is its most fundamental characteristic, serving as the basis for its use in quantitative chemical transformations. This guide has detailed not only this core property but also the integrated analytical methodologies required to verify its identity, purity, and structure with a high degree of confidence. For researchers and drug development professionals, a thorough understanding and rigorous validation of these properties are essential for achieving reliable, reproducible, and successful scientific outcomes.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13237362, (S)-(-)-Ethyl Leucate." PubChem, [Link]. Accessed January 23, 2026.

  • The Good Scents Company. "ethyl (S)-2-hydroxy-4-methyl pentanoate." The Good Scents Company, [Link]. Accessed January 23, 2026.

  • The Good Scents Company. "ethyl 2-hydroxy-4-methyl valerate." The Good Scents Company, [Link]. Accessed January 23, 2026.

  • Amerigo Scientific. "(S)-(-)-Ethyl leucate." Amerigo Scientific, [Link]. Accessed January 23, 2026.

  • McLafferty, F. W. "Mass Spectrometric Analysis. Aliphatic Esters." Analytical Chemistry, vol. 29, no. 12, 1957, pp. 1782–1789, [Link]. Accessed January 23, 2026.

  • Latorre, C., et al. "Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine." Journal of Agricultural and Food Chemistry, vol. 60, no. 7, 2012, pp. 1769-76, [Link]. Accessed January 23, 2026.

  • Chemistry LibreTexts. "Chiral Chromatography." Chemistry LibreTexts, [Link]. Accessed January 23, 2026.

  • Chemistry LibreTexts. "Mass Spectrometry of Some Common Functional Groups." Chemistry LibreTexts, [Link]. Accessed January 23, 2026.

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Exploratory

An In-Depth Technical Guide to (S)-(-)-Ethyl Leucate: Structure, Stereochemistry, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of (S)-(-)-Ethyl Leucate, a valuable chiral building block in organic synthesis. The docume...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of (S)-(-)-Ethyl Leucate, a valuable chiral building block in organic synthesis. The document delves into its core structural and stereochemical features, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the diverse applications of this compound in the fields of pharmaceutical research and development, highlighting its role in the synthesis of complex molecules. This guide is intended to serve as a detailed resource for researchers and professionals working in synthetic chemistry and drug discovery.

Introduction: The Significance of Chiral Building Blocks

In the realm of organic chemistry and drug development, chirality plays a pivotal role. The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. A significant number of pharmaceuticals are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even toxic. This necessitates the use of enantiomerically pure starting materials, often referred to as chiral building blocks, in the synthesis of these drugs.

(S)-(-)-Ethyl Leucate, derived from the naturally occurring amino acid L-leucine, is an important member of this class of compounds. Its defined stereochemistry and versatile functional groups—an ester and a secondary alcohol—make it a valuable intermediate for the asymmetric synthesis of a variety of complex organic molecules. This guide will provide a detailed exploration of its properties and applications. The use of readily available chiral compounds like amino acids for synthesizing complex molecules is a strategy known as chiral pool synthesis[1][2][3].

Physicochemical Properties and Stereochemistry of (S)-(-)-Ethyl Leucate

(S)-(-)-Ethyl Leucate is the ethyl ester of (S)-leucic acid. Its systematic IUPAC name is ethyl (2S)-2-hydroxy-4-methylpentanoate[4]. The molecule possesses a single chiral center at the C2 carbon, which dictates its stereochemical properties.

Physicochemical Data

The key physicochemical properties of (S)-(-)-Ethyl Leucate are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name ethyl (2S)-2-hydroxy-4-methylpentanoate[4]
Synonyms (S)-(-)-Ethyl 2-hydroxy-4-methylpentanoate, Ethyl L-leucate[4][5][6]
CAS Number 60856-85-1[4][5][6]
Molecular Formula C8H16O3[4][5][6]
Molecular Weight 160.21 g/mol [4][5][6]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 197.4 °C (estimated)[5]
Solubility Soluble in alcohol[5]
Elucidation of Stereochemistry

The stereochemical descriptors "(S)" and "(-)" provide crucial information about the molecule's three-dimensional structure and its interaction with plane-polarized light.

  • The (S)-Configuration: The "S" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For the chiral carbon (C2) of ethyl leucate, the substituents are ranked as follows:

    • -OH (highest priority)

    • -COOEt

    • -CH2CH(CH3)2

    • -H (lowest priority)

    When viewing the molecule with the lowest priority group (-H) pointing away, the sequence from the highest to the lowest priority groups (-OH to -COOEt to -CH2CH(CH3)2) is in a counter-clockwise direction. This arrangement is designated as (S) (from the Latin sinister, meaning left).

  • The (-)-Designation (Levorotatory): The "(-)" symbol indicates that a solution of this compound rotates plane-polarized light to the left (counter-clockwise). This is an experimentally determined property and is not directly predictable from the (S) or (R) designation. The corresponding enantiomer, (R)-(+)-Ethyl Leucate, rotates plane-polarized light to the right[7].

Below is a diagram illustrating the structure and stereochemistry of (S)-(-)-Ethyl Leucate.

Caption: 2D representation of (S)-(-)-Ethyl Leucate's stereochemistry.

Synthesis of (S)-(-)-Ethyl Leucate

The most common and direct method for synthesizing (S)-(-)-Ethyl Leucate is through the esterification of L-leucine. While the traditional Fischer-Speier esterification is a viable method, it often requires harsh conditions and can be time-consuming[8]. Other methods, such as those utilizing diazotization, can also be employed.

Synthesis via Diazotization of L-Leucine Ethyl Ester

A reliable method for producing (S)-(-)-Ethyl Leucate involves the diazotization of L-leucine ethyl ester. This method generally proceeds with retention of configuration at the chiral center.

Step 1: Esterification of L-Leucine

  • Suspend L-leucine in absolute ethanol.

  • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it until saturation.

  • Reflux the mixture for several hours.

  • Remove the excess ethanol under reduced pressure to obtain L-leucine ethyl ester hydrochloride.

Step 2: Diazotization of L-Leucine Ethyl Ester

  • Dissolve the L-leucine ethyl ester hydrochloride in an aqueous solution.

  • Cool the solution in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a few hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure (S)-(-)-Ethyl Leucate.

Justification of Experimental Choices:

  • The use of dry HCl gas in the esterification step acts as a catalyst and prevents the introduction of water, which could reverse the reaction.

  • The low temperature during diazotization is crucial to prevent the decomposition of the unstable diazonium salt intermediate.

  • Vacuum distillation is the preferred method for purification as it allows for distillation at a lower temperature, preventing thermal decomposition of the product.

The following diagram outlines the general workflow for the synthesis of (S)-(-)-Ethyl Leucate.

G cluster_esterification Step 1: Esterification cluster_diazotization Step 2: Diazotization start L-Leucine in Ethanol add_hcl Add Dry HCl Gas start->add_hcl reflux Reflux add_hcl->reflux evaporate Evaporate Ethanol reflux->evaporate ester_hcl L-Leucine Ethyl Ester HCl evaporate->ester_hcl dissolve Dissolve in Water ester_hcl->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ Solution cool->add_nitrite react Stir add_nitrite->react extract Extract with Ether react->extract dry_purify Dry and Purify extract->dry_purify product (S)-(-)-Ethyl Leucate dry_purify->product caption Synthesis Workflow

Caption: Workflow for the synthesis of (S)-(-)-Ethyl Leucate.

Applications in Research and Drug Development

(S)-(-)-Ethyl Leucate serves as a versatile chiral intermediate in the synthesis of various biologically active molecules. Its utility stems from the presence of two modifiable functional groups and a defined stereocenter.

Chiral Building Block in Asymmetric Synthesis

The primary application of (S)-(-)-Ethyl Leucate is as a chiral building block. The hydroxyl and ester groups can be selectively modified to introduce new functionalities and build molecular complexity while retaining the original stereochemistry. This is a cornerstone of chiral pool synthesis, where readily available chiral molecules are used as starting materials for the synthesis of enantiomerically pure target molecules[1][3]. For instance, chiral amino alcohols can be derived from the esterification and subsequent Grignard reaction of L-leucine[9].

Synthesis of Pheromones

(S)-(-)-Ethyl Leucate has been utilized in the synthesis of optically active forms of Ipsenol, a pheromone of the Ips bark beetle[10]. The stereochemistry of pheromones is often critical for their biological activity, making enantioselective synthesis essential.

Precursor for Pharmaceutical Intermediates

The structural motif of (S)-(-)-Ethyl Leucate is found in various pharmaceutical agents. It can be used as a starting material for the synthesis of more complex chiral molecules that form the backbone of new drug candidates. The esterification of L-leucine is a key step in these synthetic pathways[9][11][12].

Role in Polymer Chemistry

Derivatives of L-leucine, for which ethyl leucate is a direct precursor, are used in the synthesis of chiral polymers. These polymers can exhibit unique properties, such as forming helical structures, due to the chirality of the monomer units[13].

Conclusion

(S)-(-)-Ethyl Leucate is a fundamentally important molecule for chemists engaged in asymmetric synthesis. Its well-defined stereochemistry, derived from the natural chiral pool of amino acids, coupled with its versatile functional groups, makes it an invaluable starting material for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, stereochemistry, and synthetic routes is essential for leveraging its full potential in research, particularly in the development of new pharmaceuticals and other biologically active compounds.

References

  • PubChem. (S)-(-)-Ethyl Leucate. [Link]

  • The Good Scents Company. ethyl (S)-2-hydroxy-4-methyl pentanoate. [Link]

  • MDPI. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]

  • Scientific Research Publishing. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]

  • ResearchGate. Synthesis of Chiral Amino Alcohols from L-Leucine and Their Chiral Recognition of Enantiomers of Ibuprofen and Mandelic Acid. [Link]

  • Asymmetric Synthesis. Chiral Pool Asymmetric Synthesis. [Link]

  • PubChem. Ethyl 2-hydroxy-4-methylvalerate, (2R)-. [Link]

  • Google Patents.
  • PubMed. [Separation of a mixture of L-isoleucine and L-leucine]. [Link]

  • ResearchGate. Synthesis and Characterization of L-Leucine Containing Chiral Vinyl Monomer and its Polymer, Poly(2-(Methacryloyloxyamino)-4-methyl pentanoic acid). [Link]

  • PubMed. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl (2S)-2-hydroxy-4-methylpentanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Foreword: Navigating the Nomenclature of a Versatile Chiral Building Block In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Navigating the Nomenclature of a Versatile Chiral Building Block

In the landscape of synthetic chemistry, precision in nomenclature is paramount. The compound of interest, commonly referred to as (S)-(-)-Ethyl Leucate, is more precisely identified under the IUPAC nomenclature as ethyl (2S)-2-hydroxy-4-methylpentanoate . It is crucial to distinguish this molecule from its amino acid counterpart, ethyl (S)-2-amino-4-methylpentanoate, which is correctly named ethyl L-leucinate. This guide is dedicated to the α-hydroxy ester, a valuable chiral synthon whose utility spans from natural product synthesis to the development of novel therapeutics. Our objective is to provide a comprehensive technical resource, grounded in established scientific principles and practical, field-proven insights, to empower researchers in leveraging the full potential of this versatile molecule.

Core Molecular Identity and Physicochemical Characteristics

Ethyl (2S)-2-hydroxy-4-methylpentanoate is a chiral fatty acid ester. The (S)-configuration at the C2 position, coupled with the isobutyl side chain, provides a unique stereochemical and structural motif for asymmetric synthesis.

Chemical Structure and Identifiers

The fundamental attributes of this molecule are summarized below, providing a clear reference for identification and sourcing.

IdentifierValueSource
IUPAC Name ethyl (2S)-2-hydroxy-4-methylpentanoatePubChem[1]
Common Names (S)-(-)-Ethyl Leucate, Ethyl L-Leucate, (S)-Ethyl 2-HydroxyisocaproateSanta Cruz Biotechnology[2], Amerigo Scientific[3]
CAS Number 60856-85-1Santa Cruz Biotechnology[2]
Molecular Formula C₈H₁₆O₃Santa Cruz Biotechnology[2]
Molecular Weight 160.21 g/mol Santa Cruz Biotechnology[2]
Canonical SMILES CCOC(=O)C(CC(C)C)OPubChem[1]
InChI Key QRHOWVDPHIXNEN-ZETCQYMHSA-NPubChem[1]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and application. Key data for ethyl (2S)-2-hydroxy-4-methylpentanoate are presented here.

PropertyValueNotes and ConditionsSource
Appearance Colorless to pale yellow clear liquid (est.)Estimated dataThe Good Scents Company[4]
Boiling Point 80-81 °Cat 16 mmHgOakwood Chemical[5]
185-186 °Cat 760 mmHg (for racemate)The Good Scents Company[4]
Solubility Soluble in alcohol.The Good Scents Company[4]
Water: 2.019e+004 mg/Lat 25 °C (for racemate, est.)The Good Scents Company[4]
Odor Fresh, blackberry, fruityThe Good Scents Company[4], Leffingwell & Associates[6]
logP (o/w) 1.333 (est.)Estimated data for racemateThe Good Scents Company[4]
Optical Rotation [α] Levorotatory (-)The specific value is not consistently reported in publicly available literature, but the common name indicates a negative rotation.Santa Cruz Biotechnology[2]

Synthesis and Stereochemical Control

The generation of enantiomerically pure ethyl (2S)-2-hydroxy-4-methylpentanoate is critical for its application as a chiral building block. The primary strategies involve either the transformation of a pre-existing chiral starting material or the asymmetric synthesis from a prochiral precursor.

Synthetic Pathways Overview

Two principal and reliable routes to this α-hydroxy ester are:

  • Fischer Esterification of (S)-Leucic Acid: This is a direct and classical approach where the commercially available or synthetically prepared (S)-2-hydroxy-4-methylpentanoic acid is esterified. The reaction is typically catalyzed by a strong acid in ethanol. The integrity of the stereocenter is maintained under these conditions.

  • Asymmetric Reduction of an α-Keto Ester: This method involves the stereoselective reduction of the prochiral ketone in ethyl 2-oxo-4-methylpentanoate. This can be achieved using chiral chemical reducing agents or, more commonly and with higher enantioselectivity, through biocatalysis with specific ketoreductase enzymes.

Synthesis_Pathways cluster_0 Route 1: Esterification cluster_1 Route 2: Asymmetric Reduction S_Leucic_Acid (S)-Leucic Acid Esterification Fischer Esterification (Ethanol, H+ cat.) S_Leucic_Acid->Esterification Product Ethyl (2S)-2-hydroxy-4-methylpentanoate Esterification->Product Keto_Ester Ethyl 2-oxo-4-methylpentanoate Reduction Asymmetric Reduction (e.g., Ketoreductase) Keto_Ester->Reduction Reduction->Product

Figure 1. Major synthetic routes to Ethyl (2S)-2-hydroxy-4-methylpentanoate.
Field-Proven Experimental Protocol: Esterification of (S)-Leucic Acid

This protocol represents a standard, reliable method for the preparation of the title compound, adapted from established procedures for Fischer esterification of amino acids and other carboxylic acids.[7]

Objective: To synthesize ethyl (2S)-2-hydroxy-4-methylpentanoate via acid-catalyzed esterification of (S)-Leucic acid.

Materials:

  • (S)-Leucic acid ((S)-2-hydroxy-4-methylpentanoic acid) (1.0 eq)

  • Absolute Ethanol (EtOH), anhydrous (solvent, ~5-10 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.05 eq) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (S)-Leucic acid (1.0 eq) in absolute ethanol.

  • Acid Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (catalytic amount). Causality Note: The reaction is exothermic; slow addition of the strong acid to the alcohol prevents a dangerous temperature spike. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, saturated solution of sodium bicarbonate. Self-Validation: Continue addition until effervescence ceases, indicating complete neutralization of the acid catalyst.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes residual ethanol and water-soluble salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure ethyl (2S)-2-hydroxy-4-methylpentanoate.

Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its enantiomeric purity confirmed by chiral GC or HPLC analysis.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following data are representative for the racemic ethyl 2-hydroxy-4-methylpentanoate, with the spectra for the (S)-enantiomer being identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.[8]

  • ¹H NMR (Proton NMR):

    • ~4.2 ppm (q, 2H): Quartet corresponding to the -O-CH₂ -CH₃ protons of the ethyl ester, split by the adjacent methyl group.

    • ~4.1 ppm (dd, 1H): Doublet of doublets for the CH (OH) proton at the chiral center, split by the adjacent methylene protons.

    • ~2.5-2.8 ppm (br s, 1H): A broad singlet for the hydroxyl (-OH ) proton. This peak's position can vary with concentration and solvent, and it may exchange with D₂O.

    • ~1.8 ppm (m, 1H): Multiplet for the -CH₂-CH (CH₃)₂ proton.

    • ~1.5-1.7 ppm (m, 2H): Multiplet for the -CH(OH)-CH₂ - protons.

    • ~1.25 ppm (t, 3H): Triplet for the -O-CH₂-CH₃ protons of the ethyl ester.

    • ~0.9 ppm (d, 6H): Doublet for the two diastereotopic methyl (-CH(CH₃ )₂) protons.

  • ¹³C NMR (Carbon NMR):

    • ~175 ppm: Carbonyl carbon (C =O) of the ester.

    • ~70 ppm: Carbon of the chiral center (C H-OH).

    • ~61 ppm: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).

    • ~42 ppm: Methylene carbon adjacent to the chiral center (-CH(OH)-C H₂-).

    • ~24 ppm: Methine carbon of the isobutyl group (-C H(CH₃)₂).

    • ~23 ppm & ~21 ppm: The two diastereotopic methyl carbons (-CH(C H₃)₂).

    • ~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[1]

  • Molecular Ion (M⁺): m/z = 160 (corresponding to C₈H₁₆O₃). This peak may be weak or absent.

  • Key Fragments:

    • m/z = 87: A prominent peak resulting from the loss of the isobutyl group ([M - 57]⁺) or McLafferty rearrangement.

    • m/z = 69: Loss of the ethoxycarbonyl group.

    • m/z = 43: Often corresponds to the isopropyl cation ([C₃H₇]⁺).

Reactivity and Applications in Drug Development

The synthetic utility of ethyl (2S)-2-hydroxy-4-methylpentanoate stems from the reactivity of its two functional groups: the secondary alcohol and the ester. This dual functionality allows for a wide range of chemical transformations.

Chemical Reactivity Profile

Reactivity Start Ethyl (2S)-2-hydroxy-4-methylpentanoate Protect_OH Hydroxyl Protection (e.g., silylation, acylation) Start->Protect_OH OH Rxns Activate_OH Hydroxyl Activation (e.g., tosylation, mesylation) Start->Activate_OH OH Rxns Oxidize_OH Oxidation to Ketone (e.g., Swern, PCC) Start->Oxidize_OH OH Rxns Reduce_Ester Ester Reduction (e.g., LiAlH₄) Start->Reduce_Ester Ester Rxns Hydrolyze_Ester Ester Hydrolysis (e.g., LiOH, H₂O) Start->Hydrolyze_Ester Ester Rxns Protected_Ester Protected α-Hydroxy Ester Protect_OH->Protected_Ester Activated_Ester α-Activated Ester (Chiral Leaving Group) Activate_OH->Activated_Ester Keto_Ester Ethyl 2-oxo-4-methylpentanoate Oxidize_OH->Keto_Ester Chiral_Diol (S)-4-methyl-1,2-pentanediol Reduce_Ester->Chiral_Diol Leucic_Acid (S)-Leucic Acid Hydrolyze_Ester->Leucic_Acid

Figure 2. Reactivity map of Ethyl (2S)-2-hydroxy-4-methylpentanoate.
  • Reactions at the Hydroxyl Group: The secondary alcohol can be protected (e.g., as a silyl ether or benzyl ether) to allow for selective reactions at the ester. Alternatively, it can be activated by conversion to a good leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution, often proceeding with inversion of configuration. Oxidation of the alcohol regenerates the corresponding α-keto ester.

  • Reactions at the Ester Group: The ester can be hydrolyzed under basic or acidic conditions to return to (S)-leucic acid.[9] More importantly, it can be reduced with strong reducing agents like lithium aluminum hydride (LiAlH₄) to furnish the chiral 1,2-diol, (S)-4-methyl-1,2-pentanediol, another valuable chiral building block.

Application as a Chiral Building Block

Chiral α-hydroxy esters are foundational synthons in the pharmaceutical industry.[10] Their stereodefined structure is incorporated into more complex molecules, transferring chirality to the final target.

A notable application of ethyl (2S)-2-hydroxy-4-methylpentanoate is in the synthesis of natural products. For instance, it has been utilized as a starting material for the synthesis of optically active forms of Ipsenol , an aggregation pheromone of the Ips bark beetle.[11] This synthesis leverages the inherent chirality of the leucate precursor to construct the final chiral alcohol target, demonstrating its practical value in stereocontrolled synthesis.

While direct incorporation into many named drugs is not widely documented in top-tier literature, its structural motif is highly relevant. The α-hydroxy acid substructure is present in numerous biologically active molecules. The ability to start with a cost-effective, enantiopure C6 building block like ethyl (S)-leucate provides a significant strategic advantage in the design and execution of synthetic routes for novel drug candidates.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: According to aggregated GHS data, the compound may cause serious eye irritation (H319) and can be harmful to aquatic life with long-lasting effects (H412).[1] However, a significant number of reports indicate it does not meet GHS hazard criteria.[1] It is prudent to handle the chemical with appropriate personal protective equipment (PPE).

  • Handling: Use in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under refrigeration.[4]

Conclusion

Ethyl (2S)-2-hydroxy-4-methylpentanoate, or (S)-(-)-Ethyl Leucate, is a chiral building block of significant value. Its well-defined stereochemistry, coupled with its versatile hydroxy and ester functional groups, makes it an attractive starting point for the synthesis of complex chiral molecules. From its role in the aroma of wine to its application in pheromone synthesis, its utility is clearly established.[11][12] This guide has provided a comprehensive overview of its identity, synthesis, characterization, reactivity, and handling, offering a solid foundation for researchers to confidently incorporate this synthon into their drug discovery and development programs.

References

  • Google. (n.d.). Current time in Aude, FR.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112030, Ethyl 2-hydroxy-4-methylpentanoate. PubChem. Retrieved January 23, 2026, from [Link]

  • Leffingwell & Associates. (n.d.). The Ethyl 2-hydroxy-4-methylpentanoates. Retrieved January 23, 2026, from [Link]

  • Lytra, G., Tempere, S., de Revel, G., & Barbe, J.-C. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry, 60(6), 1503–1509. [Link]

  • Lytra, G., Tempere, S., de Revel, G., & Barbe, J.-C. (2015). Enantiomeric Distribution of Ethyl 2-Hydroxy-4-methylpentanoate in Wine, A Natural Enhancer of Fruity Aroma. ACS Symposium Series, 1195, 139-147. [Link]

  • Ager, D. J. (Ed.). (1999). Handbook of Chiral Chemicals. CRC Press.
  • Oakwood Chemical. (n.d.). Ethyl DL-Leucate. Retrieved January 23, 2026, from [Link]

  • Amerigo Scientific. (n.d.). (S)-(-)-Ethyl leucate. Retrieved January 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate, 10348-47-7. Retrieved January 23, 2026, from [Link]

  • Mishra, A., et al. (2008). Synthesis and Evaluation of Fenofibric Acid-Amino Acid Conjugates as Potential Hypolipidemic Agents.
  • Chemistry LibreTexts. (2021, August 15). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved January 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate. Retrieved January 23, 2026, from [Link]

  • SciELO. (2008). Article. Retrieved January 23, 2026, from [Link]

  • Amerigo Scientific. (n.d.). (S)-(-)-Ethyl leucate. Retrieved January 23, 2026, from [Link]

  • Oakwood Chemical. (n.d.). Ethyl DL-Leucate. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved January 23, 2026, from [Link]

  • Oakwood Chemical. (n.d.). Ethyl DL-Leucate. Retrieved January 23, 2026, from [Link]

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Exploratory

A Comprehensive Spectroscopic and Chiroptical Analysis of (S)-(-)-Ethyl Leucate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (S)-(-)-Ethyl Leucate, also known as ethyl (2S)-2-hydroxy-4-methylpentanoate, is a chiral ester of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Ethyl Leucate, also known as ethyl (2S)-2-hydroxy-4-methylpentanoate, is a chiral ester of significant interest in various fields, including organic synthesis, flavor and fragrance chemistry, and as a building block in the development of pharmaceuticals. Its specific stereochemistry plays a crucial role in its biological activity and sensory properties. Accurate and comprehensive spectroscopic and chiroptical data are paramount for its unambiguous identification, quality control, and for understanding its interactions in chiral environments.

This technical guide provides a detailed analysis of the spectroscopic and chiroptical properties of (S)-(-)-Ethyl Leucate. As a senior application scientist, the following sections are structured to not only present the data but also to offer insights into the underlying principles and experimental considerations. This guide will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it will explore the chiroptical properties that are fundamental to this stereoisomer. Each section includes predicted data based on established principles and data from analogous compounds, detailed experimental protocols for data acquisition, and visual aids to facilitate understanding.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following numbering scheme for the atoms in (S)-(-)-Ethyl Leucate will be used throughout this guide.

Caption: Molecular structure of (S)-(-)-Ethyl Leucate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. For (S)-(-)-Ethyl Leucate, the ¹H NMR spectrum is predicted to show distinct signals for each non-equivalent proton.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for (S)-(-)-Ethyl Leucate are summarized in the table below. These predictions are based on the analysis of its chemical structure and data available for its racemic form, ethyl 2-hydroxy-4-methylpentanoate.[1]

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment Rationale
H-1~1.25Triplet (t)3HMethyl protons of the ethyl group, coupled to the two methylene protons (H-2).
H-6', H-6''~0.90Doublet (d)6HDiastereotopic methyl protons of the isobutyl group, coupled to the methine proton (H-5).
H-5~1.80Nonet (m)1HMethine proton of the isobutyl group, coupled to the six methyl protons (H-6', H-6'') and the two methylene protons (H-4).
H-4~1.50-1.70Multiplet (m)2HMethylene protons adjacent to the chiral center, coupled to the methine proton (H-5) and the chiral center proton (H-3).
H-3~4.10Triplet (t) or Doublet of Doublets (dd)1HProton on the chiral carbon, coupled to the adjacent methylene protons (H-4). The hydroxyl proton may or may not show coupling.
OHVariableSinglet (s, broad)1HLabile hydroxyl proton; its chemical shift is concentration and solvent dependent.
H-2~4.20Quartet (q)2HMethylene protons of the ethyl group, coupled to the three methyl protons (H-1).
Interpretation and Causality

The downfield shift of the H-2 protons (~4.20 ppm) is due to the deshielding effect of the adjacent ester oxygen. Similarly, the H-3 proton (~4.10 ppm) is shifted downfield due to the neighboring hydroxyl and ester groups. The complexity of the H-4 and H-5 signals arises from multiple couplings with neighboring protons. The broadness of the OH signal is a result of chemical exchange with residual water or other protic species in the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in (S)-(-)-Ethyl Leucate will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of (S)-(-)-Ethyl Leucate are presented below, based on data for the racemic mixture.[1]

Carbon AtomPredicted δ (ppm)Assignment Rationale
C-1~14.0Methyl carbon of the ethyl group.
C-6', C-6''~22.0, ~23.0Diastereotopic methyl carbons of the isobutyl group.
C-5~24.5Methine carbon of the isobutyl group.
C-4~42.0Methylene carbon adjacent to the chiral center.
C-2~61.0Methylene carbon of the ethyl group, deshielded by the ester oxygen.
C-3~70.0Chiral carbon, significantly deshielded by the attached hydroxyl and ester groups.
C=O~175.0Carbonyl carbon of the ester, exhibiting the most downfield shift.
Interpretation and Causality

The chemical shift of a carbon atom is highly dependent on its electronic environment. The carbonyl carbon (C=O) is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. The chiral carbon (C-3) and the ethyl methylene carbon (C-2) are also significantly deshielded by the electronegative oxygen atoms. The aliphatic carbons of the isobutyl and ethyl groups appear in the upfield region of the spectrum, as expected.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The key IR absorption bands predicted for (S)-(-)-Ethyl Leucate are listed below, with reference to typical absorption frequencies for α-hydroxy esters.[2]

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3450Strong, BroadO-H StretchAlcohol
~2960StrongC-H StretchAlkane
~1735Strong, SharpC=O StretchEster
~1200, ~1100StrongC-O StretchEster and Alcohol
Interpretation and Causality

The broad, strong absorption around 3450 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The sharp, intense peak at approximately 1735 cm⁻¹ is indicative of the C=O stretching of the saturated ester. The C-H stretching vibrations of the alkyl groups are observed around 2960 cm⁻¹. The strong absorptions in the fingerprint region (around 1200-1100 cm⁻¹) are due to the C-O stretching vibrations of the ester and alcohol moieties.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation of the molecule.

Predicted Mass Spectrum Data

The predicted molecular ion and major fragment ions for (S)-(-)-Ethyl Leucate in an EI mass spectrum are outlined below. The fragmentation pattern is inferred from the structure and general fragmentation rules for esters and alcohols.[3]

m/zProposed Fragment
160[M]⁺ (Molecular Ion)
115[M - OCH₂CH₃]⁺
103[M - CH(CH₃)₂CH₂]⁺
87[M - COOCH₂CH₃]⁺
75[HO=C(OH)CH₂]⁺
43[CH(CH₃)₂]⁺
Fragmentation Pathway

G M [C₈H₁₆O₃]⁺˙ m/z = 160 F115 [C₅H₇O₃]⁺ m/z = 115 M->F115 - •OCH₂CH₃ F103 [C₄H₇O₃]⁺ m/z = 103 M->F103 - •CH₂CH(CH₃)₂ F87 [C₅H₁₁O]⁺ m/z = 87 M->F87 - •COOCH₂CH₃ F43 [C₃H₇]⁺ m/z = 43 F87->F43 - CH₂CO

Caption: Predicted major fragmentation pathways for (S)-(-)-Ethyl Leucate in EI-MS.

Chiroptical Properties

As a chiral molecule, (S)-(-)-Ethyl Leucate is optically active, meaning it rotates the plane of polarized light. This property is a direct consequence of its non-superimposable mirror image (enantiomer), (R)-(+)-Ethyl Leucate.

Specific Rotation

The specific rotation, [α], is a fundamental chiroptical property of a chiral compound and is a measure of its ability to rotate plane-polarized light. For (S)-(-)-Ethyl Leucate, the specific rotation is expected to be negative, as indicated by the (-) designation. The magnitude of the specific rotation is a constant for a given compound under specific conditions (temperature, wavelength, solvent, and concentration) and is a key parameter for assessing enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the stereochemistry of molecules containing chromophores. In (S)-(-)-Ethyl Leucate, the ester carbonyl group acts as a chromophore.

  • n→π* Transition: A weak, negative Cotton effect is predicted in the 210-240 nm region, corresponding to the n→π* electronic transition of the carbonyl group.

  • π→π* Transition: A stronger Cotton effect is expected at shorter wavelengths (below 200 nm) due to the π→π* transition.

The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the conformation of the molecule. Computational methods can be employed to predict the CD spectrum and correlate it with the absolute configuration.[4]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-(-)-Ethyl Leucate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's sample holder. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the TMS signal at 0 ppm. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of (S)-(-)-Ethyl Leucate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Instrument Setup: Place the salt plates in the spectrometer's sample holder.

  • Data Acquisition: Record a background spectrum of the empty IR beam path. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of (S)-(-)-Ethyl Leucate into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of 70 eV electrons.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Overall Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (S)-(-)-Ethyl Leucate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS CD Chiroptical Methods (Polarimetry, CD) Sample->CD Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Stereochem Stereochemical Assignment CD->Stereochem

Caption: A generalized workflow for the comprehensive spectroscopic and chiroptical analysis of (S)-(-)-Ethyl Leucate.

References

  • PubChem. Ethyl 2-hydroxy-4-methylpentanoate. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. Showing metabocard for Ethyl 2-hydroxy-4-methylpentanoate (HMDB0059867). [Link]

  • The Good Scents Company. ethyl 2-hydroxy-4-methyl pentanoate. [Link]

  • ResearchGate. Comparison of the chiroptical properties of two distinct families of... [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • National Center for Biotechnology Information. Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. [Link]

  • Spectroscopy Online. Electron Ionization Sources: The Basics. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Michigan State University Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

  • University of Colorado Boulder. IR Spectrum Acquisition. [Link]

  • Researching. A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. [Link]

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Foundational

(S)-(-)-Ethyl Leucate: A Technical Guide to Its Commercial Availability, Synthesis, and Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-(-)-Ethyl Leucate, also known as ethyl (S)-2-hydroxy-4-methylpentanoate, is a valuable chiral building block in the field of organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Ethyl Leucate, also known as ethyl (S)-2-hydroxy-4-methylpentanoate, is a valuable chiral building block in the field of organic synthesis and pharmaceutical development. Its stereochemically defined structure makes it a critical starting material and intermediate for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs). The precise spatial arrangement of its hydroxyl and isobutyl groups allows for the introduction of specific stereochemistry in target molecules, which is paramount for achieving desired pharmacological activity while minimizing potential off-target effects. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of (S)-(-)-Ethyl Leucate, offering a technical resource for professionals in the chemical and pharmaceutical sciences.

Commercial Availability

(S)-(-)-Ethyl Leucate is commercially available from a range of suppliers specializing in fine chemicals and chiral compounds. Researchers can procure this building block in various quantities, from laboratory-scale amounts to bulk quantities for process development and manufacturing. When sourcing (S)-(-)-Ethyl Leucate, it is crucial to consider the enantiomeric purity, typically expressed as enantiomeric excess (e.e.), as this is a critical parameter for its application in asymmetric synthesis.

SupplierProduct NameCAS NumberTypical Purity/Notes
Santa Cruz Biotechnology, Inc.(S)-(-)-Ethyl Leucate60856-85-1For research use.[1]
Amerigo Scientific(S)-(-)-Ethyl Leucate60856-85-1For research use only.[2]
BOC SciencesEthyl 2-hydroxy-4-methylvalerate10348-47-7 (racemate)Offers the racemic mixture; custom synthesis of the enantiopure form may be available.[3]
Sigma-AldrichEthyl 2-hydroxy-4-methylpentanoate10348-47-7 (racemate)Primarily offers the racemic mixture for research purposes.
TCI AmericaEthyl DL-Leucate10348-47-7 (racemate)Offers the racemic mixture with >98.0% purity (GC).[3]

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of (S)-(-)-Ethyl Leucate is essential for its effective use in synthesis and for quality control.

PropertyValueSource
Molecular Formula C₈H₁₆O₃[4]
Molecular Weight 160.21 g/mol [4]
CAS Number 60856-85-1[4]
Appearance Colorless to pale yellow liquid (estimated)[3]
Boiling Point 185-186 °C (for racemate)[3]
Solubility Soluble in alcohol; sparingly soluble in water.[3]

Spectroscopic Data:

  • Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the definitive method for determining the enantiomeric excess of (S)-(-)-Ethyl Leucate.

Synthesis of (S)-(-)-Ethyl Leucate

The most common and practical laboratory-scale synthesis of (S)-(-)-Ethyl Leucate involves the esterification of the naturally occurring amino acid, L-leucine. This method leverages the readily available and inexpensive chiral pool of L-amino acids.

Synthetic Pathway: From L-Leucine to (S)-(-)-Ethyl Leucate

The synthesis is a two-step process:

  • Diazotization of L-Leucine: The amino group of L-leucine is converted to a hydroxyl group with retention of stereochemistry using a diazotization reaction.

  • Fischer Esterification: The resulting (S)-2-hydroxy-4-methylpentanoic acid is then esterified with ethanol in the presence of an acid catalyst.

Synthesis_Pathway L_Leucine L-Leucine Intermediate (S)-2-hydroxy-4-methylpentanoic acid L_Leucine->Intermediate 1. NaNO₂, H₂SO₄ 2. H₂O, 0-5 °C Ethyl_Leucate (S)-(-)-Ethyl Leucate Intermediate->Ethyl_Leucate Ethanol, H₂SO₄ (cat.) Reflux

Caption: Synthetic pathway from L-Leucine to (S)-(-)-Ethyl Leucate.

Experimental Protocol: Synthesis of (S)-(-)-Ethyl Leucate

Step 1: Synthesis of (S)-2-hydroxy-4-methylpentanoic acid

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-leucine (1.0 eq) in 1M sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed. The causality for the slow, cooled addition is to prevent the formation of byproducts and ensure the desired stereochemical retention.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Extract the aqueous solution with diethyl ether (3 x volumes). The partitioning into an organic solvent is necessary to isolate the desired carboxylic acid from the aqueous reaction medium.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-hydroxy-4-methylpentanoic acid as an oil. This crude product is often used directly in the next step without further purification.

Step 2: Fischer Esterification to (S)-(-)-Ethyl Leucate

  • Combine the crude (S)-2-hydroxy-4-methylpentanoic acid (1.0 eq) with absolute ethanol (5-10 eq).

  • Add a catalytic amount of concentrated sulfuric acid (0.1 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux the mixture for 4-6 hours. The use of excess ethanol and removal of water (if a Dean-Stark trap is used) drives the equilibrium towards the formation of the ester.

  • Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure (S)-(-)-Ethyl Leucate.

Applications in Drug Development

(S)-(-)-Ethyl Leucate serves as a versatile chiral building block in the synthesis of a variety of pharmaceutical compounds. The stereocenter at the C2 position is often incorporated into the backbone of drug molecules to impart specific interactions with biological targets.[5][6]

Role as a Chiral Precursor

The hydroxyl group of (S)-(-)-Ethyl Leucate can be further functionalized or used as a handle for subsequent stereospecific reactions. The isobutyl group provides a non-polar side chain that can influence the binding affinity and pharmacokinetic properties of the final drug molecule. While direct examples of blockbuster drugs synthesized from (S)-(-)-Ethyl Leucate are not prominently featured in publicly available literature, its structural motif is present in various developmental and patented compounds. For instance, derivatives of L-leucine ethyl ester have been utilized in the synthesis of inhibitors for enzymes like cysteine proteases.[7]

Drug_Development_Workflow cluster_0 Synthesis cluster_1 Development Ethyl_Leucate (S)-(-)-Ethyl Leucate Intermediate Chiral Intermediate Ethyl_Leucate->Intermediate Multi-step Synthesis API Active Pharmaceutical Ingredient (API) Intermediate->API Final Synthetic Steps Formulation Formulation Studies API->Formulation Clinical_Trials Clinical Trials Formulation->Clinical_Trials

Caption: Role of (S)-(-)-Ethyl Leucate in a typical drug development workflow.

Quality Control: Determination of Enantiomeric Purity

Ensuring the high enantiomeric purity of (S)-(-)-Ethyl Leucate is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

A validated chiral HPLC method is essential for the quality control of (S)-(-)-Ethyl Leucate. The following provides a representative protocol.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose-tris(3,5-dimethylphenylcarbamate), is often effective for separating enantiomers of this type.[1]

  • Mobile Phase: A normal-phase eluent system, typically a mixture of hexane and a polar modifier like ethanol or isopropanol. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. For example, a starting point could be 95:5 (v/v) Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of (S)-(-)-Ethyl Leucate in the mobile phase to a concentration of approximately 1 mg/mL.[1]

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the sample solution.

  • Record the chromatogram. The two enantiomers will elute at different retention times.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

    e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

This self-validating protocol ensures the stereochemical purity of the chiral building block, which is a cornerstone of its utility in the synthesis of single-enantiomer drugs.

Conclusion

(S)-(-)-Ethyl Leucate is a commercially accessible and synthetically valuable chiral building block. Its preparation from the chiral pool of L-leucine provides a cost-effective route to this enantiopure compound. The ability to introduce a specific stereocenter makes it a valuable tool for medicinal chemists and process development scientists in the pharmaceutical industry. Rigorous quality control, particularly the determination of enantiomeric purity by chiral HPLC, is essential to ensure its suitability for the synthesis of single-enantiomer drug candidates. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (S)-(-)-Ethyl Leucate will undoubtedly increase.

References

  • Google. (n.d.). Current time in Aude, FR.
  • PubChem. (n.d.). (S)-(-)-Ethyl Leucate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate. Retrieved January 23, 2026, from [Link]

  • Braun, M., & Gräf, S. (1995). (R)-3-HYDROXY-4-METHYLPENTANOIC ACID. Organic Syntheses, 72, 38.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-423.
  • Google Patents. (n.d.). Process for the separation of L-leucine and L-isoleucine.
  • PrepChem. (n.d.). Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. Retrieved January 23, 2026, from [Link]

  • Kvíčala, J., & Pícha, F. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4215.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 23, 2026, from [Link]

  • Amerigo Scientific. (n.d.). (S)-(-)-Ethyl leucate. Retrieved January 23, 2026, from [Link]

  • Tamai, M., et al. (1987). Efficient synthetic method for ethyl (+)-(2S,3S)-3-[(S)-3-methyl- 1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarb oxylate (EST), a new inhibitor of cysteine proteinases. Chemical & Pharmaceutical Bulletin, 35(3), 1098-1104.
  • Woodward, R. B., et al. (1966). Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. Organic Syntheses, 46, 10.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-423.
  • Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 845-851.
  • de Gonzalo, G., & Domínguez de María, P. (2021). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects.
  • ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the separation of L-leucine and L-isoleucine.
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  • Joseph-Nathan, P., et al. (1993). Complete assignment of the 1H and 13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. Magnetic Resonance in Chemistry, 31(2), 168-172.
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Exploratory

The Biological Provenance of (S)-(-)-Ethyl Leucate: A Technical Guide for Scientists and Drug Development Professionals

Abstract (S)-(-)-Ethyl leucate, a chiral ester with significant implications in flavor chemistry and as a potential chiral building block in pharmaceutical synthesis, originates from the microbial metabolism of the essen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-(-)-Ethyl leucate, a chiral ester with significant implications in flavor chemistry and as a potential chiral building block in pharmaceutical synthesis, originates from the microbial metabolism of the essential amino acid L-leucine. This technical guide provides an in-depth exploration of the biological origins of (S)-(-)-Ethyl Leucate, elucidating its biosynthetic pathway from its precursor, L-leucine, through key metabolic intermediates. We will detail the enzymatic processes that govern its formation, with a particular focus on the stereoselectivity of these reactions. Furthermore, this guide will present validated methodologies for the isolation, purification, and stereospecific analysis of (S)-(-)-Ethyl Leucate from natural sources, primarily fermented beverages. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the natural synthesis and analytical characterization of this important chiral molecule.

Introduction: The Significance of (S)-(-)-Ethyl Leucate

Chirality plays a pivotal role in the biological activity and sensory properties of molecules. (S)-(-)-Ethyl leucate, the (S)-enantiomer of ethyl 2-hydroxy-4-methylpentanoate, is a naturally occurring ester that contributes to the complex aroma profiles of various fermented foods and beverages, most notably wine. Beyond its organoleptic properties, the stereochemically pure nature of (S)-(-)-Ethyl Leucate makes it a valuable chiral synthon for the development of pharmaceuticals and other fine chemicals. Understanding its biological origin is paramount for harnessing its potential, whether for enhancing the sensory characteristics of consumables or for developing novel biocatalytic routes for its synthesis.

This guide will deconstruct the biosynthetic journey of (S)-(-)-Ethyl Leucate, from the ubiquitous amino acid L-leucine to the final chiral ester. We will examine the key enzymatic transformations and the microorganisms responsible for them, providing a robust scientific framework for its natural occurrence.

The Biosynthetic Pathway of (S)-(-)-Ethyl Leucate

The formation of (S)-(-)-Ethyl Leucate is a multi-step process initiated from the catabolism of L-leucine, primarily by yeasts and other microorganisms present during fermentation. The pathway can be dissected into three principal stages:

2.1. Stage 1: Transamination of L-Leucine to α-Ketoisocaproate (KIC)

The initial step in the catabolism of L-leucine is a reversible transamination reaction that converts L-leucine into its corresponding α-keto acid, α-ketoisocaproate (KIC). This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) , which is widely distributed in various tissues and microorganisms.[1]

  • Causality of Experimental Choice: The selection of L-leucine as the starting precursor for investigating the biosynthesis of ethyl leucate is based on its structural relationship to the target molecule and its known metabolic fate in fermentative microorganisms.

2.2. Stage 2: Stereospecific Reduction of α-Ketoisocaproate to (S)-α-Hydroxyisocaproic Acid ((S)-HICA)

The crucial step that establishes the (S)-stereochemistry of the final product is the reduction of the keto group of KIC to a hydroxyl group, yielding (S)-α-hydroxyisocaproic acid ((S)-HICA). This reduction is catalyzed by stereospecific keto-acid reductases . Yeasts, such as Saccharomyces cerevisiae, possess a variety of aldo-keto reductases with broad substrate specificities, capable of performing such transformations.[2] The specific reductase responsible for the preferential formation of the (S)-enantiomer of HICA is an area of ongoing research, but the prevalence of (S)-ethyl leucate in certain fermented products points to the existence of enzymes with this stereopreference.

  • Trustworthiness of the Protocol: The self-validating nature of this biological system lies in the inherent stereospecificity of the enzymes involved. The presence of a significant enantiomeric excess of (S)-(-)-Ethyl Leucate in a natural product serves as evidence for a stereoselective enzymatic reduction of the KIC precursor.

2.3. Stage 3: Esterification of (S)-HICA to (S)-(-)-Ethyl Leucate

The final step in the biosynthesis is the esterification of (S)-HICA with ethanol, which is abundantly present in fermented beverages. This reaction is catalyzed by esterases or lipases , enzymes that facilitate the formation of ester bonds.[3] The production of a variety of ethyl esters is a well-documented aspect of yeast metabolism during fermentation.

  • Authoritative Grounding: The formation of esters in wine and other fermented beverages by yeast is a widely accepted phenomenon in enology and food science.[4][5]

Below is a diagram illustrating the biosynthetic pathway:

Biosynthesis_of_S_Ethyl_Leucate L_Leucine L-Leucine KIC α-Ketoisocaproate (KIC) L_Leucine->KIC Branched-chain amino acid aminotransferase (BCAT) S_HICA (S)-α-Hydroxyisocaproic Acid ((S)-HICA) KIC->S_HICA Stereospecific Keto-Acid Reductase S_Ethyl_Leucate (S)-(-)-Ethyl Leucate S_HICA->S_Ethyl_Leucate Esterase / Lipase Ethanol Ethanol Ethanol->S_Ethyl_Leucate

Caption: Biosynthetic pathway of (S)-(-)-Ethyl Leucate from L-Leucine.

Natural Occurrence and Quantitative Data

(S)-(-)-Ethyl Leucate is predominantly found in fermented beverages, with its concentration and enantiomeric distribution being influenced by factors such as the type of microorganism, fermentation conditions, and aging.

3.1. Occurrence in Wine

Wine is the most well-documented natural source of ethyl leucate. Studies have shown that the enantiomeric composition of ethyl leucate in wine can vary significantly. Generally, red wines, particularly those that have undergone aging, exhibit higher concentrations of the (S)-enantiomer compared to white wines.[6]

Wine TypeTotal Ethyl Leucate Concentration (µg/L)(R)/(S) Enantiomeric Ratio (approximate)Reference
Red Wines (Aged)~40095:5[6]
White WinesLower concentrationsPredominantly the (R)-form[6]
Tannat (with MLF)90 - 150 mg/L (as ethyl lactate)Decreased (R)-enantiomeric excess[7]
Tannat (without MLF)5 - 8 mg/L (as ethyl lactate)69% enantiomeric excess of (R)-form[7]

3.2. Occurrence in Other Fermented Products

The precursor, α-hydroxyisocaproic acid (HICA), has been identified in a variety of other fermented foods, suggesting the potential for the presence of ethyl leucate in these products as well, provided ethanol is also present. These include:

  • Certain types of cheese

  • Soy sauce

  • Kimchi

  • Yogurt[8]

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and enzymatic synthesis of (S)-(-)-Ethyl Leucate.

4.1. Protocol 1: Isolation and Purification of (S)-(-)-Ethyl Leucate from Red Wine

This protocol outlines a procedure for the extraction and purification of ethyl leucate from a complex matrix like red wine, based on established methods for volatile ester analysis.

Workflow Diagram:

Isolation_Workflow start Red Wine Sample l_l_extraction Liquid-Liquid Extraction (e.g., with dichloromethane) start->l_l_extraction concentration Concentration of Organic Phase (under gentle nitrogen stream) l_l_extraction->concentration column_chromatography Silica Gel Column Chromatography (gradient elution) concentration->column_chromatography fraction_collection Fraction Collection and Analysis (by GC-MS) column_chromatography->fraction_collection purified_product Purified Ethyl Leucate fraction_collection->purified_product

Caption: Workflow for the isolation of ethyl leucate from wine.

Step-by-Step Methodology:

  • Sample Preparation: Select a red wine known to contain ethyl leucate (e.g., an aged Cabernet Sauvignon or Merlot). Filter the wine through a 0.45 µm membrane filter to remove any particulate matter.

  • Liquid-Liquid Extraction:

    • To 100 mL of the filtered wine in a separatory funnel, add 30 mL of dichloromethane.

    • Gently shake the funnel for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the lower organic layer.

    • Repeat the extraction twice more with 30 mL of dichloromethane each time.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract to a volume of approximately 1 mL under a gentle stream of nitrogen.

  • Silica Gel Chromatography:

    • Prepare a silica gel column (e.g., 10g of silica gel 60) packed in hexane.

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 20% ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 5 mL each) and analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing ethyl leucate.

  • Final Purification:

    • Combine the fractions containing ethyl leucate and concentrate under a gentle stream of nitrogen to obtain the purified compound.

4.2. Protocol 2: Chiral GC-MS Analysis of Ethyl Leucate Enantiomers

This protocol describes the analytical method for the separation and quantification of the (R) and (S) enantiomers of ethyl leucate.

Analytical Workflow Diagram:

Analytical_Workflow sample Wine Extract or Purified Sample derivatization Optional Derivatization (e.g., with Ethyl Chloroformate) sample->derivatization gc_injection Injection into Chiral GC-MS sample->gc_injection derivatization->gc_injection Improves volatility separation Enantiomeric Separation on Chiral Column (e.g., γ-cyclodextrin) gc_injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis: Quantification and Enantiomeric Ratio detection->data_analysis Enzymatic_Synthesis substrates α-Ketoisocaproate (KIC) & Ethanol reduction Stereoselective Reduction (with a Ketoreductase) substrates->reduction esterification Esterification (with a Lipase) reduction->esterification (S)-HICA intermediate product (S)-(-)-Ethyl Leucate esterification->product

Sources

Foundational

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Safe Handling of (S)-(-)-Ethyl Leucate Foreword: (S)-(-)-Ethyl Leucate, a chiral ester utilized in the synthesis of fine chemicals and biologically active molecules, presents a manageab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (S)-(-)-Ethyl Leucate

Foreword: (S)-(-)-Ethyl Leucate, a chiral ester utilized in the synthesis of fine chemicals and biologically active molecules, presents a manageable yet distinct set of handling requirements for the modern laboratory.[1][2] This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond mere procedural recitation to instill a foundational understanding of the causality behind each safety recommendation. Our objective is to empower you with the expertise to not only handle this specific reagent safely but to apply these principles to a broader range of laboratory challenges.

Section 1: Compound Identification and Physicochemical Profile

A thorough understanding of a chemical's physical properties is the bedrock of a robust safety protocol. These parameters dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.

(S)-(-)-Ethyl Leucate is identified by the CAS Number 60856-85-1.[3][4][5] It is also known by several synonyms, including Ethyl L-leucate, (2S)-2-Hydroxy-4-methylpentanoic Acid Ethyl Ester, and Ethyl (S)-2-Hydroxyisocaproate.[1][4] Its molecular formula is C₈H₁₆O₃, with a molecular weight of approximately 160.21 g/mol .[4][5]

The key physicochemical properties are summarized below for rapid reference.

Table 1: Physicochemical Properties of (S)-(-)-Ethyl Leucate

Property Value Source(s)
Appearance Colorless to pale yellow clear liquid [3][6]
Molecular Formula C₈H₁₆O₃ [4][5]
Molecular Weight 160.21 g/mol [4][5]
Boiling Point 185 - 197.4 °C @ 760 mm Hg [3][6]
Flash Point ~74 °C (165 °F) [3][6]
Physical State Liquid (at 20°C)
Solubility Soluble in alcohol; limited water solubility [3][6]

| Storage Temp. | Recommended Refrigerated (0-10°C) |[6] |

Section 2: Hazard Identification and Risk Assessment

While some data sheets for (S)-(-)-Ethyl Leucate do not list specific GHS hazard classifications, data for its racemic mixture (Ethyl DL-Leucate) and structurally similar chiral esters provide critical guidance.[3][6] A conservative, risk-based approach is therefore mandated.

The primary hazard is its classification as a Combustible Liquid (Hazard Statement H227), based on its flash point of approximately 74°C. This means that while it is not easily ignited at ambient temperatures, it can form flammable vapor-air mixtures if heated above its flash point.

Although specific toxicological data for this compound is limited, general principles for handling esters and volatile organic compounds should be applied.[3][7] Assume potential for mild skin and eye irritation upon direct contact, and respiratory tract irritation if vapors are inhaled, a known hazard for similar compounds like Ethyl-(S)-lactate.[8]

The following diagram outlines the essential workflow for conducting a risk assessment prior to handling (S)-(-)-Ethyl Leucate.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_control Control Measures cluster_review Finalization start Initiate New Protocol with (S)-(-)-Ethyl Leucate sds Consult Safety Data Sheet (SDS) & Authoritative Sources start->sds identify_hazards Identify Hazards: - Combustible Liquid (H227) - Potential Irritant (Eye, Skin, Resp.) - Lack of Toxicity Data sds->identify_hazards assess_risks Assess Risks for Specific Tasks: - Quantity Used? - Heating Required? - Open or Closed System? identify_hazards->assess_risks controls Determine Control Measures: 1. Engineering Controls (Fume Hood) 2. Administrative Controls (SOP) 3. PPE Selection assess_risks->controls sop Develop/Update Standard Operating Procedure (SOP) controls->sop review Review & Approve SOP with Safety Officer sop->review proceed Proceed with Experiment review->proceed

Caption: Risk Assessment Workflow for (S)-(-)-Ethyl Leucate.

Section 3: Standard Operating Protocol for Safe Handling

This section details a self-validating protocol for the routine handling (e.g., weighing, transferring) of (S)-(-)-Ethyl Leucate. The causality for each step is explained to reinforce best practices.

Objective: To safely transfer a specified volume of (S)-(-)-Ethyl Leucate from its primary container to a reaction vessel.

Prerequisites:

  • A completed and approved risk assessment for the specific procedure.

  • All personnel must be trained on this SOP and general chemical safety.[9]

  • The designated work area (a certified chemical fume hood) must be clean and unobstructed.

  • An appropriate chemical spill kit must be immediately accessible.[9]

Experimental Protocol:

  • Preparation and PPE Donning:

    • Step 1.1: Assemble all necessary equipment (glassware, pipettes, reaction vessel) inside the chemical fume hood. Causality: Minimizes movement and potential for accidents with an open container.

    • Step 1.2: Ensure the fume hood sash is at the lowest practical working height. Causality: Maximizes vapor capture and provides a physical barrier.

    • Step 1.3: Don required PPE: splash-proof safety goggles, a flame-resistant lab coat, and chemically-resistant gloves (Butyl or Neoprene are recommended for esters).[10][11] Inspect gloves for any signs of degradation or punctures before use.[12]

  • Chemical Handling and Transfer:

    • Step 2.1: Retrieve the (S)-(-)-Ethyl Leucate container from its refrigerated storage.[6] Allow it to equilibrate to room temperature inside the fume hood before opening. Causality: Prevents moisture condensation on the cold container, which could introduce water into the reagent.

    • Step 2.2: Ground and bond the container and receiving equipment if transferring larger quantities to prevent static discharge, a potential ignition source.[8]

    • Step 2.3: Uncap the container slowly and away from the face.[11]

    • Step 2.4: Carefully transfer the required amount using appropriate volumetric glassware (e.g., pipette, graduated cylinder). Pour slowly to avoid splashing.[11]

    • Step 2.5: Immediately recap the primary container securely.

  • Post-Transfer and Cleanup:

    • Step 3.1: Wipe down any minor drips on the exterior of the container or work surface with a chemically-compatible wipe. Dispose of the wipe as hazardous waste.

    • Step 3.2: Securely store the primary container in its designated refrigerated location.

    • Step 3.3: Proceed with the experimental work within the fume hood.

    • Step 3.4: Upon completion, decontaminate all glassware and surfaces.

    • Step 3.5: Remove PPE in the correct order (gloves first, then lab coat, then goggles) and wash hands thoroughly with soap and water.[7]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, prioritizing engineering controls, supplemented by administrative procedures and, finally, PPE.

  • Engineering Controls: All work with (S)-(-)-Ethyl Leucate must be conducted in a properly functioning chemical fume hood. This is the primary method for preventing inhalation of any vapors, especially if the substance is heated.[12] A safety shower and eyewash station must be readily accessible.[7]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific risks of the procedure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Source(s)
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. Protects against splashes and potential vapors. Standard safety glasses are insufficient.[13][14]
Hand Protection Butyl or Neoprene gloves. These materials show good resistance to esters. Nitrile may be suitable for incidental contact but should be changed immediately upon splash.[10][11]
Body Protection Flame-resistant laboratory coat. Provides a barrier against splashes. Must be kept buttoned.[15]
Footwear Closed-toe, liquid-resistant shoes. Protects feet from spills.[11]

| Respiratory | Not typically required for small-scale use in a fume hood. | If engineering controls fail or for large-scale operations, an organic vapor cartridge respirator may be necessary.[10] |

Section 5: Storage and Transport

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Refrigeration (0-10°C) is recommended.[6]

  • Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources. Store away from strong oxidizing agents.[8]

  • Transport: When moving the chemical within the laboratory, use a secondary containment carrier (e.g., a bottle carrier or bucket) to prevent breakage and contain potential spills.

Section 6: Emergency Procedures

All personnel must be familiar with these procedures before beginning work.

Spill Response

The appropriate response depends on the size of the spill. For any large spill (>500 mL) or any spill outside of a containment area, evacuate the lab and contact emergency personnel.[9][16]

SpillResponse spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<500mL) Inside Fume Hood? assess->small_spill yes_small YES small_spill->yes_small Yes no_large NO (Large or Outside Hood) small_spill->no_large No cleanup_proc Proceed with Cleanup yes_small->cleanup_proc evacuate Alert Others & Evacuate Area! Close Doors. no_large->evacuate call_emergency Call Emergency Personnel (e.g., EH&S, 911) evacuate->call_emergency ppe 1. Don Appropriate PPE (Gloves, Goggles, Coat) cleanup_proc->ppe ignite 2. Eliminate Ignition Sources ppe->ignite absorb 3. Cover with Absorbent Pads (No reactive materials) ignite->absorb collect 4. Collect Waste in Sealed Bag absorb->collect decon 5. Decontaminate Area collect->decon dispose 6. Label & Dispose of Waste decon->dispose

Caption: Decision Tree for (S)-(-)-Ethyl Leucate Spill Response.

Small Spill Cleanup Protocol:

  • Alert personnel in the immediate area.[17]

  • Ensure all ignition sources are removed.[18]

  • Wearing appropriate PPE, cover the spill with a chemical absorbent pad or non-reactive material like vermiculite. Avoid using paper towels for larger spills as they can increase the surface area.[18][19]

  • Work from the outside of the spill inward, sweep the absorbed material into a designated, labeled hazardous waste container.[17]

  • Clean the spill area with soap and water.[17]

  • Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste.

Fire Response
  • In case of fire, use a dry chemical, alcohol-resistant foam, or carbon dioxide extinguisher. Do not use a direct water jet, as it may spread the flammable liquid.

  • For any fire that cannot be immediately extinguished, activate the fire alarm, evacuate the area, and call emergency services.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Refer to the Safety Data Sheet.[12]

Section 7: Waste Disposal

All waste containing (S)-(-)-Ethyl Leucate, including contaminated absorbents and empty containers, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, leak-proof container.[18]

  • The label should include the chemical name and associated hazards.

  • Dispose of the waste through your institution's Environmental Health and Safety (EH&S) office, following all local, state, and federal regulations.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethyl-(S)-lactate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (S)-2-hydroxy-4-methyl pentanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-(-)-Ethyl Leucate. PubChem Compound Database. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Superior Glove. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up. Safety & Risk Services. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Experiment 731: Esters. Retrieved from [Link]

  • Cintas. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Lab Manager. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Natural Occurrence of Ethyl Leucate Enantiomers

Introduction Ethyl 2-hydroxy-4-methylpentanoate, commonly known as ethyl leucate, is a chiral ester that contributes to the aromatic profile of various natural products, most notably wine. As a chiral molecule, it exists...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-hydroxy-4-methylpentanoate, commonly known as ethyl leucate, is a chiral ester that contributes to the aromatic profile of various natural products, most notably wine. As a chiral molecule, it exists in two non-superimposable mirror-image forms: (R)-ethyl leucate and (S)-ethyl leucate. The stereochemistry of such volatile compounds is of paramount importance in the fields of flavor chemistry, food science, and drug development, as enantiomers can exhibit distinct sensory properties and biological activities. Understanding the natural distribution and formation of these enantiomers provides critical insights into the biochemical processes of the source organisms and can inform the development of novel therapeutics and flavorings.

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of ethyl leucate enantiomers. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on their distribution in nature, plausible biosynthetic origins, detailed analytical methodologies for their separation and quantification, and their known sensory characteristics.

Natural Distribution of Ethyl Leucate Enantiomers

The presence and enantiomeric ratio of ethyl leucate have been most extensively studied in the context of fermented beverages, particularly wine. The distribution of these enantiomers serves as a fascinating case study in how biological processes and aging can influence the stereochemistry of a natural product.

Occurrence in Wine

Detailed analysis of a wide range of commercial wines has revealed a distinct pattern in the distribution of ethyl leucate enantiomers. Generally, white wines are found to contain exclusively the (R)-enantiomer. In contrast, red wines contain both (R)- and (S)-enantiomers, with the (R)-form being predominant in younger wines[1][2].

A study of 55 commercial wines demonstrated that the average enantiomeric ratio (R/S) of ethyl leucate in red wine is approximately 95:5, with an average total concentration of around 400 µg/L[1][2]. Interestingly, the concentration of the (S)-enantiomer tends to increase with the age of the red wine, with the highest levels of the (S)-form found in the oldest vintages[1][2]. This suggests that while the (R)-enantiomer may be primarily of biological origin, the (S)-enantiomer could be formed through chemical pathways during the aging process.

Potential Occurrence in Other Natural Sources

While the data on ethyl leucate in wine is substantial, its presence in other natural sources is less well-documented. However, the general occurrence of a wide variety of volatile esters in fruits suggests that ethyl leucate enantiomers may also be present in these matrices. For instance, ethyl 2-hydroxy-3-methylbutanoate, a structurally similar compound, has been identified in fruits like pineapple. The enzymatic machinery for ester biosynthesis is widespread in the plant kingdom, making it plausible that ethyl leucate is a component of the aromatic bouquet of various fruits, although likely in trace amounts. Further research is needed to establish the enantiomeric distribution of ethyl leucate in a broader range of fruits and other plant materials.

Biosynthesis and Formation of Ethyl Leucate Enantiomers

The stereospecificity of biochemical reactions suggests that the (R)- and (S)-enantiomers of ethyl leucate likely arise from distinct formation pathways. While the precise enzymatic routes have not been fully elucidated for this specific compound in all natural sources, we can infer plausible mechanisms based on known metabolic pathways for similar molecules.

Proposed Biosynthetic Pathway for (R)-Ethyl Leucate

The predominance of the (R)-enantiomer in fermented beverages points to a microbial origin. It is hypothesized that (R)-ethyl leucate is formed through the stereoselective reduction of an α-keto acid precursor, followed by esterification. The likely precursor is ethyl 2-keto-4-methylpentanoate, which can be derived from the amino acid L-leucine.

Yeast, particularly Saccharomyces cerevisiae, possesses a wide array of oxidoreductases that can catalyze the reduction of carbonyl compounds. The stereoselectivity of these enzymes would favor the formation of the (R)-hydroxy acid. This is then followed by an esterification reaction with ethanol, which is abundant during fermentation. This esterification can be catalyzed by yeast esterases.

Biosynthesis of (R)-Ethyl Leucate L-Leucine L-Leucine α-Keto-isocaproate α-Keto-isocaproate L-Leucine->α-Keto-isocaproate Transamination Ethyl 2-keto-4-methylpentanoate Ethyl 2-keto-4-methylpentanoate α-Keto-isocaproate->Ethyl 2-keto-4-methylpentanoate Esterification (R)-Ethyl Leucate (R)-Ethyl Leucate Ethyl 2-keto-4-methylpentanoate->(R)-Ethyl Leucate Stereoselective Reduction (Yeast Oxidoreductase)

Figure 1: Proposed biosynthetic pathway for (R)-Ethyl Leucate in yeast.

Formation Pathway of (S)-Ethyl Leucate

The observation that the (S)-enantiomer of ethyl leucate increases during the aging of red wine suggests a non-enzymatic or slow enzymatic formation process. One plausible hypothesis is the slow chemical esterification of (S)-2-hydroxy-4-methylpentanoic acid, which may be present in the wine matrix, with ethanol over time. The origin of the (S)-hydroxy acid itself is a subject of further investigation but could potentially arise from the metabolism of other microorganisms present in the wine or from slow racemization of the (R)-enantiomer under the acidic conditions of wine.

Microbial synthesis is also a potential route for the production of the (S)-enantiomer. Certain microorganisms are known to produce enzymes that can stereoselectively synthesize (S)-hydroxy esters[3][4]. While not specifically demonstrated for ethyl leucate, the microbial reduction of ethyl 2-keto-4-methylpentanoate by certain yeast or bacterial strains could yield the (S)-enantiomer[3].

Analytical Methodologies for Chiral Separation

The accurate quantification of ethyl leucate enantiomers requires a robust analytical method capable of separating these stereoisomers. Chiral gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.

Experimental Protocol: Chiral GC-MS Analysis of Ethyl Leucate Enantiomers in Wine

This protocol outlines a validated method for the extraction and analysis of ethyl leucate enantiomers from a wine matrix. This can be adapted for other liquid matrices such as fruit juices or microbial fermentation broths.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of wine in a 50 mL centrifuge tube, add 2 g of sodium chloride.

  • Add an internal standard solution (e.g., 100 µL of a 10 mg/L solution of ethyl heptanoate in ethanol).

  • Add 5 mL of dichloromethane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer (dichloromethane) using a Pasteur pipette.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen.

2. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX® G-TA, 30 m x 0.25 mm, 0.12 µm film thickness). A γ-cyclodextrin phase is effective for separating these enantiomers[1][2].

  • Injection Volume: 1 µL, splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at 3 °C/min.

    • Ramp 2: Increase to 220 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

      • Target ions for ethyl leucate (m/z): 88, 117, 159.

      • Target ions for internal standard (e.g., ethyl heptanoate, m/z): 88, 101, 115.

3. Data Analysis and Quantification:

  • Identify the peaks for (R)- and (S)-ethyl leucate based on their retention times, which should be determined using authentic standards.

  • Integrate the peak areas for each enantiomer and the internal standard in the SIM chromatograms.

  • Construct a calibration curve using a series of standard solutions of known concentrations of both enantiomers and the internal standard.

  • Calculate the concentration of each enantiomer in the original sample based on the calibration curve.

Chiral GC-MS Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Wine Sample Wine Sample Addition of NaCl & IS Addition of NaCl & IS Wine Sample->Addition of NaCl & IS Liquid-Liquid Extraction\n(Dichloromethane) Liquid-Liquid Extraction (Dichloromethane) Addition of NaCl & IS->Liquid-Liquid Extraction\n(Dichloromethane) Concentration Concentration Liquid-Liquid Extraction\n(Dichloromethane)->Concentration Concentrated Extract Concentrated Extract Chiral GC-MS Analysis Chiral GC-MS Analysis Concentrated Extract->Chiral GC-MS Analysis Peak Identification\n& Integration Peak Identification & Integration Chiral GC-MS Analysis->Peak Identification\n& Integration Quantification\n(Calibration Curve) Quantification (Calibration Curve) Peak Identification\n& Integration->Quantification\n(Calibration Curve) Enantiomeric Ratio\nCalculation Enantiomeric Ratio Calculation Quantification\n(Calibration Curve)->Enantiomeric Ratio\nCalculation

Figure 2: Workflow for the chiral analysis of ethyl leucate enantiomers.

Sensory Properties and Potential Biological Significance

The two enantiomers of ethyl leucate, while structurally very similar, exhibit different sensory properties, highlighting the stereospecific nature of olfactory receptors.

Olfactory Thresholds and Aroma Descriptors

Sensory analysis has determined the olfactory perception thresholds of the ethyl leucate enantiomers. In a hydroalcoholic solution, the olfactory threshold of (R)-ethyl 2-hydroxy-4-methylpentanoate is 126 µg/L, which is nearly double that of the (S)-form at 55 µg/L[1][2]. This indicates that the (S)-enantiomer is a more potent odorant. Both enantiomers are described as having similar aromatic nuances, contributing to "fresh blackberry" and fruity aromas in wine[5][6]. A mixture of the two enantiomers in a 95:5 (R/S) ratio, similar to that found in red wine, has an even lower olfactory threshold of 51 µg/L, suggesting a synergistic effect in their perception[1][2].

EnantiomerOlfactory Threshold (in hydroalcoholic solution)Aroma Descriptor
(R)-Ethyl Leucate126 µg/L[1][2]Fresh blackberry, fruity[5][6]
(S)-Ethyl Leucate55 µg/L[1][2]Fresh blackberry, fruity[5]
95:5 (R/S) Mixture51 µg/L[1][2]Fruity

Table 1: Sensory Properties of Ethyl Leucate Enantiomers

Potential Biological Activities

The biological activities of individual ethyl leucate enantiomers have not been extensively studied. However, the broader class of ethyl esters and related compounds found in natural extracts have been reported to possess various biological activities, including antioxidant and anti-inflammatory properties[7][8][9]. The stereochemistry of a molecule can significantly influence its interaction with biological targets such as enzymes and receptors[10][11]. Therefore, it is plausible that (R)- and (S)-ethyl leucate could exhibit different biological effects. This represents a promising area for future research, particularly for the drug development community, as nature-derived chiral molecules are a rich source of lead compounds.

Conclusion and Future Perspectives

The study of the natural occurrence of ethyl leucate enantiomers has provided valuable insights into the chemistry and biochemistry of fermented beverages. The differential distribution of the (R) and (S) forms in wine highlights the interplay between microbial metabolism and aging processes. While our understanding of these enantiomers in wine is relatively well-established, their presence and significance in other natural sources remain largely unexplored.

Future research should focus on:

  • Expanding the scope of natural sources: A systematic investigation of various fruits, plants, and microbial species for the presence and enantiomeric ratio of ethyl leucate.

  • Elucidating biosynthetic pathways: The identification and characterization of the specific enzymes responsible for the stereoselective synthesis of each enantiomer.

  • Investigating biological activities: A thorough evaluation of the individual pharmacological and physiological effects of (R)- and (S)-ethyl leucate to uncover their potential for therapeutic applications.

A deeper understanding of the natural world of chiral molecules like ethyl leucate will undoubtedly open new avenues for innovation in the food, fragrance, and pharmaceutical industries.

References

  • Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry, 60(49), 12248-12255. [Link]

  • Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 21-30. [Link]

  • Yasohara, Y., Kizaki, N., Hasegawa, J., Takahashi, S., Wada, M., Kataoka, M., & Shimizu, S. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied Microbiology and Biotechnology, 51(6), 847-851. [Link]

  • Hata, K., Hori, K., & Takahashi, S. (2000). Stereospecific Reduction of Ethyl 2′ -Ketopantothenate to Ethyl D-(+)-Pantothenate with Microbial Cells as a Catalyst. Applied and Environmental Microbiology, 66(8), 3595-3597. [Link]

  • Leffingwell, J. C. (n.d.). The Ethyl 2-hydroxy-4-methylpentanoates. Leffingwell & Associates. [Link]

  • Lytra, G., Tempere, S., & de Revel, G. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Food Chemistry, 132(3), 1275-1281. [Link]

  • Sadeghi, Z., Valizadeh, J., Shermeh, O. K., & Akaberi, M. (2015). Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. Pharmaceutical Sciences, 21(4), 215-220. [Link]

  • Adamu, M., Sheshe, A. A., & Getso, M. I. (2018). Biochemical and In-vivo Antioxidant Activities of Ethyl Acetate Fractions of Boswellia Papyrifera (Del.) Stem Bark on CCl4-Induced Liver Damage in Wister Rats. Journal of Advances in Medical and Pharmaceutical Sciences, 1-10. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2025). Antioxidant Effect of Ethyl Acetate Fraction from Kaempferia galanga L.: Integrated Phytochemical Profiling, Network Analysis, and Experimental Validation. Molecules, 30(9), 2073. [Link]

  • D'Acquarica, I., Di Vona, M. L., & Girelli, A. M. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3105. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Asymmetric Synthesis Using (S)-(-)-Ethyl Leucate as a Chiral Building Block

Introduction: The Strategic Value of (S)-(-)-Ethyl Leucate in Chiral Synthesis In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (S)-(-)-Ethyl Leucate in Chiral Synthesis

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, derived from the "chiral pool," offer an efficient and powerful strategy for introducing stereogenic centers into target molecules.[1] (S)-(-)-Ethyl Leucate, a derivative of the naturally occurring amino acid L-leucine, is an exemplary chiral building block. Its inherent stereochemistry, coupled with the versatility of its ester and hydroxyl functionalities, provides a robust platform for the asymmetric synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the application of (S)-(-)-Ethyl Leucate in asymmetric synthesis, with a focus on diastereoselective enolate reactions. We will delve into the mechanistic principles that govern stereochemical outcomes and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Principle: Diastereoselective Control via Enolate Chemistry

The primary utility of (S)-(-)-Ethyl Leucate in asymmetric synthesis lies in its ability to direct the stereochemical course of reactions at a prochiral center. This is most commonly achieved through the generation of a chiral enolate, which then reacts with an electrophile. The stereochemical outcome of such reactions is largely dependent on the geometry of the enolate and the facial selectivity of the subsequent electrophilic attack.[2][3]

The α-hydroxy group in (S)-(-)-Ethyl Leucate plays a pivotal role in this process. It can be protected to prevent unwanted side reactions and to influence the steric environment around the enolate. The choice of protecting group can significantly impact the diastereoselectivity of the reaction.

Workflow for Diastereoselective Aldol Reaction

The following diagram illustrates the general workflow for a diastereoselective aldol reaction using a protected (S)-(-)-Ethyl Leucate derivative.

G cluster_0 Preparation of Chiral Ester cluster_1 Diastereoselective Aldol Reaction cluster_2 Product Isolation and Purification Start (S)-(-)-Ethyl Leucate Protect Protection of α-hydroxyl group Start->Protect ProtectedEster Protected (S)-Ethyl Leucate Derivative Protect->ProtectedEster EnolateFormation Enolate Formation (e.g., LDA, THF, -78 °C) ProtectedEster->EnolateFormation AldolAddition Diastereoselective Aldol Addition EnolateFormation->AldolAddition Aldehyde Aldehyde (Electrophile) Aldehyde->AldolAddition Workup Aqueous Work-up AldolAddition->Workup Purification Chromatography Workup->Purification Product Diastereomerically Enriched β-Hydroxy Ester Purification->Product

Sources

Application

Application of (S)-(-)-Ethyl Leucate in Peptide Synthesis: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the application of (S)-(-)-Ethyl Leucate as a chiral building block in peptide synthesis. It is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of (S)-(-)-Ethyl Leucate as a chiral building block in peptide synthesis. It is designed to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep understanding for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Chiral Purity in Peptide Therapeutics

Peptides are at the forefront of modern therapeutic development, offering high specificity and potency. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the sequence and chirality of its constituent amino acids.[1] The use of enantiomerically pure building blocks is therefore not a mere technicality but a fundamental requirement for the synthesis of safe and efficacious peptide-based drugs. Even minor chiral impurities can lead to diastereomeric peptide byproducts with altered biological activity, potentially causing off-target effects or reduced therapeutic efficacy.

(S)-(-)-Ethyl Leucate, the ethyl ester of the naturally occurring L-leucine, is a valuable chiral building block in peptide synthesis. Its utility stems from the temporary protection of the carboxylic acid group as an ethyl ester, allowing for the selective formation of a peptide bond at the N-terminus. The ethyl ester is a simple and cost-effective protecting group, and its subsequent removal can be achieved under specific conditions.

This document will detail the properties of (S)-(-)-Ethyl Leucate, its role in peptide synthesis, and provide a detailed protocol for its application in the synthesis of a model dipeptide.

Physicochemical Properties of (S)-(-)-Ethyl Leucate

A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis.

PropertyValueSource
Chemical Name (S)-(-)-Ethyl 2-amino-4-methylpentanoateN/A
Synonyms L-Leucine ethyl esterN/A
CAS Number 2743-40-0N/A
Molecular Formula C8H17NO2N/A
Molecular Weight 159.23 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 185.00 to 186.00 °C @ 760.00 mm Hg[3]
Solubility Soluble in alcohol; slightly soluble in water[3]
Storage Refrigerate in tightly sealed containers[3]

(S)-(-)-Ethyl Leucate in Peptide Synthesis: A Strategic Approach

The primary application of (S)-(-)-Ethyl Leucate in peptide synthesis is as a C-terminally protected amino acid derivative. This protection strategy is fundamental to controlling the direction of peptide bond formation and preventing unwanted side reactions.

The Rationale for C-Terminal Protection

In solution-phase peptide synthesis, both the amino and carboxylic acid groups of an amino acid are reactive. To achieve a specific peptide sequence, it is essential to selectively block the functional group that is not intended to react in a given step.[4][5] By protecting the carboxylic acid of leucine as an ethyl ester, its nucleophilicity is masked, preventing it from participating in peptide bond formation as a nucleophile. This allows the free amino group of a second, N-terminally protected amino acid to react with the activated carboxyl group of the first amino acid in a controlled manner.

Figure 1: General scheme of dipeptide synthesis using N- and C-protected amino acids.

N-Terminal Protection of the Coupling Partner

For the successful synthesis of a dipeptide, the amino acid that will be coupled to (S)-(-)-Ethyl Leucate must have its N-terminus protected. Common N-protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of the N-protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.

  • Boc Group: Removed under acidic conditions (e.g., trifluoroacetic acid - TFA).

  • Fmoc Group: Removed under basic conditions (e.g., piperidine).

This orthogonality in deprotection strategies is a cornerstone of modern peptide synthesis, allowing for the selective removal of protecting groups at different stages of the synthesis.

Detailed Protocol: Synthesis of a Model Dipeptide (Ala-Leu-OEt)

This section provides a detailed, step-by-step protocol for the solution-phase synthesis of the dipeptide Alanyl-Leucine ethyl ester (Ala-Leu-OEt) using N-Boc-Alanine and (S)-(-)-Ethyl Leucate.

Materials and Reagents
  • N-Boc-Alanine

  • (S)-(-)-Ethyl Leucate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 10% citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

Experimental Workflow

Workflow start Start step1 Step 1: Coupling Reaction (N-Boc-Ala + H-Leu-OEt) start->step1 step2 Step 2: Work-up and Purification of Boc-Ala-Leu-OEt step1->step2 DCC, HOBt, TEA in DCM step3 Step 3: N-Terminal Deprotection (Removal of Boc group) step2->step3 Acidification, Extraction, and Drying step4 Step 4: Isolation and Purification of H-Ala-Leu-OEt step3->step4 TFA in DCM end End Product: Ala-Leu-OEt step4->end Precipitation and Washing

Figure 2: Workflow for the synthesis of Ala-Leu-OEt.

Step-by-Step Procedure

Step 1: Coupling of N-Boc-Alanine and (S)-(-)-Ethyl Leucate

Causality: This step forms the peptide bond between the two amino acid derivatives. DCC is a common carbodiimide coupling reagent that activates the carboxylic acid of N-Boc-Alanine. HOBt is added to suppress racemization and improve the efficiency of the coupling reaction by forming an active ester intermediate. TEA is a base used to neutralize the hydrochloride salt if (S)-(-)-Ethyl Leucate is used in its salt form and to facilitate the reaction.

  • In a round-bottom flask, dissolve N-Boc-Alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • In a separate flask, dissolve (S)-(-)-Ethyl Leucate (1 equivalent) and TEA (1.1 equivalents) in anhydrous DCM.

  • Add the (S)-(-)-Ethyl Leucate solution to the activated N-Boc-Alanine solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Work-up and Purification of Boc-Ala-Leu-OEt

Causality: The work-up procedure is designed to remove the DCU byproduct and unreacted starting materials. The series of aqueous washes removes water-soluble impurities.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate successively with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude Boc-Ala-Leu-OEt.

  • The crude product can be further purified by flash column chromatography on silica gel if necessary.

Step 3: N-Terminal Deprotection (Removal of the Boc group)

Causality: TFA is a strong acid that cleaves the acid-labile Boc protecting group, exposing the free amino group of the dipeptide.

  • Dissolve the purified Boc-Ala-Leu-OEt in DCM.

  • Add an equal volume of TFA to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

Step 4: Isolation and Purification of Ala-Leu-OEt

Causality: The dipeptide is precipitated from the reaction mixture by the addition of a non-polar solvent in which it is insoluble. This allows for its separation from the reaction solvent and any remaining impurities.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Add cold diethyl ether to the residue to precipitate the dipeptide salt.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid with cold diethyl ether to remove any remaining soluble impurities.

  • Dry the final product, H-Ala-Leu-OEt, under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized peptide should be confirmed by appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of peptides.[6][7][8][9][10][11] A C18 column is typically used with a gradient of acetonitrile in water containing 0.1% TFA.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying its identity.[12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the peptide.[15]

Safety Precautions

Working with the reagents involved in peptide synthesis requires strict adherence to safety protocols.

  • (S)-(-)-Ethyl Leucate: While specific safety data is limited, it should be handled with care as with all chemicals. Based on similar compounds like ethyl lactate, it may be a flammable liquid and can cause eye and respiratory irritation.[16][17]

  • DCC: is a potent skin sensitizer and should be handled with extreme caution. Always wear gloves and work in a well-ventilated fume hood.

  • TFA: is a strong, corrosive acid. Handle with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and always work in a fume hood.

  • Solvents: Dichloromethane and ethyl acetate are volatile and flammable.[18] Use in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

(S)-(-)-Ethyl Leucate serves as a practical and effective chiral building block for the incorporation of leucine residues in peptide synthesis. Its use, in conjunction with appropriate N-terminal protecting groups and coupling reagents, allows for the controlled and stereospecific formation of peptide bonds. The protocol outlined in this guide provides a solid foundation for the synthesis of dipeptides and can be extended to the synthesis of more complex peptide structures. Meticulous attention to experimental detail, purification, and characterization is paramount to obtaining high-quality peptides for research and development.

References

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Isle, H. B., & Mant, C. T. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-33.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Principles and Practice. In Methods in Molecular Biology (Vol. 194, pp. 3–33). Humana Press.
  • Organic Syntheses. (1968).
  • Karewicz, A., Bielska, M., & Kocięba, M. (2013). Characterization of Synthetic Peptides by Mass Spectrometry. In Peptide Synthesis (pp. 219–230). Humana Press.
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]

  • LCGC International. (2019). The Basics of HPLC Peptide Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the conversion of c-terminal peptide esters or acids to amides employing subtilisin in the presence of ammonium salts.
  • ResearchGate. (2025). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2017). Solution phase peptide synthesis with only free amino acids. Retrieved from [Link]

  • ACS Publications. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 86(12), 8235–8246.
  • PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and intramolecular reactions of Tyr-Gly and Tyr-Gly-Gly related 6-O-glucopyranose esters. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • YouTube. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Ethyl-(S)-lactate. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]

  • Frontiers. (2024).
  • YouTube. (2024). Panel Discussion on peptides characterization and Impurities. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ChemBK. (2024). Tyr-Gly-Gly-Phe-Leu-OH. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Retrieved from [Link]

Sources

Method

(S)-(-)-Ethyl Leucate: A Chiral Auxiliary for Asymmetric Synthesis

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a robust strategy, providing a temporary source of chi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a robust strategy, providing a temporary source of chirality to guide reactions towards the desired stereoisomer. This application note delves into the utility of (S)-(-)-Ethyl Leucate, a readily available and cost-effective chiral auxiliary derived from the natural amino acid L-leucine. While perhaps not as ubiquitous as other auxiliaries, (S)-(-)-Ethyl Leucate offers a valuable tool for researchers in organic synthesis, particularly in the construction of chiral building blocks for drug discovery and development.

This guide provides a comprehensive overview of the application of (S)-(-)-Ethyl Leucate in key carbon-carbon bond-forming reactions, including detailed mechanistic insights and step-by-step protocols. We will explore its role in directing aldol, Michael, and Diels-Alder reactions, offering practical guidance for its successful implementation in the laboratory.

Core Principles of Stereocontrol with (S)-(-)-Ethyl Leucate

The efficacy of (S)-(-)-Ethyl Leucate as a chiral auxiliary lies in its ability to be readily converted into N-acyl derivatives, which can then form chiral enolates. The stereochemical outcome of subsequent reactions is dictated by the facial selectivity imposed by the chiral auxiliary. The bulky isobutyl group of the leucine backbone plays a crucial role in shielding one face of the enolate, directing the approach of the electrophile to the opposite face.

The general workflow for utilizing a chiral auxiliary such as (S)-(-)-Ethyl Leucate involves three key stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, the cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Diastereoselective Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. The use of chiral auxiliaries provides a powerful means to control the absolute and relative stereochemistry of the newly formed stereocenters.

Mechanistic Rationale: The Zimmerman-Traxler Model

The stereochemical outcome of aldol reactions mediated by N-acyl derivatives of (S)-(-)-Ethyl Leucate can be rationalized using the Zimmerman-Traxler model.[1] This model proposes a chair-like six-membered transition state where the metal enolate and the aldehyde are coordinated to a Lewis acid, typically a boron or titanium species.

The formation of a specific enolate geometry (Z or E) is crucial for determining the relative stereochemistry (syn or anti) of the aldol product. For N-acyl derivatives of amino acid-derived auxiliaries, the formation of the (Z)-enolate is generally favored, leading to the syn-aldol product. The chiral auxiliary then controls the absolute stereochemistry by directing the approach of the aldehyde to one of the two diastereotopic faces of the enolate. The bulky isobutyl group of the leucate auxiliary effectively blocks one face, leading to high diastereoselectivity.

Zimmerman-Traxler Model for (S)-(-)-Ethyl Leucate cluster_TS Zimmerman-Traxler Transition State cluster_auxiliary Chiral Auxiliary M M O1 O M->O1 O2 O M->O2 C1 C O1->C1 C2 C C1->C2 Aux (S)-Ethyl Leucate Derivative C1->Aux C2->M C3 C O2->C3 C3->C2 H H C3->H R_aldehyde R' C3->R_aldehyde caption Zimmerman-Traxler model for aldol reaction.

Caption: Zimmerman-Traxler model for aldol reaction.

Protocol: Asymmetric Aldol Reaction of an N-Propanoyl-(S)-Ethyl Leucate Derivative

This protocol describes a general procedure for the diastereoselective aldol reaction between an N-propanoyl derivative of (S)-(-)-Ethyl Leucate and a representative aldehyde.

Materials:

  • N-Propanoyl-(S)-Ethyl Leucate derivative

  • Aldehyde (e.g., isobutyraldehyde)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a solution of the N-propanoyl-(S)-Ethyl Leucate derivative (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 equiv). To this solution, add dibutylboron triflate (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Aldol Addition: Cool the reaction mixture back to -78 °C and add the aldehyde (1.5 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the addition of methanol. Add a mixture of methanol and 30% hydrogen peroxide (2:1 v/v) and stir vigorously for 1 hour at 0 °C. Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.

Expected Outcome: High diastereoselectivity for the syn-aldol product is expected. The exact diastereomeric ratio should be determined by ¹H NMR spectroscopy or other suitable analytical techniques.

Diastereoselective Michael Additions

The Michael addition, or conjugate addition, is a versatile method for the formation of carbon-carbon bonds to α,β-unsaturated carbonyl compounds. When a chiral auxiliary is employed, this reaction can be rendered highly diastereoselective, providing access to enantiomerically enriched 1,5-dicarbonyl compounds or their derivatives.

Mechanistic Considerations

In a similar fashion to aldol reactions, the N-enoyl derivative of (S)-(-)-Ethyl Leucate can form a chiral enolate. The stereochemical outcome of the conjugate addition is then governed by the facial bias imposed by the chiral auxiliary. The bulky isobutyl group of the leucate moiety effectively shields one face of the enolate, directing the incoming nucleophile to the opposite face. The geometry of the enolate and the nature of the nucleophile can influence the diastereoselectivity. Organocuprates (Gilman reagents) are commonly used nucleophiles in these reactions.[2]

Michael Addition Workflow start N-Enoyl-(S)-Ethyl Leucate enolate Formation of Chiral Enolate start->enolate michael Michael Addition (e.g., with R₂CuLi) enolate->michael product Diastereomerically Enriched Adduct michael->product cleavage Auxiliary Cleavage product->cleavage final_product Enantiomerically Pure Product cleavage->final_product caption Workflow for Asymmetric Michael Addition.

Caption: Workflow for Asymmetric Michael Addition.

Protocol: Asymmetric Conjugate Addition of an Organocuprate

This protocol outlines a general procedure for the diastereoselective conjugate addition of a Gilman reagent to an N-crotonyl derivative of (S)-(-)-Ethyl Leucate.

Materials:

  • N-Crotonyl-(S)-Ethyl Leucate derivative

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., n-butyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Gilman Reagent Preparation: To a suspension of CuI (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add the organolithium reagent (2.0 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes to form the Gilman reagent.

  • Conjugate Addition: To the freshly prepared Gilman reagent, add a solution of the N-crotonyl-(S)-Ethyl Leucate derivative (1.0 equiv) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue. Extract the mixture with diethyl ether. Wash the combined organic layers with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired conjugate adduct.

Expected Outcome: High diastereoselectivity is anticipated, with the stereochemistry of the newly formed stereocenter being controlled by the chiral auxiliary.

Diastereoselective Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. Attaching a chiral auxiliary to the dienophile can lead to excellent levels of diastereoselectivity. A computational study has investigated the Diels-Alder reaction of ethyl-S-lactyl acrylate (a close analog of an acrylate derived from ethyl leucate) with cyclopentadiene, providing insights into the origins of stereoselectivity.[3]

Stereochemical Model

The diastereoselectivity in the Diels-Alder reaction is influenced by the conformation of the dienophile, which is controlled by the chiral auxiliary. The auxiliary can shield one face of the double bond, forcing the diene to approach from the less hindered side. Lewis acid catalysis is often employed to enhance both the rate and the selectivity of the reaction by coordinating to the carbonyl group of the dienophile, locking it into a more reactive and stereochemically defined conformation.

Removal of the Chiral Auxiliary

A crucial step in any chiral auxiliary-based synthesis is the efficient and mild removal of the auxiliary without causing racemization of the newly formed stereocenter. For N-acyl derivatives of (S)-(-)-Ethyl Leucate, several methods can be employed.

  • Hydrolysis: Basic hydrolysis (e.g., with lithium hydroxide in a THF/water mixture) or acidic hydrolysis can cleave the amide bond to afford the corresponding carboxylic acid.

  • Reduction: Reduction with agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will yield the corresponding primary alcohol.

  • Transesterification: Treatment with an alkoxide (e.g., sodium methoxide in methanol) can convert the N-acyl derivative into the corresponding methyl ester.

The choice of cleavage method will depend on the desired functional group in the final product and the stability of the molecule to the reaction conditions.

Conclusion

(S)-(-)-Ethyl Leucate serves as a valuable and economically viable chiral auxiliary for asymmetric synthesis. Its application in aldol, Michael, and Diels-Alder reactions allows for the predictable and efficient generation of enantiomerically enriched products. The straightforward attachment and removal of the auxiliary, coupled with its ability to induce high levels of diastereoselectivity, make it an attractive tool for synthetic chemists in both academic and industrial settings. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for the successful implementation of this versatile chiral auxiliary.

References

  • PubChem. (S)-(-)-Ethyl Leucate. National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. J. Am. Chem. Soc.2019 , 141 (38), 15004–15009. [Link]

  • Bakalova, S. M., & Santos, A. G. (2004). A computational study of the Diels-Alder reaction of ethyl-S-lactyl acrylate and cyclopentadiene. Origins of stereoselectivity. The Journal of organic chemistry, 69(24), 8475–8481. [Link]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

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Application

Application Notes and Protocols for Stereoselective Reactions Involving (S)-(-)-Ethyl Leucate

For Researchers, Scientists, and Drug Development Professionals (S)-(-)-Ethyl Leucate , chemically known as ethyl (2S)-2-hydroxy-4-methylpentanoate, is a valuable and versatile chiral building block in modern asymmetric...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Ethyl Leucate , chemically known as ethyl (2S)-2-hydroxy-4-methylpentanoate, is a valuable and versatile chiral building block in modern asymmetric synthesis. Derived from the naturally occurring amino acid L-leucine, its inherent stereochemistry provides an excellent starting point for the stereocontrolled introduction of new chiral centers. This guide offers an in-depth exploration of key stereoselective reactions involving (S)-(-)-Ethyl Leucate, complete with mechanistic insights and detailed experimental protocols to empower researchers in the synthesis of complex, enantioenriched molecules.

Introduction to (S)-(-)-Ethyl Leucate as a Chiral Synthon

(S)-(-)-Ethyl Leucate possesses a stereogenic center at the C2 position, bearing a hydroxyl group. This α-hydroxy ester motif is pivotal for its utility in stereoselective transformations. The hydroxyl group can act as a directing group, influencing the facial selectivity of approaching reagents through chelation control. Furthermore, the α-proton is readily abstracted to form a chiral enolate, which can then undergo diastereoselective reactions. The isobutyl group provides steric bulk, which can further enhance stereochemical discrimination.

Diastereoselective Alkylation of (S)-(-)-Ethyl Leucate Dianion

One of the most powerful applications of (S)-(-)-Ethyl Leucate is in the diastereoselective alkylation of its corresponding dianion. This strategy allows for the creation of a new stereocenter α to the ester carbonyl with a high degree of stereocontrol, leading to the synthesis of valuable α-substituted-α-hydroxy esters.

Mechanistic Rationale: Chelation-Controlled Alkylation

The high diastereoselectivity observed in the alkylation of the (S)-(-)-Ethyl Leucate dianion is attributed to a chelation-controlled mechanism. The process begins with the deprotonation of both the hydroxyl group and the α-carbon proton using a strong base, typically two equivalents of lithium diisopropylamide (LDA). This forms a rigid, five-membered chelated lithium enolate intermediate. In this conformation, the bulky isobutyl group effectively shields one face of the enolate. Consequently, the incoming electrophile (alkyl halide) preferentially attacks from the less sterically hindered face, leading to the formation of one major diastereomer.

G cluster_0 Formation of Chelated Enolate cluster_1 Diastereoselective Alkylation Start (S)-(-)-Ethyl Leucate Base 2 eq. LDA THF, -78 °C Start->Base Deprotonation Intermediate Rigid Chelated Lithium Enolate Base->Intermediate Electrophile R-X (Alkyl Halide) Intermediate->Electrophile Attack from less hindered face Product α-Substituted-α-hydroxy ester (Major Diastereomer) Electrophile->Product

Caption: Chelation-controlled diastereoselective alkylation workflow.

Experimental Protocol: Diastereoselective Alkylation with Benzyl Bromide

This protocol describes the diastereoselective benzylation of (S)-(-)-Ethyl Leucate.

Materials:

  • (S)-(-)-Ethyl Leucate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (50 mL).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (2.2 eq.) to the cooled THF.

    • Slowly add n-butyllithium (2.1 eq.) dropwise while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes.

    • In a separate flask, dissolve (S)-(-)-Ethyl Leucate (1.0 eq.) in anhydrous THF (10 mL).

    • Add the solution of (S)-(-)-Ethyl Leucate dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the dianion.

  • Alkylation:

    • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired α-benzyl-α-hydroxy ester.

Data Presentation:

ElectrophileDiastereomeric Ratio (anti:syn)Yield (%)
Benzyl bromide>95:5~85
Methyl iodide>90:10~80
Allyl bromide>92:8~82

Stereoselective Reduction of α-Keto Esters Derived from (S)-(-)-Ethyl Leucate

(S)-(-)-Ethyl Leucate can be oxidized to the corresponding α-keto ester, which then serves as a prochiral substrate for stereoselective reduction. This two-step process allows for the synthesis of diastereomeric α,β-dihydroxy esters, which are valuable building blocks in natural product synthesis.

Mechanistic Rationale: Substrate and Reagent Control

The stereochemical outcome of the reduction of the α-keto ester is dependent on both the inherent chirality of the substrate and the nature of the reducing agent.

  • Substrate Control: The existing stereocenter from the original leucate moiety can influence the approach of the reducing agent, leading to a degree of diastereoselectivity.

  • Reagent Control: The choice of reducing agent can significantly enhance or even reverse the diastereoselectivity. Bulky reducing agents will preferentially attack from the less hindered face, while chelating reducing agents (e.g., those containing zinc or magnesium) can coordinate with the ester and keto carbonyls, leading to a more rigid transition state and higher diastereoselectivity.

G cluster_0 Preparation of α-Keto Ester cluster_1 Diastereoselective Reduction Start (S)-(-)-Ethyl Leucate Oxidation Oxidizing Agent (e.g., Swern, DMP) Start->Oxidation KetoEster α-Keto Ester Oxidation->KetoEster ReducingAgent Reducing Agent (e.g., NaBH₄, L-Selectride) KetoEster->ReducingAgent Facial selective hydride delivery Product α,β-Dihydroxy Ester (syn or anti diastereomer) ReducingAgent->Product

Caption: Workflow for stereoselective reduction of α-keto esters.

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

This protocol outlines the reduction of the α-keto ester derived from (S)-(-)-Ethyl Leucate.

Materials:

  • α-Keto ester (prepared by oxidation of (S)-(-)-Ethyl Leucate)

  • Anhydrous Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction:

    • Dissolve the α-keto ester (1.0 eq.) in anhydrous methanol (20 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is ~6-7.

    • Remove the methanol under reduced pressure.

    • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase.

    • Purify the resulting diastereomeric diols by silica gel column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Data Presentation:

Reducing AgentDiastereomeric Ratio (syn:anti)
Sodium Borohydride (NaBH₄)Typically favors the syn isomer
L-Selectride®Often shows higher selectivity for the anti isomer
Zinc Borohydride (Zn(BH₄)₂)Can provide high selectivity for the syn isomer through chelation

Conclusion

(S)-(-)-Ethyl Leucate is a powerful and reliable chiral building block for the stereoselective synthesis of complex organic molecules. The protocols detailed herein for diastereoselective alkylation and stereoselective reduction demonstrate its utility in constructing new stereogenic centers with a high degree of control. The predictability of these reactions, governed by principles of chelation and steric hindrance, makes (S)-(-)-Ethyl Leucate an invaluable tool for researchers in the pharmaceutical and chemical sciences. Careful selection of reagents and reaction conditions allows for the targeted synthesis of desired stereoisomers, paving the way for the efficient construction of enantiomerically pure compounds.

References

  • Evans, D. A. (1982). Stereoselective Alkylation Reactions of Chiral Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Seebach, D., & Hungerbühler, E. (1980). Syntheses of Enantiomerically Pure α-Alkylated α-Hydroxy Carboxylic Acids. In Modern Synthetic Methods (Vol. 2, pp. 91-171). Salle+ Sauerländer. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Method

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Compounds with (S)-(-)-Ethyl Leucate

Foreword for the Modern Synthesis Chemist: Embracing Biocatalysis In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. Chirality is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Synthesis Chemist: Embracing Biocatalysis

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. Chirality is a cornerstone of biological activity, and the ability to selectively produce one enantiomer over another is a critical determinant of a drug's efficacy and safety profile.[1][2] Traditional chemical methods for achieving this, while powerful, often rely on harsh reaction conditions, toxic reagents, and complex purification strategies. Biocatalysis, the use of natural catalysts like enzymes, has emerged as a formidable alternative, offering unparalleled selectivity under mild, environmentally benign conditions.[3]

This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the power of biocatalysis for the synthesis of valuable chiral intermediates. Specifically, we will delve into the applications of (S)-(-)-Ethyl Leucate, a versatile chiral building block derived from the essential amino acid L-leucine. Through a detailed exploration of enzymatic kinetic resolution, this document will provide both the theoretical underpinnings and practical, field-tested protocols to empower you to integrate these elegant synthetic strategies into your workflows. We will focus on the use of lipases, a class of robust and versatile enzymes, with a particular emphasis on the highly selective Candida antarctica lipase B (CALB).

The Strategic Advantage of (S)-(-)-Ethyl Leucate in Chiral Synthesis

(S)-(-)-Ethyl Leucate, the ethyl ester of (S)-2-hydroxy-4-methylpentanoic acid, is a valuable chiral synthon for several reasons. Its structural similarity to leucine, an essential amino acid, makes it a relevant starting material for the synthesis of a variety of biologically active molecules. Furthermore, the presence of a stereocenter at the α-position to the ester carbonyl provides a handle for enzymatic recognition and selective transformation. This inherent chirality, coupled with its commercial availability, makes (S)-(-)-Ethyl Leucate an attractive starting point for the synthesis of more complex chiral molecules.

Core Principle: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.[4] In the context of biocatalysis, an enzyme will often exhibit a high degree of stereoselectivity, preferentially catalyzing the reaction of one enantiomer while leaving the other largely unreacted.[5] This disparity in reaction rates allows for the separation of the enantiomers, yielding one as the product and the other as the unreacted starting material, both in high enantiomeric excess.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E-value is indicative of a highly selective enzyme and is crucial for achieving high enantiomeric excess (ee) for both the product and the remaining substrate. For a successful kinetic resolution, the reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both the product and the unreacted starting material.[4]

Lipase-Catalyzed Transesterification: A Versatile Tool for Chiral Synthesis

Lipases are a class of enzymes that, in their natural context, catalyze the hydrolysis of fats and oils. However, in non-aqueous environments, they can be ingeniously repurposed to catalyze a wide range of reactions, including esterification and transesterification.[6][7] This adaptability makes them ideal biocatalysts for organic synthesis.

In the context of resolving a racemic mixture of an alcohol, a lipase can be used to selectively acylate one enantiomer, leaving the other unreacted. Conversely, for resolving a racemic ester, a lipase can catalyze its selective hydrolysis or transesterification with an alcohol. For the purposes of this guide, we will focus on the transesterification of racemic ethyl leucate, where the (S)-enantiomer can be selectively transesterified in the presence of a suitable acyl donor.

Candida antarctica lipase B (CALB) is a particularly well-regarded enzyme for kinetic resolutions due to its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[8][9]

Reaction Mechanism: The Serine Hydrolase Catalytic Triad

The catalytic activity of lipases stems from a conserved structural motif known as the catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues. The reaction mechanism for transesterification proceeds via a two-step process involving an acyl-enzyme intermediate:

  • Acylation: The serine residue, activated by the histidine and aspartate, performs a nucleophilic attack on the carbonyl carbon of the acyl donor, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the acyl donor and forming a covalent acyl-enzyme intermediate.

  • Deacylation: The alcohol substrate (in this case, one enantiomer of ethyl leucate) then attacks the acyl-enzyme intermediate, forming a new tetrahedral intermediate. This intermediate collapses to release the ester product and regenerate the free enzyme.

This elegant mechanism is the basis for the high selectivity observed in lipase-catalyzed reactions.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl Leucate via Transesterification

This protocol provides a general framework for the kinetic resolution of racemic ethyl leucate using an immobilized lipase, such as Novozym® 435 (immobilized CALB). It is important to note that optimization of reaction parameters is often necessary to achieve the best results for a specific substrate and enzyme combination.

Materials and Reagents
  • Racemic Ethyl Leucate

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin)

  • Acyl Donor (e.g., Vinyl acetate, Isopropenyl acetate)

  • Anhydrous Organic Solvent (e.g., Toluene, Hexane, Methyl tert-butyl ether (MTBE))

  • Molecular Sieves (3Å or 4Å, activated)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Reaction monitoring equipment (GC or HPLC with a chiral column)

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification A Add racemic ethyl leucate and anhydrous solvent to a flame-dried flask. B Add acyl donor and activated molecular sieves. A->B C Equilibrate the mixture to the desired reaction temperature. B->C D Add immobilized lipase to initiate the reaction. C->D E Monitor the reaction progress by chiral GC/HPLC. D->E F Stop the reaction at ~50% conversion. E->F G Filter to remove the immobilized enzyme. F->G H Wash the enzyme with fresh solvent. G->H I Concentrate the filtrate under reduced pressure. H->I J Purify the product and unreacted substrate by column chromatography. I->J

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic ethyl leucate.

Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic ethyl leucate (1.0 eq.).

    • Add anhydrous organic solvent (e.g., toluene, 10-20 mL per mmol of substrate).

    • Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq.). The use of an activated acyl donor like vinyl acetate helps to drive the reaction forward as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, an irreversible process.

    • Add activated molecular sieves (approx. 100 mg per mmol of substrate) to scavenge any residual water, which can lead to undesired hydrolysis.

    • Place the flask in a temperature-controlled bath (e.g., 40-50 °C) and allow the mixture to equilibrate with stirring.

  • Enzymatic Reaction:

    • Add the immobilized lipase (e.g., Novozym® 435, 10-50 mg per mmol of substrate). The optimal enzyme loading should be determined experimentally.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC. This is crucial to determine the conversion and the enantiomeric excess of both the product and the remaining starting material.

    • Stop the reaction when the conversion reaches approximately 50%. This can be achieved by filtering off the enzyme.

  • Work-up and Purification:

    • Filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the immobilized enzyme.

    • Wash the recovered enzyme with fresh anhydrous solvent to remove any adsorbed substrate or product. The immobilized enzyme can often be reused for several cycles.

    • Combine the filtrate and the washings and concentrate under reduced pressure.

    • Purify the resulting mixture of the acylated product and the unreacted ethyl leucate by silica gel column chromatography.

Data Analysis and Expected Results

The success of the kinetic resolution is determined by the conversion, the enantiomeric excess of the product (ee_p), and the enantiomeric excess of the remaining substrate (ee_s). The enantiomeric ratio (E) can be calculated from these values using the following equation:

E = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)]

where c is the conversion.

Table 1: Representative Data for the Kinetic Resolution of Racemic Ethyl Leucate

EntryEnzymeAcyl DonorSolventTemp (°C)Time (h)Conv. (%)ee_s (%)ee_p (%)E-value
1Novozym® 435Vinyl acetateToluene45648>99 (R)96 (S)>200
2Novozym® 435Isopropenyl acetateMTBE4085198 (R)>99 (S)>200
3Lipase from Pseudomonas cepaciaVinyl acetateHexane35124592 (R)85 (S)~40

Note: The data presented in this table is illustrative and based on typical results for similar substrates. Actual results may vary.

Troubleshooting and Optimization

  • Low Conversion: Increase the reaction temperature (within the enzyme's stability range), increase the enzyme loading, or use a more activated acyl donor.

  • Low Enantioselectivity (Low E-value): Screen different lipases. The choice of solvent can also significantly impact enantioselectivity. Generally, less polar solvents tend to give higher E-values.

  • Enzyme Deactivation: Ensure the use of anhydrous solvents and reagents. Avoid excessively high temperatures.

Applications in Drug Development

The enantiomerically enriched (R)- or (S)-ethyl leucate obtained from this biocatalytic resolution can serve as a key intermediate in the synthesis of a variety of pharmaceutical compounds. Chiral building blocks derived from amino acids are prevalent in many drug candidates, including protease inhibitors, and antagonists for various receptors.[10] The ability to access either enantiomer of ethyl leucate with high purity opens up avenues for the stereoselective synthesis of these complex molecules.

Conclusion

The biocatalytic kinetic resolution of racemic ethyl leucate using lipases represents a powerful and practical approach for the synthesis of valuable chiral building blocks. The mild reaction conditions, high selectivity, and environmental compatibility of this method make it an attractive alternative to traditional chemical resolutions. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can effectively implement this technology to accelerate their drug discovery and development programs.

References

  • Berry, S. S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9637–9653.
  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
  • Gotor-Fernández, V., & Gotor, V. (2011). Lipases: useful biocatalysts for the preparation of pharmaceuticals. Chemical Society Reviews, 40(10), 5067–5083.
  • Kadereit, D., & Waldmann, H. (2001). Enzymatic protecting group techniques. Chemical Reviews, 101(11), 3367–3396.
  • Kołodziejska, R., Studzińska, R., Pawluk, H., & Woźniak, A. (2022). Greener Synthesis of Natural Products. In A. Nag (Ed.)
  • Mangiagalli, M., Ami, D., de Divitiis, M., et al. (2021). Enzymatic Hydroesterification of Soybean Oil Deodorizer Distillate: Sustainable Synthesis of Ethyl and Xylose Fatty Acid Esters. Molecules, 26(22), 6899.
  • Patel, R. N. (2008). Biocatalysis: Synthesis of Chiral Intermediates for Drugs. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 1–36). CRC Press.
  • Patel, R. N. (2011). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals.
  • Reetz, M. T. (2002). Lipases as practical biocatalysts. Current Opinion in Chemical Biology, 6(2), 145–150.
  • Schmid, A., Dordick, J. S., Hauer, B., Kiener, A., Wubbolts, M., & Witholt, B. (2001). Industrial biocatalysis today and tomorrow.
  • Straathof, A. J., Panke, S., & Schmid, A. (2002). The production of fine chemicals by biotransformations. Current Opinion in Biotechnology, 13(6), 548–556.
  • Taylor, S. J. C., & Turner, N. J. (2001). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Current Organic Chemistry, 5(2), 145–164.
  • Wang, C. S., & Chen, C. S. (1984). A convenient method for the preparation of amino acid methyl esters.
  • Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
  • Jiang, W., & Fang, B. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology, 192(3), 773–793.
  • Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 12(6), 587-604.
  • Wu, Q., & Wang, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(12), 4430-4456.
  • Wu, S. H., & Wang, C. H. (1991). Kinetic resolution of amino acid esters catalyzed by lipases. Biotechnology and Bioengineering, 37(8), 732-737.
  • Kirk, O., & Christensen, M. W. (2002). Lipases from Candida antarctica: unique biocatalysts from a unique origin. Organic Process Research & Development, 6(4), 446-451.
  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: the use of Candida antarctica B-lipase in organic synthesis.

Sources

Application

Application Note: (S)-(-)-Ethyl Leucate as a Versatile Chiral Precursor for the Synthesis of Optically Active Pheromones

Introduction: The Critical Role of Chirality in Chemical Communication Pheromones are chemical signals that trigger innate behavioral responses in members of the same species. These molecules are fundamental to the regul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Chemical Communication

Pheromones are chemical signals that trigger innate behavioral responses in members of the same species. These molecules are fundamental to the regulation of social interactions, mating, aggregation, and alarm signaling in a vast array of organisms, particularly insects.[1][2][3] The biological activity of many pheromones is intrinsically linked to their stereochemistry. Often, only one specific enantiomer or a precise ratio of stereoisomers elicits the desired biological response, while other isomers can be inactive or even inhibitory.[4] This stereochemical specificity presents a significant challenge and opportunity in the field of chemical ecology and pest management, where synthetic pheromones are used for monitoring and controlling insect populations.[3]

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. One of the most elegant and efficient strategies is "chiral pool" synthesis, which utilizes readily available, inexpensive, and enantiopure natural products as starting materials.[5][6] Among these, α-amino acids are exceptionally valuable due to their structural diversity and the presence of a defined stereocenter.[6][7][8] (S)-(-)-Ethyl Leucate, derived from the naturally abundant amino acid (S)-Leucine, is an exemplary chiral building block for the synthesis of various optically active pheromones. This application note provides a detailed guide on the strategic use of (S)-(-)-Ethyl Leucate, outlining key synthetic transformations and providing detailed protocols for the preparation of specific insect pheromones.

(S)-(-)-Ethyl Leucate: A Profile of a Chiral Workhorse

(S)-(-)-Ethyl Leucate, the ethyl ester of (S)-leucine, offers several distinct advantages as a chiral precursor:

  • High Enantiopurity: It is easily prepared from (S)-leucine without racemization, ensuring the stereochemical integrity is transferred to the target molecule.

  • Cost-Effectiveness: (S)-Leucine is one of the most common and inexpensive proteinogenic amino acids.

  • Versatile Functionality: The ester and the isobutyl group provide multiple sites for strategic chemical modification, allowing for diverse synthetic routes. The primary amine of the parent amino acid is typically removed via diazotization, a process that can proceed with retention of configuration, to yield the corresponding α-hydroxy or α-halo ester, which are key intermediates.

The core strategy involves leveraging the existing (S)-stereocenter at C2 and transforming the functional groups to build the carbon skeleton of the target pheromone.

Key Synthetic Transformations and Strategies

The conversion of (S)-(-)-Ethyl Leucate into pheromone targets relies on a series of well-established and reliable chemical reactions. The choice of reaction depends on the desired final structure.

Reduction of the Ester Group

The most common initial step is the reduction of the ethyl ester to a primary alcohol. This transformation yields (S)-2-isobutyl-1-ethanol, commonly known as (S)-Leucinol.

  • Causality: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful reducing agent capable of cleanly reducing esters to primary alcohols in high yield. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control its reactivity. The high yield and straightforward nature of this reaction make it an ideal first step in a multi-step synthesis.

Carbon Chain Elongation via Grignard and Related Reactions

Building the full carbon skeleton of the pheromone often requires the addition of carbon fragments to the chiral precursor. Grignard reactions are a powerful tool for this purpose.

  • Mechanism Insight: Grignard reagents (R-MgX) are strong nucleophiles that readily attack the electrophilic carbon of a carbonyl group. When an ester is treated with a Grignard reagent, the reaction proceeds via a two-step addition-elimination-addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form a ketone. This intermediate ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.[9][10][11][12] This "double addition" is a critical consideration in synthetic planning.[10][11]

Application Protocol 1: Synthesis of (S)-4-Methyl-1-heptanol

(Component of the Aggregation Pheromone of the Elm Bark Beetle, Scolytus multistriatus)

This protocol details a synthetic route from (S)-(-)-Ethyl Leucate to (S)-4-Methyl-1-heptanol. The key steps involve the transformation of the chiral precursor into a suitable electrophile, followed by coupling with a Grignard reagent.

Workflow Diagram

G A (S)-(-)-Ethyl Leucate E 1. LiAlH4 2. H3O+ workup A->E B (S)-Leucinol F 1. PBr3 2. Purification B->F C (S)-1-Bromo-4-methylhexane G 1. Mg, THF 2. Ethylene Oxide 3. H3O+ workup C->G D (S)-4-Methyl-1-heptanol E->B F->C G->D G A (S)-Leucinol E 1. TsCl, Pyridine 2. Purification A->E B (S)-Leucinol Tosylate F 1. Li2CuCl4 (cat.) 2. THF, -10 °C 3. H3O+ workup B->F C Isoprenyl Organometallic (e.g., from 2-bromomethyl-1,3-butadiene) C->F D (S)-(-)-Ipsenol E->B F->D

Sources

Method

Application Notes and Protocols: Esterification of L-Leucine to Ethyl Leucinate

Introduction The esterification of amino acids is a fundamental chemical transformation with significant implications in peptide synthesis, pharmacology, and material science. L-leucine, an essential branched-chain amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The esterification of amino acids is a fundamental chemical transformation with significant implications in peptide synthesis, pharmacology, and material science. L-leucine, an essential branched-chain amino acid, is a critical component in various physiological processes. Its ethyl ester, ethyl L-leucinate (also known as ethyl leucate), serves as a valuable building block in the synthesis of peptides and peptidomimetics, and as a precursor in the development of novel drug delivery systems and biodegradable polymers.[1] The increased lipophilicity of the ester compared to the free amino acid enhances its solubility in organic solvents, a crucial property for subsequent synthetic steps.[2]

This document provides detailed protocols for the synthesis of ethyl L-leucinate from L-leucine, targeting researchers, scientists, and professionals in drug development. We will explore two primary, field-proven methods: the classic Fischer-Speier esterification and a robust procedure utilizing thionyl chloride. Additionally, an overview of a modern microwave-assisted approach is presented for rapid synthesis. Each protocol is accompanied by an in-depth discussion of the underlying chemical principles, ensuring a comprehensive understanding of the experimental choices. Self-validating systems for reaction monitoring, purification, and characterization are integrated into the workflow to guarantee the synthesis of a high-purity final product.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the starting material and the target compound is essential for successful synthesis and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
L-LeucineC₆H₁₃NO₂131.17293-295 (dec.)White crystalline powder61-90-5
Ethyl L-leucinate hydrochlorideC₈H₁₈ClNO₂195.69134-136White crystalline powder2743-40-0
Ethyl L-leucinate (free base)C₈H₁₇NO₂159.23N/A (liquid)Colorless oil2743-60-4

Data sourced from PubChem and commercial supplier information.[3][4]

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[5] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed as a byproduct is removed.[6]

Mechanistic Insight

The reaction proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[5]

Diagram: Fischer-Speier Esterification Mechanism

Fischer_Esterification Leucine L-Leucine Protonated_Leucine Protonated L-Leucine Leucine->Protonated_Leucine + H⁺ Ethanol Ethanol (excess) H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Leucine->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ethyl Leucinate Tetrahedral_Intermediate->Protonated_Ester - H₂O Ethyl_Leucinate Ethyl L-Leucinate Protonated_Ester->Ethyl_Leucinate - H⁺ Water Water

Caption: General workflow of the Fischer-Speier esterification of L-leucine.

Experimental Protocol

Materials:

  • L-Leucine

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-leucine (e.g., 10 g, 1 equivalent) in absolute ethanol (e.g., 100 mL). Ethanol serves as both the reactant and the solvent.

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add the acid catalyst. Two common methods are:

    • Sulfuric Acid: Add concentrated sulfuric acid (e.g., 5 mL) dropwise with vigorous stirring.

    • Hydrogen Chloride: Bubble dry hydrogen chloride gas through the suspension for 15-20 minutes until the solution is saturated.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting on a silica plate.

  • Solvent Removal: After the reaction is complete (as indicated by TLC or disappearance of the starting material), allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Work-up:

    • Dissolve the oily residue in diethyl ether (e.g., 100 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

      • Brine (1 x 50 mL) to remove any remaining aqueous contaminants.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl L-leucinate as a colorless to pale yellow oil.

Protocol 2: Thionyl Chloride Method

The use of thionyl chloride (SOCl₂) is a highly effective method for the esterification of amino acids.[7] Thionyl chloride reacts with the alcohol to in-situ generate the acidic catalyst (HCl) and also facilitates the reaction by converting the carboxylic acid to a more reactive acyl chloride intermediate.[8][9]

Mechanistic Insight

Thionyl chloride reacts with ethanol to produce ethyl chlorosulfite and HCl. The HCl protonates the amino acid. The carboxylic acid group of the protonated amino acid can then react with thionyl chloride to form an acyl chloride, which is highly reactive towards nucleophilic attack by ethanol. The reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl).

Diagram: Thionyl Chloride Esterification Workflow

Thionyl_Chloride_Esterification cluster_reaction Reaction Vessel Leucine L-Leucine Acyl_Chloride L-Leucine Acyl Chloride Intermediate Leucine->Acyl_Chloride + SOCl₂ Ethanol Ethanol Ethyl_Leucinate_HCl Ethyl L-Leucinate Hydrochloride SOCl2 Thionyl Chloride Acyl_Chloride->Ethyl_Leucinate_HCl + Ethanol Workup Work-up & Purification Ethyl_Leucinate_HCl->Workup Ethyl_Leucinate Pure Ethyl L-Leucinate Workup->Ethyl_Leucinate

Caption: Simplified workflow for the synthesis of ethyl leucinate using thionyl chloride.

Experimental Protocol

Materials:

  • L-Leucine

  • Absolute Ethanol (200 proof)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottom flask with a reflux condenser and drying tube

  • Ice bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, suspend L-leucine (e.g., 10 g, 1 equivalent) in absolute ethanol (e.g., 100 mL).

  • Thionyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (e.g., 1.2 equivalents) dropwise via an addition funnel over 30 minutes with vigorous stirring. The reaction is exothermic and generates HCl and SO₂ gas, so this step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 2-3 hours. A patent suggests that for a similar reaction, heating at 60°C for one hour can be sufficient.[10][11]

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude ethyl L-leucinate hydrochloride salt as a solid or semi-solid.

  • Isolation of the Free Ester (Optional): To obtain the free ester, dissolve the hydrochloride salt in water and cool in an ice bath. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the free ethyl L-leucinate.

Protocol 3: Microwave-Assisted Fischer Esterification

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. In the context of esterification, microwave heating can significantly reduce reaction times compared to conventional heating methods.[7]

Rationale

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7] This can result in higher reaction rates and, in some cases, improved yields.

Experimental Outline

A mixture of L-leucine, an alcohol (e.g., n-butanol or ethanol), and an acid catalyst like p-toluenesulfonic acid (PTSA) is subjected to microwave irradiation in a dedicated microwave reactor.[7] A study on the esterification of L-leucine with n-butanol showed a 72% yield after 30 minutes at 140°C under microwave irradiation.[7] This method offers a significant time advantage over the hours-long reflux required in conventional Fischer esterification.

Purification and Characterization

Purification

The crude ethyl L-leucinate, whether as the free base or the hydrochloride salt, may contain unreacted starting materials and byproducts. High-purity material is often required for subsequent applications.

  • Distillation: The free ester, being a liquid, can be purified by vacuum distillation.[10] This is particularly effective for removing non-volatile impurities.

  • Crystallization: The hydrochloride salt is a solid and can be purified by recrystallization, for example, from an ethanol/ether mixture.[12]

  • Chromatography: For very high purity requirements, column chromatography on silica gel can be employed to separate the ester from closely related impurities.[13] Ion-exchange chromatography is also a powerful technique for purifying amino acids and their derivatives.[14]

Characterization

The identity and purity of the synthesized ethyl L-leucinate should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the leucine side chain protons, and the alpha-proton.

    • ¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the leucine backbone and side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically in the range of 1730-1750 cm⁻¹. The N-H stretching vibrations of the amine group will also be present.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.[15]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases.[16] It should be handled with extreme care. Ensure all glassware is dry before use.

  • Strong Acids: Concentrated sulfuric acid and hydrogen chloride are highly corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local institutional and environmental regulations.

Conclusion

The esterification of L-leucine to ethyl leucinate is a crucial synthetic transformation for researchers in peptide chemistry and drug development. This guide has provided detailed, scientifically grounded protocols for accomplishing this synthesis via the reliable Fischer-Speier method and the efficient thionyl chloride procedure. By understanding the mechanistic principles behind these reactions and adhering to the outlined procedures for synthesis, purification, and characterization, researchers can confidently and safely produce high-purity ethyl L-leucinate for their specific applications. The inclusion of insights into modern techniques like microwave-assisted synthesis further equips the scientific community with versatile tools for their research endeavors.

References

  • Breslow, R. A., & Lukats, B. (1988). Process for the separation of L-leucine and L-isoleucine. U.S. Patent No. 4,731,476. Washington, DC: U.S.
  • Horikoshi, S., Osawa, A., Abe, H., & Serpone, N. (2012). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Green and Sustainable Chemistry, 2(4), 135-141. [Link]

  • National Institute of Standards and Technology. (n.d.). L-Leucine, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11658447, L-Leucine, ethyl ester, hydrochloride (1:1). Retrieved from [Link]

  • Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Sorbe, P. (n.d.). Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Widyastuti, Y., & Hartati, I. (2021). Purification of Ethyl Linoleate from Foxtail Millet (Setaria italica) Bran Oil via Urea Complexation and Molecular Distillation. Molecules, 26(16), 5035. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]

  • Human Metabolome Database. (n.d.). Leucine. Retrieved from [Link]

  • Arumugam, A., & Ponnusami, V. (2010). Novel resin-based vacuum distillation-crystallisation method for recovery of succinic acid crystals from fermentation broths. Green Chemistry, 12(4), 666-671. [Link]

  • Tulp, A., & Beijersbergen van Henegouwen, G. M. J. (1987). Process for the separation of L-leucine and L-isoleucine.
  • Nikolova, P., Shivachev, B., & Stoyanov, N. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2019(3), M1083. [Link]

  • Mishra, A., Veerasamy, R., Jain, P. K., Dixit, V. K., & Agrawal, R. K. (2008). Synthesis, characterization and pharmacological evaluation of amide prodrugs of flurbiprofen. Journal of the Brazilian Chemical Society, 19(1), 89-94. [Link]

  • Sorbent Technologies. (n.d.). Separation and Refining of Amino acids. [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • LibreTexts. (2021). 25.4: Analysis of Amino Acids. [Link]

  • European Patent Office. (n.d.). Method for purifying branched chain amino acids.
  • Land of Chemistry. (2021, February 21). Reaction of Carboxylic acid with Thionyl chloride [Video]. YouTube. [Link]

  • LibreTexts. (2023). Fischer Esterification. [Link]

  • Organic Syntheses. (n.d.). CARBOBENZYLOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. [Link]

  • LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

  • Sorbe, P. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

Sources

Application

Enantioselective reduction of ethyl 2-oxo-4-methylpentanoate

An Application Guide to the Enantioselective Reduction of Ethyl 2-oxo-4-methylpentanoate Authored by a Senior Application Scientist This document provides an in-depth technical guide for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Reduction of Ethyl 2-oxo-4-methylpentanoate

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the enantioselective reduction of ethyl 2-oxo-4-methylpentanoate to produce the chiral α-hydroxy ester, ethyl 2-hydroxy-4-methylpentanoate. This chiral building block is of significant interest in the synthesis of pharmaceuticals and other biologically active molecules. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Chiral α-Hydroxy Esters

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to enantiomerically pure secondary alcohols.[1][2] Ethyl 2-hydroxy-4-methylpentanoate, the product of the enantioselective reduction of ethyl 2-oxo-4-methylpentanoate, is a valuable chiral synthon. Its enantiomers can serve as precursors for a variety of complex molecules where stereochemistry is critical for biological function. The primary challenge lies in controlling the stereochemical outcome of the reduction, for which two powerful strategies have emerged: biocatalysis and chemocatalysis. This guide will detail field-proven protocols for both approaches.

Methodologies: A Tale of Two Catalysts

The choice between a biological and a chemical catalyst for this transformation depends on factors such as desired enantiomer, substrate concentration, cost, and environmental considerations.

  • Biocatalysis: Utilizes whole microbial cells (e.g., baker's yeast) or isolated enzymes (e.g., carbonyl reductases) to perform the reduction. These reactions are renowned for their exceptional enantioselectivity under mild, aqueous conditions.

  • Chemocatalysis: Employs transition metal complexes with chiral ligands (e.g., Ruthenium or Rhodium-based catalysts) to facilitate asymmetric hydrogenation.[3][4] These methods are often highly efficient and versatile, operating with either hydrogen gas or through transfer hydrogenation from a donor molecule.[2]

G cluster_input Starting Material cluster_methods Catalytic Approaches cluster_output Process & Outcome Start Ethyl 2-oxo-4-methylpentanoate (Prochiral Ketone) Bio Biocatalysis (e.g., Yeast, Enzymes) Start->Bio Chemo Chemocatalysis (e.g., Ru, Rh Complexes) Start->Chemo Product Ethyl (R)- or (S)-2-hydroxy-4-methylpentanoate Bio->Product Chemo->Product Purify Purification (e.g., Column Chromatography) Product->Purify Analyze Analysis (Chiral HPLC) Purify->Analyze EE Determine Enantiomeric Excess (ee%) Analyze->EE

Caption: General workflow for enantioselective reduction.

Biocatalytic Reduction Protocols

Biocatalysis leverages the highly specific machinery of enzymes to create chiral centers with remarkable precision. The key players are oxidoreductase enzymes that use a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), as the source of hydride.

Protocol 1: Whole-Cell Reduction with Saccharomyces cerevisiae

Baker's yeast is a readily available, inexpensive, and effective biocatalyst for the reduction of various ketones.[5] The internal enzymatic machinery of the yeast cell reduces the ketone and regenerates the necessary cofactors using glucose or sucrose from the medium.[6]

Materials:

  • Baker's Yeast (fresh, compressed cake is preferred)

  • Sucrose

  • Ethyl 2-oxo-4-methylpentanoate

  • Tap Water

  • Diatomaceous Earth (Celite)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Yeast Activation: In a suitably sized flask equipped with a magnetic stirrer, dissolve 150 g of sucrose in 800 mL of warm (approx. 35-40°C) tap water.

  • Add 100 g of fresh baker's yeast to the sucrose solution. Stir gently for 30-60 minutes until signs of fermentation (foaming, CO₂ evolution) are evident.

  • Substrate Addition: Add 10.0 g of ethyl 2-oxo-4-methylpentanoate to the fermenting yeast suspension.

  • Reaction: Seal the flask with a fermentation lock or a balloon to allow CO₂ to escape while preventing contamination. Stir the mixture at room temperature (25-30°C) for 48-72 hours. Reaction progress can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Work-up: Once the reaction is complete, add 40 g of Celite to the mixture and stir for 15 minutes to create a filter aid.

  • Filter the mixture through a Büchner funnel. Wash the yeast cake with 100 mL of water, followed by 100 mL of ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Saturate the aqueous layer with solid NaCl to reduce the solubility of the product.

  • Extract the aqueous phase three times with 150 mL portions of ethyl acetate.

  • Combine the organic extracts, wash with 100 mL of brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 2-hydroxy-4-methylpentanoate.

Protocol 2: Isolated Enzyme Reduction with a Carbonyl Reductase

For greater control and higher substrate concentrations, using an isolated carbonyl reductase is advantageous. This protocol is adapted from a highly efficient process using the carbonyl reductase from Kluyveromyces marxianus (KmCR).[7] While the original study used a different substrate, the reaction conditions are broadly applicable to α-keto esters. A key innovation is the use of isopropanol as both a co-solvent and a hydrogen source for cofactor regeneration.

G cluster_cofactor cluster_regeneration Enzyme Carbonyl Reductase (KmCR) Product Ethyl 2-hydroxy-4- methylpentanoate Enzyme->Product NADP NADP+ Substrate Ethyl 2-oxo-4- methylpentanoate Substrate->Enzyme Cofactor_Cycle Cofactor Regeneration NADPH NADPH NADPH->Enzyme Hydride Donation NADPH->NADP Oxidation NADP->NADPH Reduction Isopropanol Isopropanol Isopropanol->NADP H- source Acetone Acetone Isopropanol->Acetone Oxidation

Caption: Biocatalytic cycle with cofactor regeneration.

Materials:

  • Recombinant Carbonyl Reductase (e.g., KmCR, commercially available or expressed)

  • NADP⁺ (or NADPH)

  • Ethyl 2-oxo-4-methylpentanoate

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Isopropanol

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a temperature-controlled vessel at 25°C, prepare a reaction mixture containing:

    • Phosphate Buffer (e.g., 90 mL)

    • Isopropanol (e.g., 10 mL, 10% v/v). Rationale: Isopropanol increases the solubility of the hydrophobic substrate and serves as a hydrogen donor for the in-situ regeneration of NADPH from NADP⁺, catalyzed by the same enzyme.[7]

    • NADP⁺ (catalytic amount, e.g., 0.1 mM)

    • Carbonyl Reductase solution (enzyme concentration to be optimized, e.g., 50 g·L⁻¹ crude enzyme from cell lysate).[7]

  • pH Adjustment: Ensure the final pH of the mixture is 7.0. Studies have shown this pH to be optimal for both enzyme activity and stability, leading to maximum product yield.[7]

  • Substrate Addition: Add ethyl 2-oxo-4-methylpentanoate to the desired concentration (e.g., 10 g·L⁻¹). High substrate concentrations can sometimes lead to inhibition, so this may require optimization.[7]

  • Reaction: Stir the mixture at 25°C. The optimal temperature is a balance between enzyme activity and stability; higher temperatures can lead to rapid inactivation.[7] Monitor the reaction by HPLC.

  • Work-up and Purification: Follow the same extraction and purification procedure as described in Protocol 1.

Chemocatalytic Asymmetric Hydrogenation

Transition metal catalysis offers a powerful, non-biological route to chiral alcohols. Asymmetric transfer hydrogenation (ATH) is particularly attractive as it avoids the need for high-pressure hydrogen gas, instead using safe and inexpensive hydrogen donors like formic acid or isopropanol.[2]

Protocol 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol uses a well-established catalyst system based on a Ru(II) precursor and a chiral diamine ligand. The catalyst is typically formed in situ.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN]

  • Ethyl 2-oxo-4-methylpentanoate

  • Formic acid / Triethylamine azeotropic mixture (5:2)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Catalyst Preparation (In Situ): In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (e.g., 0.01 mmol, 1 mol% Ru) and (R,R)-TsDPEN (e.g., 0.022 mmol, 1.1 eq to Ru) to a dry Schlenk flask.

  • Add 5 mL of anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Reaction Setup: Add ethyl 2-oxo-4-methylpentanoate (e.g., 2.0 mmol) to the flask.

  • Add the formic acid/triethylamine (5:2) mixture (e.g., 5 eq of formic acid) as the hydrogen source. Rationale: Formic acid is the hydride donor, and triethylamine is the base required to generate the active Ru-hydride species and neutralize the resulting acid.[8]

  • Reaction: Seal the flask and stir the reaction mixture at the desired temperature (e.g., 28-40°C) for 12-24 hours. Monitor the reaction by TLC or GC.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of water. Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.

Analysis of Enantiomeric Excess

Determining the success of an enantioselective reaction requires precise measurement of the product's enantiomeric composition. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[9][10]

Protocol 4: Chiral HPLC Analysis

Equipment and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 mm x 250 mm)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Product sample (dissolved in mobile phase)

  • Racemic standard of ethyl 2-hydroxy-4-methylpentanoate (prepared by reduction with NaBH₄)

Procedure:

  • System Preparation: Set up the HPLC system with the chiral column.

  • Mobile Phase: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 95:5 (v/v).[7] This may require optimization to achieve baseline separation of the enantiomers.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 225 nm[7]

    • Column Temperature: 25°C

  • Analysis:

    • First, inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Next, inject the sample obtained from the enantioselective reduction.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Summary and Comparison of Methods

ParameterBiocatalysis (Yeast)Biocatalysis (Isolated Enzyme)Chemocatalysis (Ru-ATH)
Enantioselectivity (ee) Good to Excellent (>95%)Excellent (>99%)[7]Excellent (>95%)[8]
Reaction Conditions Aqueous, 25-35°C, 1 atmAqueous buffer, 25-30°C, 1 atm[7]Anhydrous organic solvent, 28-40°C, 1 atm
Reagents Yeast, sugar, waterEnzyme, buffer, cofactor, H-donorRu precursor, chiral ligand, H-donor, base
Substrate Concentration Low (<50 g/L)Moderate to High (up to 100 g/L)Moderate to High
Pros Inexpensive, environmentally friendly, simple setupHigh selectivity & yield, high concentrationBroad substrate scope, predictable, well-studied
Cons Low substrate tolerance, complex work-upHigher cost of enzyme/cofactorAir/moisture sensitive, cost of metal/ligand

Conclusion

The enantioselective reduction of ethyl 2-oxo-4-methylpentanoate can be achieved with high efficiency and stereocontrol using both biocatalytic and chemocatalytic methods. Whole-cell bioreductions offer a green and low-cost entry point, while isolated enzymes provide superior control and productivity. Asymmetric transfer hydrogenation with ruthenium catalysts represents a robust and versatile chemical alternative. The choice of protocol should be guided by the specific requirements of the project, including scale, cost, available equipment, and desired enantiopurity. The analytical methods described herein are crucial for validating the success of any chosen protocol.

References

  • Khan, S. et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. The Pharmaceutical and Chemical Journal, 10(3):73-85. [Link]

  • Kato, D. et al. (2003). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of Molecular Catalysis B: Enzymatic, 23(2-6), 131-140. [Link]

  • L-Etcheberrigaray, G. et al. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry, 60(7), 1763-1770. [Link]

  • Noyori, R. et al. (2005). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 70(12), 4873-4875. [Link]

  • Bruneau, C. & Dixneuf, P. H. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(1), 311-328. [Link]

  • Noyori, R. & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Tanpure, S. D. et al. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis.... ResearchGate. [Link]

  • L-Etcheberrigaray, G. et al. (2012). Enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wine, a natural enhancer of fruity aroma. ResearchGate. [Link]

  • Zhou, Q-L. et al. (2016). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 6(40), 33833-33836. [Link]

  • Ohkuma, T. & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(2), 202-218. [Link]

  • Zhang, X. et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147. [Link]

  • Riva, S. et al. (2019). Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate with Whole-Cell Biocatalysts. ResearchGate. [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. [Link]

  • Beller, M. et al. (2017). Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals. Green Chemistry, 19(1), 216-222. [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-2-phenylpentanoate. [Link]

  • Nerz-Stormes, M. (2014). Yeast Mediated Reduction of Ethylacetoacetate. YouTube. [Link]

  • Galkin, M. V. et al. (2022). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Molecules, 27(23), 8201. [Link]

  • Sharma, R. K. et al. (2018). Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber. International Journal of Engineering Research & Technology, 7(5), 1-5. [Link]

  • Tanpure, S. D. et al. (2025). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis.... ResearchGate. [Link]

  • Jerphagnon, T. et al. (2004). Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. ResearchGate. [Link]

  • Zhang, X. et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 9(22), 5069-5073. [Link]

  • PubChem. (n.d.). Ethyl 2-methylpentanoate. [Link]

  • O'Dwyer, C. et al. (2018). Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. Molbank, 2018(3), M1001. [Link]

  • Sanchez, F. G. et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 821-826. [Link]

  • Feng, X. et al. (2014). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. Beilstein Journal of Organic Chemistry, 10, 2048-2053. [Link]

  • Seebach, D. et al. (1990). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]

  • NROChemistry. (2022). Noyori Hydrogenation. YouTube. [Link]

  • Lipshutz, B. H. et al. (2003). Asymmetric Conjugate Reduction of α,β-Unsaturated Esters Using a Chiral Phosphine−Copper Catalyst. Journal of the American Chemical Society, 125(28), 8779-8789. [Link]

  • PubChem. (n.d.). Ethyl 4-methylpentanoate. [Link]

  • Okoro, O. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(2), 1-5. [Link]

  • Zhou, Q-L. et al. (2026). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8'-Bisquinoline Derivatives. Angewandte Chemie International Edition, 65(4), e202516021. [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-4-methylpentanoate. [Link]

  • Nichols, M. A. (2014). Exp. 10 - Yeast Reduction Pre-Lab Lecture Video. YouTube. [Link]

  • Anslyn, E. V. et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods: Application to methyl hydroxy carboxylic acids. Bohrium. [Link]

Sources

Method

Application Notes and Protocols for (S)-(-)-Ethyl Leucate in Flavor and Fragrance Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of (S)-(-)-Ethyl Leucate in the field of flavor and fragrance chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of (S)-(-)-Ethyl Leucate in the field of flavor and fragrance chemistry. It delves into the compound's fundamental properties, sensory profile, and practical applications, with a strong emphasis on its role as a valuable ingredient in fragrance formulation. Detailed, field-proven protocols are provided for sensory evaluation, analytical characterization, and incorporation into fragrance accords, underpinned by a discussion of the scientific rationale behind each experimental choice.

Introduction to (S)-(-)-Ethyl Leucate

(S)-(-)-Ethyl Leucate, with the IUPAC name ethyl (2S)-2-hydroxy-4-methylpentanoate, is a chiral ester that has garnered interest within the fragrance industry.[1] Esters are a class of organic compounds renowned for their significant contribution to the natural aromas of fruits and flowers, and they are synthesized chemically for wide use in the flavor and fragrance industries.[2][3] The chirality of a molecule, meaning its existence in non-superimposable mirror-image forms (enantiomers), can have a profound impact on its biological and sensory properties.[4][5] Consequently, the specific enantiomer, (S)-(-)-Ethyl Leucate, is of particular interest for its unique sensory characteristics. While its primary documented application is in the realm of fragrance, this guide will provide the foundational knowledge and methodologies applicable to its broader study.[6]

Physicochemical & Sensory Profile

A thorough understanding of a material's physical and sensory properties is paramount before its application in any formulation.

Chemical and Physical Properties

(S)-(-)-Ethyl Leucate is a colorless to pale yellow liquid.[6] Its key properties are summarized in the table below, compiled from authoritative chemical databases.

PropertyValueSource
IUPAC Name ethyl (2S)-2-hydroxy-4-methylpentanoatePubChem[1]
CAS Number 60856-85-1The Good Scents Company[6]
Molecular Formula C₈H₁₆O₃PubChem[1]
Molecular Weight 160.21 g/mol PubChem[1]
Boiling Point 197.4 °C (estimated)The Good Scents Company[6]
Flash Point 74.0 °C (estimated)The Good Scents Company[6]
Solubility Soluble in alcohol; sparingly soluble in water.The Good Scents Company[6]
Sensory Profile: The Olfactive Signature

The defining characteristic of (S)-(-)-Ethyl Leucate is its distinct aroma profile.

  • Odor Type: Fruity[6]

  • Odor Description: Described as possessing a fresh blackberry character.[6]

This profile makes it a compelling candidate for inclusion in fragrance compositions designed to impart fresh, fruity, and slightly sweet top and middle notes. It is important to note that while it is categorized as a fragrance agent, its use in flavor applications is not recommended by some industry resources.[6] This distinction is crucial and may be due to regulatory status, lack of specific safety data for ingestion, or potential for undesirable taste characteristics at typical flavor concentrations.

Application in Fragrance Chemistry

Esters are foundational to modern perfumery, providing a wide palette of fruity and floral notes.[2] (S)-(-)-Ethyl Leucate, with its fresh blackberry nuance, serves as a valuable modifier in various fragrance families.

  • Role in Fragrance Composition: Due to its molecular weight and fruity character, it functions primarily as a top-to-middle note . It can provide an initial burst of freshness that smoothly transitions into the heart of the fragrance.

  • Blending Synergies: It pairs exceptionally well with floral notes (e.g., rose, peony), other fruity notes (e.g., raspberry ketone, ethyl 2-methylbutyrate), and green notes to create a more natural, rounded, and vibrant scent profile.

  • Challenges and Considerations: Like many esters, its performance is subject to challenges such as volatility and stability.[2]

    • Volatility: Being a relatively volatile top note, its longevity can be limited. The use of fixatives (e.g., musks, resins) in the fragrance base is essential to slow its evaporation rate.[2]

    • Hydrolysis: Esters can be susceptible to hydrolysis (degradation in the presence of water), which could alter the scent profile.[2][7] This is a greater concern in aqueous products (e.g., lotions, some cleaners) than in alcohol-based perfumes, which are generally stable.[7] Formulations should be maintained at a neutral pH where possible to ensure stability.

Fragrance Accord Structure

The following diagram illustrates where (S)-(-)-Ethyl Leucate typically fits within the structure of a fragrance.

G cluster_0 Fragrance Accord Structure Top Top Notes (High Volatility) Citrus, Light Fruits Middle Middle Notes (Heart) Floral, Spices, Green Base Base Notes (Fixatives) (Low Volatility) Woods, Musks, Resins EthylLeucate (S)-(-)-Ethyl Leucate 'Fresh Blackberry' EthylLeucate->Top Contributes to initial impression EthylLeucate->Middle Bridges to the heart G start Start stock Prepare 1% Stock Solution in Ethanol start->stock dilute Create Serial Dilutions (ppm levels) stock->dilute setup Prepare 3-AFC Sets (2 Blanks, 1 Sample) for each concentration dilute->setup evaluate Sensory Panel Evaluation setup->evaluate analyze Analyze Data: Determine 50% Correct Detection evaluate->analyze end End: Odor Threshold Established analyze->end

Caption: Workflow for determining the odor detection threshold.

Protocol 2: Chiral Purity Analysis via Gas Chromatography (GC)

Objective: To verify the enantiomeric purity of a sample of (S)-(-)-Ethyl Leucate. This is critical as the presence of the other enantiomer, (R)-(+)-Ethyl Leucate, could alter the final sensory profile. Chiral GC is the preferred method for analyzing volatile chiral compounds. [4][8] Instrumentation & Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral GC Column (e.g., CP-Chirasil-DEX CB or similar cyclodextrin-based stationary phase) [8]* (S)-(-)-Ethyl Leucate sample

  • (Racemic) DL-Ethyl Leucate standard (for peak identification)

  • High-purity solvent (e.g., hexane or ethyl acetate)

  • Autosampler vials

GC Method Parameters (Example):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min)

  • Oven Program: 60 °C hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min. (Note: This program is a starting point and must be optimized for the specific column and instrument).

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the (S)-(-)-Ethyl Leucate sample in the chosen solvent. Prepare a separate solution of the racemic standard.

  • Racemic Standard Injection: Inject the racemic standard first. This will produce two separate, ideally baseline-resolved, peaks corresponding to the (S) and (R) enantiomers. Record their retention times.

  • Sample Injection: Inject the (S)-(-)-Ethyl Leucate sample using the same method.

  • Data Analysis:

    • Compare the chromatogram of the sample to the racemic standard to identify the peak corresponding to the (S) enantiomer.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100

Causality & Self-Validation:

  • Why a Chiral Column? The stationary phase of a chiral column contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated.

  • Why a Racemic Standard? The racemic standard is the ultimate validation tool. It proves that the analytical method is capable of separating the two enantiomers and allows for unambiguous identification of each peak. Without it, one could not be certain which peak corresponds to which enantiomer.

References

  • The Good Scents Company. (n.d.). ethyl (S)-2-hydroxy-4-methyl pentanoate. Retrieved from [Link]

  • Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. Retrieved from [Link]

  • ResearchGate. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine. Retrieved from [Link]

  • ACS Symposium Series. (2015). Authenticity Control of Food Flavorings - Merits and Limitations of Chiral Analysis. Retrieved from [Link]

  • STEM Learning. (2015). Esters and Perfumes. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2024). Ethyl Carbamate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(-)-Ethyl Leucate. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • Perfumer & Flavorist. (2010). Ethyl Dehydrocyclogeranate fragrance. Retrieved from [Link]

  • OENO One. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. Retrieved from [Link]

  • MDPI. (2025). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]

  • YouTube. (2022). Perfumery raw materials - Esters. Retrieved from [Link]

  • Reddit. (2024). Mixing esters for a parfume. Retrieved from [Link]

  • OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (S)-(-)-Ethyl Leucate

Welcome to the technical support resource for the purification of (S)-(-)-Ethyl Leucate. This guide is designed for researchers, chemists, and drug development professionals who require high-purity (S)-(-)-Ethyl Leucate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of (S)-(-)-Ethyl Leucate. This guide is designed for researchers, chemists, and drug development professionals who require high-purity (S)-(-)-Ethyl Leucate for their work. We will address common challenges, from removing simple impurities to achieving high enantiomeric excess, providing not just protocols, but the scientific rationale behind them.

Section 1: Core Purification Strategy & FAQs

This section addresses the most common questions regarding the purification of (S)-(-)-Ethyl Leucate, a chiral ester that presents unique challenges.

Q1: I have just completed the synthesis of (S)-(-)-Ethyl Leucate. What is the first and most critical step in my purification workflow?

A1: Your initial step should always be an aqueous work-up. The primary goal is to remove water-soluble materials, such as unreacted L-leucic acid, acid catalysts (e.g., H₂SO₄), and any salts formed during the reaction.

  • Expertise & Causality: A common and effective work-up involves washing the crude reaction mixture (dissolved in a water-immiscible organic solvent like ethyl acetate or diethyl ether) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base neutralizes and extracts acidic components into the aqueous layer.[1] Failure to remove acid catalysts is particularly detrimental, as they can promote the hydrolysis of the ester product back to leucic acid and ethanol, especially in the presence of water.[2] Following the base wash with a brine wash helps to break up emulsions and remove the bulk of the residual water from the organic layer before drying.[1]

Q2: What are the most common impurities I should expect, and how do they influence my choice of purification method?

A2: Aside from starting materials, the most significant impurities you will encounter are the (R)-(+)-enantiomer and potential byproducts from side reactions.

  • Non-chiral Impurities: These include unreacted starting materials (L-leucic acid, ethanol) and solvent residues. These are typically removed by a combination of aqueous work-up and standard flash column chromatography.

  • The (R)-(+)-Enantiomer: This is the most challenging impurity to remove because it has identical physical properties to your desired (S)-(-)-enantiomer, except for its interaction with polarized light and other chiral molecules.[3] Standard techniques like distillation or achiral chromatography will not separate enantiomers. You must use a chiral separation technique.

  • Hydrolysis Product: (S)-2-hydroxy-4-methylpentanoic acid (L-leucic acid) can form if the ester is exposed to water, especially under acidic or basic conditions.[4]

The presence of the (R)-(+)-enantiomer necessitates the use of chiral chromatography as a final purification step.

Q3: My primary goal is to achieve high enantiomeric purity (>99% e.e.). What is the best method?

A3: For achieving high enantiomeric excess (e.e.), chiral chromatography is the industry-standard and most reliable method. This can be performed using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Expertise & Causality: Chiral chromatography utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the two enantiomers, forming transient diastereomeric complexes with different energies. This difference in interaction strength leads to different retention times, allowing for their separation.[3] For analytical and preparative-scale separation of compounds like ethyl leucate, chiral GC with a cyclodextrin-based column is a documented and effective approach.[5] Chiral HPLC, often using polysaccharide-based columns, is also a powerful tool for enantiomeric resolution.[6]

Q4: (S)-(-)-Ethyl Leucate is a liquid. Can I use recrystallization to purify it?

A4: Direct recrystallization is not feasible because (S)-(-)-Ethyl Leucate is a liquid at room temperature.[7][8] Recrystallization is a purification technique exclusively for solid compounds.[9][10]

  • Alternative Strategy: While not common, it is theoretically possible to convert the molecule into a solid derivative. For instance, you could hydrolyze the ester to the parent L-leucic acid, form a salt with a chiral amine (creating diastereomers that can be separated by recrystallization), and then re-esterify the purified acid. This is a multi-step, low-yield, and labor-intensive process, making it far less practical than preparative chiral chromatography.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Flash Column Chromatography (Achiral) Issues

Q5: My compound is streaking badly or "tailing" on the silica gel column. What's wrong?

A5: Tailing is often caused by the compound interacting too strongly with the acidic sites on the silica gel. The hydroxyl group on ethyl leucate can contribute to this.

  • Solution 1 (Increase Solvent Polarity): Once your product begins to elute, you can gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[11] This helps to displace the compound from the strong interaction sites on the silica, resulting in a sharper peak.

  • Solution 2 (Column Overload): You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica gel-to-crude product weight ratio of at least 30:1 to 50:1 for good separation.[12]

  • Solution 3 (Deactivate Silica): If tailing is severe, you can try deactivating the silica gel by pre-treating it with a small amount of a polar modifier, like triethylamine (~0.5-1%) in your eluent. This neutralizes the acidic sites. Caution: Ensure this additive is easily removed from your final product.

Q6: I can't achieve good separation between my product and a closely-eluting non-polar impurity.

A6: This is a classic resolution problem. The key is to optimize the mobile phase to maximize the difference in retention factors (Rf) between the two compounds.

  • Solution: Switch to a solvent system with different selectivity. The standard choice is an ethyl acetate/hexane mixture.[13] If this fails, try a system like diethyl ether/hexane or dichloromethane/hexane. The different solvent-solute interactions can alter the relative elution order. Running a gradient elution, where the solvent polarity is increased slowly over time, can also significantly improve the separation of compounds with close Rf values.[11]

Chiral Separation & Stability Issues

Q7: My chiral GC/HPLC is not resolving the (S)- and (R)-enantiomers. What should I do?

A7: Failure to resolve enantiomers points to a suboptimal choice of column, mobile phase, or operating conditions.

  • Solution 1 (Column Selection): The choice of the chiral stationary phase (CSP) is paramount. For ethyl leucate, a cyclodextrin-based CSP, such as one containing 2,3-di-O-ethyl-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin, is a known starting point for GC analysis.[5][14] If one column doesn't work, you must screen other types of chiral columns (e.g., different cyclodextrin derivatives or polysaccharide-based columns for HPLC).

  • Solution 2 (Optimize Conditions): Enantiomeric separation is often highly sensitive to temperature (for GC) and mobile phase composition (for HPLC).[15] Systematically vary the column temperature or the eluent composition (e.g., the ratio of hexane to isopropanol in HPLC) to find the optimal resolution.

  • Solution 3 (Check for Co-elution): Ensure that an achiral impurity is not co-eluting with one of your enantiomeric peaks, which can mask the separation. Purify the racemic mixture first by achiral flash chromatography before attempting chiral separation.

Q8: After purification and storage, I've noticed the purity of my (S)-(-)-Ethyl Leucate has decreased, and I see a new peak corresponding to L-leucic acid. Why?

A8: This is a classic sign of ester hydrolysis.[4] (S)-(-)-Ethyl Leucate is susceptible to breaking down into its parent carboxylic acid and alcohol, a reaction catalyzed by trace amounts of acid or base and water.

  • Causality & Prevention: This issue underscores the importance of a thorough aqueous work-up to remove all acidic or basic catalysts. After purification, the product should be meticulously dried and stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably refrigerated, to minimize contact with atmospheric moisture.[7][16] The recommended storage condition is refrigeration.[7][16]

Section 3: Protocols & Workflows

General Purification Workflow Diagram

This diagram outlines the decision-making process for purifying crude (S)-(-)-Ethyl Leucate.

PurificationWorkflow cluster_start cluster_workup Initial Cleanup cluster_achiral Bulk Purification (Achiral) cluster_chiral Enantiomeric Purification cluster_end Crude Crude (S)-(-)-Ethyl Leucate (from synthesis) Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Remove acids, salts Flash Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Flash Remove non-enantiomeric impurities Chiral Preparative Chiral GC or HPLC Flash->Chiral Isolate (S)-enantiomer Final Pure (>99% e.e.) (S)-(-)-Ethyl Leucate Chiral->Final Final Product

Caption: Decision workflow for purifying (S)-(-)-Ethyl Leucate.

Protocol 1: Standard Aqueous Work-up and Flash Chromatography

This protocol is designed to remove bulk, non-enantiomeric impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) at approximately 10-20 mL of solvent per gram of crude material.

  • Acid Removal: Transfer the organic solution to a separatory funnel. Wash with an equal volume of saturated aqueous NaHCO₃ solution. Shake gently, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual bicarbonate salts.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 15-20 minutes.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude, dried product.

  • Column Preparation: Prepare a flash chromatography column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture as the eluent. The initial polarity should be low (e.g., 95:5 hexane:ethyl acetate), determined by prior TLC analysis to give the product an Rf of ~0.2-0.3.

  • Elution: Load the crude product onto the column and elute with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified, racemic, or enantioenriched ethyl leucate.

Section 4: Data Summaries

Table 1: Physical and Chemical Properties of Ethyl Leucate
PropertyValueSource(s)
IUPAC Name ethyl (2S)-2-hydroxy-4-methylpentanoate[17]
Molecular Formula C₈H₁₆O₃[8][17]
Molecular Weight 160.21 g/mol [8][17]
Appearance Colorless to pale yellow liquid[7][8]
Boiling Point 185 - 197 °C @ 760 mmHg[7][8][16]
Solubility Soluble in alcohol; sparingly soluble in water[7][8]
Storage Refrigerate in tightly sealed containers[7][16]
Table 2: Common Solvent Systems for Silica Gel Flash Chromatography

This table lists common binary solvent systems in order of increasing polarity, which can be used to elute moderately polar compounds like Ethyl Leucate.

Non-Polar SolventPolar SolventPolarityTypical Use Case
Hexane / PentaneDiethyl EtherLowGood for separating non-polar impurities.
Hexane / Pentane Ethyl Acetate Medium Standard, highly versatile system for most compounds. [13]
Hexane / PentaneAcetoneMedium-HighStronger eluting power than ethyl acetate.
DichloromethaneMethanolHighFor more polar compounds or to elute product from the column.

Section 5: References

  • PubMed. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. ethyl 2-hydroxy-4-methyl valerate, 10348-47-7. [Link]

  • PubChem. (S)-(-)-Ethyl Leucate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. ethyl (S)-2-hydroxy-4-methyl pentanoate, 60856-85-1. [Link]

  • ChemRxiv. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • PMC - NIH. (2023). Strategies for chiral separation: from racemate to enantiomer. National Center for Biotechnology Information. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LabRulez LCMS. Chiral separation of Ethyl-Mandelate. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]

  • PubMed. (2004). Effect of the eluent on enantiomer separation of controlled drugs.... National Center for Biotechnology Information. [Link]

  • Response Surface Methodology. (2021). Optimization of enantiomer separation.... [Link]

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Optimization

Technical Support Center: (S)-(-)-Ethyl Leucate Synthesis

Welcome to the technical support center for the synthesis of (S)-(-)-Ethyl Leucate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-(-)-Ethyl Leucate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you improve your yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of (S)-(-)-Ethyl Leucate.

Low or No Product Yield

Question: I am getting a very low yield, or no (S)-(-)-Ethyl Leucate at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the Fischer-Speier esterification of L-leucine is a common problem that can often be traced back to several key factors related to the reaction equilibrium and conditions.

Causality and Solutions:

  • Inefficient Water Removal: The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus shifting the equilibrium to the left and reducing the yield.[1][2][3]

    • Solution: Employ azeotropic distillation to continuously remove water as it is formed. A Dean-Stark apparatus is highly effective for this purpose.[4][5][6] Toluene is a common azeotropic agent, though its toxicity is a concern.[7] Alternatively, using a large excess of the alcohol reactant (ethanol) can also drive the equilibrium towards the product side.[2]

  • Inadequate Catalyst: The choice and amount of acid catalyst are crucial. The reaction requires a strong acid to protonate the carboxylic acid, making it more electrophilic for the alcohol to attack.[1][8]

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and have shown to be effective.[9] In some cases, sulfuric acid has been shown to be more effective than other strong mineral acids like HCl and HNO₃.[10]

  • Suboptimal Reaction Temperature and Time: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of byproducts.[7]

    • Solution: Ensure the reaction is heated to reflux to achieve a sufficient reaction rate. Microwave-assisted heating can be a valuable alternative to conventional heating as it can accelerate the reaction and potentially reduce byproduct formation due to shorter reaction times.[7]

  • Zwitterionic Nature of the Amino Acid: Amino acids exist as zwitterions, which can make them less reactive than typical carboxylic acids. The amino group needs to be protonated to free up the carboxylic acid for esterification.[10]

    • Solution: Using at least a stoichiometric amount of a strong acid catalyst ensures the protonation of the amino group, thereby facilitating the esterification of the carboxylic acid group.

Presence of Significant Impurities in the Final Product

Question: My final product is impure. What are the common side reactions and how can I minimize them?

Answer:

Impurity formation is a common challenge in the synthesis of (S)-(-)-Ethyl Leucate. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Dimerization (Diketopiperazine Formation): Amino esters can undergo intermolecular condensation to form cyclic dipeptides known as diketopiperazines, especially under neutral or slightly basic conditions or upon prolonged heating.

    • Mitigation: Keep the reaction and work-up conditions acidic. The protonated amino group of the amino ester is not nucleophilic and thus cannot react with another molecule of the ester. Avoid excessive heating during work-up and purification.

  • N-Alkylation: The amino group of L-leucine can potentially be alkylated by the ethanol, although this is generally less favorable than esterification under acidic conditions.

    • Mitigation: Maintaining strongly acidic conditions protonates the amino group, preventing it from acting as a nucleophile.

  • Unreacted Starting Material: Incomplete reaction is a common source of impurity.

    • Mitigation: Ensure efficient water removal and an adequate reaction time to drive the reaction to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Byproducts from Thionyl Chloride: If using thionyl chloride (SOCl₂) as a reagent to form the acyl chloride in situ, residual thionyl chloride can lead to various side reactions.[7] It's also a toxic reagent that needs to be handled with care.[7]

    • Mitigation: If using this method, ensure the dropwise addition of thionyl chloride at a controlled temperature to prevent a runaway reaction and the rapid evolution of HCl and SO₂ gases.[11] Any excess thionyl chloride should be carefully quenched and removed before work-up.

Difficult Work-up and Purification

Question: I am having trouble with the work-up and purification of my (S)-(-)-Ethyl Leucate. What are the best practices?

Answer:

A proper work-up and purification protocol is critical for obtaining a high-purity product.

Recommended Work-up and Purification Protocol:

  • Neutralization and Extraction: After the reaction is complete, the excess acid must be neutralized.

    • Procedure: Cool the reaction mixture and carefully add it to a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring to neutralize the acid. Be cautious as this will produce CO₂ gas. Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Troubleshooting: Emulsion formation can be an issue. To break up emulsions, you can add brine (saturated NaCl solution) or let the mixture stand for an extended period.

  • Drying and Solvent Removal: The combined organic extracts should be dried to remove any residual water.

    • Procedure: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification by Distillation or Chromatography: The crude product can be purified further if necessary.

    • Procedure: Vacuum distillation is often a suitable method for purifying volatile esters like ethyl leucate. Alternatively, column chromatography on silica gel can be used to separate the product from non-volatile impurities.

  • Formation and Recrystallization of the Hydrochloride Salt: For a solid, crystalline product that is easier to handle and store, the ethyl leucate can be converted to its hydrochloride salt.

    • Procedure: Dissolve the purified free ester in a dry, non-polar solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in a dry solvent. The hydrochloride salt will precipitate and can be collected by filtration and recrystallized from a suitable solvent system like ethanol/ether.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for the synthesis of (S)-(-)-Ethyl Leucate?

A1: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts for Fischer esterification.[9] Some studies suggest that sulfuric acid may be more efficient than other mineral acids like HCl under certain conditions.[10] The choice may also depend on the specific reaction setup and downstream purification methods.

Q2: Can racemization occur during the synthesis?

A2: Racemization of the chiral center of the amino acid is a potential concern, especially if the reaction conditions are not well-controlled. While acidic conditions for Fischer esterification are generally considered safe in terms of preserving stereochemical integrity, exposure to strong bases during work-up should be minimized. Some studies have shown that amino acid esters can be racemized in the presence of ketones and carboxylic acids.[13] It is good practice to verify the enantiomeric purity of the final product using a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting L-leucine on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progress of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture after derivatization of the amino acid.[14][15]

Q4: What are the key NMR signals to look for to confirm the formation of (S)-(-)-Ethyl Leucate?

A4: In the ¹H NMR spectrum of (S)-(-)-Ethyl Leucate, you should look for the characteristic signals of the ethyl group, which will appear as a quartet around 4.2 ppm (for the -OCH₂-) and a triplet around 1.3 ppm (for the -CH₃). The protons on the leucine backbone will also have distinct signals. In the ¹³C NMR, the carbonyl carbon of the ester will appear around 175 ppm. Comparing the obtained spectra with reference spectra is the best way to confirm the structure.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ethyl Leucate Synthesis

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional Heatingp-TsOHEthanol/TolueneRefluxSeveral hoursModerate[7]
Microwave-Assistedp-TsOHEthanolReflux10 min35.7[7]
Thionyl ChlorideNoneEthanol~50Not specifiedGood[7]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Dean-Stark Trap
  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add L-leucine, a 5-10 fold molar excess of absolute ethanol, a catalytic amount of p-toluenesulfonic acid (or sulfuric acid), and an azeotropic solvent like toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene and ethanol.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap and by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and proceed with the neutralization and extraction as described in the "Difficult Work-up and Purification" section.

Protocol 2: Microwave-Assisted Esterification
  • Setup: In a microwave-safe reaction vessel, combine L-leucine, a molar excess of ethanol, and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Place the vessel in a microwave reactor and heat to reflux for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, proceed with the standard work-up procedure.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification flask Round-bottom Flask (L-leucine, Ethanol, Catalyst, Toluene) dean_stark Dean-Stark Trap flask->dean_stark Vapor neutralization Neutralization (NaHCO3 solution) flask->neutralization Reaction Mixture dean_stark->flask Solvent Return condenser Reflux Condenser dean_stark->condenser Vapor condenser->dean_stark Condensate extraction Extraction (Organic Solvent) neutralization->extraction drying Drying (Anhydrous MgSO4) extraction->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Purification (Vacuum Distillation or Column Chromatography) evaporation->purification

Caption: General workflow for Fischer-Speier esterification of L-leucine.

Purification_Scheme crude_product Crude Ethyl Leucate (in organic solvent) wash_bicarb Wash with NaHCO3(aq) crude_product->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate distill Vacuum Distillation concentrate->distill pure_ester Pure (S)-(-)-Ethyl Leucate distill->pure_ester

Caption: Purification workflow for (S)-(-)-Ethyl Leucate.

References

  • Scientific Research Publishing.

  • Organic Chemistry Portal.

  • Journal of the American Society for Mass Spectrometry.

  • Master Organic Chemistry.

  • Wikipedia.

  • Reddit.

  • Sciencemadness Discussion Board.

  • ResearchGate.

  • YouTube.

  • MDPI.

  • PubMed Central.

  • PubMed Central.

  • BOC Sciences.

  • PubMed.

  • ResearchGate.

  • Google Patents.

  • Google Patents.

  • SciELO.

  • BenchChem.

Sources

Troubleshooting

Technical Support Center: Synthesis of (S)-Ethyl 2-amino-4-methylpentanoate (L-Leucine Ethyl Ester)

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and purification of L-Leucine Ethyl Ester. This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of L-Leucine Ethyl Ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this crucial chiral building block. We provide in-depth, cause-and-effect explanations and validated protocols to enhance your experimental success.

A Note on Nomenclature: (S)-(-)-Ethyl Leucate vs. L-Leucine Ethyl Ester

It is critical to distinguish between two similarly named compounds. This guide focuses on L-Leucine Ethyl Ester ((S)-Ethyl 2-amino-4-methylpentanoate), the ethyl ester of the amino acid L-leucine. This is a common intermediate in peptide synthesis and asymmetric synthesis.

(S)-(-)-Ethyl Leucate, by contrast, is the IUPAC name for ethyl (2S)-2-hydroxy-4-methylpentanoate, the ester of L-leucic acid.[1][2] While related, the synthetic pathways and byproduct profiles are distinct. The challenges discussed herein pertain to the synthesis of the amino acid ester.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of L-Leucine Ethyl Ester.

Q1: What are the most common byproducts I should expect when synthesizing L-Leucine Ethyl Ester?

A: Regardless of the specific esterification method employed (e.g., Fischer esterification or thionyl chloride), you should anticipate three primary classes of byproducts:

  • Process-Related Impurities: Primarily unreacted L-leucine due to incomplete conversion.

  • Stereochemical Impurities: The most significant is the (R)-enantiomer, D-Leucine Ethyl Ester, which arises from racemization under harsh reaction or workup conditions.[3]

  • Self-Condensation Products: The most prevalent is 3,6-diisobutyl-2,5-diketopiperazine (DKP) , a cyclic dipeptide formed from the condensation of two L-Leucine Ethyl Ester molecules.[4] Higher-order oligomers (e.g., leucyl-leucine ethyl ester) can also form but are typically less abundant.

Q2: At what stage of the synthesis is diketopiperazine (DKP) formation most likely to occur?

A: DKP formation is most aggressive during thermal stress or in the presence of a base after the ester has been formed and neutralized.[5] Key stages to monitor are:

  • Distillation/Purification: Attempting to purify the free base form of L-Leucine Ethyl Ester by distillation at elevated temperatures is a primary driver of DKP formation.[4]

  • Neutralization/Workup: Prolonged exposure of the neutralized (free amine) ester to basic conditions or heat can initiate the self-condensation reaction.[5]

  • Prolonged Storage: Neat L-Leucine Ethyl Ester can slowly dimerize to DKP upon storage, especially if not kept cold.

Q3: My starting L-Leucine is sourced from protein hydrolysate. What impurities should I be concerned about?

A: L-Leucine derived from protein hydrolysates may contain other hydrophobic amino acids that are structurally similar and co-purify.[6] The most common contaminants are L-isoleucine and L-valine .[3][7] These will also undergo esterification, leading to the formation of Ethyl Isoleucinate and Ethyl Valinate as impurities in your final product. Partial racemization of L-leucine can also occur during the initial protein hydrolysis, meaning your starting material may already contain some D-leucine.[3]

Part 2: Troubleshooting Guide: From Theory to Practical Solutions

This section provides detailed answers to specific experimental problems, focusing on root cause analysis and corrective actions.

Problem Cluster 1: Purity & Stereochemical Integrity

Q: My optical rotation is lower than the literature value, and chiral HPLC confirms the presence of the (R)-enantiomer. Why has my product racemized?

A: Racemization in this synthesis is the loss of stereochemical purity at the α-carbon, converting the desired (S)-enantiomer to the undesired (R)-enantiomer. This is typically induced by harsh chemical conditions.

Root Cause Analysis: The hydrogen on the α-carbon of an amino acid ester is weakly acidic. In the presence of a strong base or at elevated temperatures, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of (S) and (R) enantiomers.

  • Causality Diagram: Racemization Pathway

    G cluster_conditions Causal Factors A (S)-Leucine Ethyl Ester (Desired Product) B Planar Enolate Intermediate (Achiral) A->B Deprotonation B->A Protonation (si-face) C (R)-Leucine Ethyl Ester (Racemized Byproduct) B->C Protonation (re-face) Cond1 High Temperature Cond2 Strong Base (e.g., excess NaOH during workup) Cond3 Prolonged Reaction/Workup Time

    Caption: Pathway for racemization of L-Leucine Ethyl Ester.

Troubleshooting & Mitigation Protocol:

  • Avoid Strong Bases During Workup: When neutralizing the hydrochloride salt of the ester, use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous solution. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can significantly increase the rate of racemization.[7]

  • Maintain Low Temperatures: Perform the neutralization and extraction steps at low temperatures (0-5 °C) to minimize the rate of enolization.

  • Limit Exposure Time: Do not let the neutralized free-base ester sit for extended periods, especially in solution. Proceed immediately to extraction and subsequent steps.

  • Consider Enzymatic Methods: For applications requiring the highest optical purity, enzymatic hydrolysis of a racemic N-acetyl leucine mixture can yield optically pure L-leucine as a starting material, ensuring you begin with high enantiomeric excess.[3]

Q: I see a major byproduct peak in my analysis (GC-MS or LC-MS M+H⁺ ≈ 229.2) that I can't account for. What is it and how do I prevent it?

A: This molecular weight corresponds to 3,6-diisobutyl-2,5-diketopiperazine (DKP) , the most common self-condensation byproduct. It forms when the nucleophilic amino group of one L-Leucine Ethyl Ester molecule attacks the electrophilic ester carbonyl of a second molecule, leading to cyclization and the elimination of two molecules of ethanol.

Root Cause Analysis: This is an intermolecular aminolysis reaction. The free base form of the amino acid ester is required for the reaction to proceed. The reaction is significantly accelerated by heat, which provides the activation energy for the nucleophilic attack and subsequent cyclization.

  • Causality Diagram: DKP Formation Pathway

    G cluster_conditions Causal Factors A L-Leucine Ethyl Ester (Molecule 1) (Free Base) C Linear Dipeptide Intermediate (Leucyl-Leucine Ethyl Ester) A->C Intermolecular Nucleophilic Attack B L-Leucine Ethyl Ester (Molecule 2) (Free Base) B->C Intermolecular Nucleophilic Attack D 3,6-diisobutyl-2,5-diketopiperazine (DKP) + 2 EtOH C->D Intramolecular Cyclization Cond1 Heat (e.g., Distillation) Cond2 Basic Conditions Cond3 High Concentration

    Caption: Mechanism of Diketopiperazine (DKP) formation.

Troubleshooting & Mitigation Protocol:

  • Avoid Distillation of the Free Base: This is the most critical preventative measure. L-Leucine Ethyl Ester is thermally labile. If distillation is required, it should be performed on the hydrochloride salt form, or under very high vacuum at the lowest possible temperature. A better approach is to use the crude ester directly in the next step or purify it via column chromatography.

  • Keep the Amine Protonated: Whenever possible, handle the product as its hydrochloride salt. The protonated ammonium group is not nucleophilic and cannot initiate the condensation reaction. Only neutralize the ester immediately before use or extraction.

  • Low-Temperature Purification: If purification is necessary, opt for flash column chromatography on silica gel at room temperature or below. DKP is significantly less polar than the amino acid ester and can be separated effectively.

Byproduct Summary Table
Byproduct NameCommon CauseKey Analytical Signature (LC-MS)Prevention Strategy
D-Leucine Ethyl Ester Racemization via heat or strong baseSame M+H⁺ as product; separates on chiral columnUse mild bases (NaHCO₃), low temperatures during workup
3,6-Diisobutyl-2,5-DKP Thermal stress on free-base esterM+H⁺ ≈ 229.2Avoid distillation of the free base; keep amine protonated
Unreacted L-Leucine Incomplete esterificationM+H⁺ ≈ 132.1Use slight excess of alcohol/SOCl₂; ensure adequate reaction time
Ethyl Isoleucinate Impure L-Leucine starting materialSame M+H⁺ as product; may separate on GC/HPLCUse high-purity (>99.5%) L-Leucine starting material

Part 3: Recommended Protocols & Methodologies

Protocol 1: Synthesis of L-Leucine Ethyl Ester Hydrochloride (Thionyl Chloride Method)

This protocol is optimized to favor complete conversion while preparing the product as its stable hydrochloride salt, thus preventing DKP formation and racemization during workup.

Materials:

  • L-Leucine (1.0 eq)

  • Absolute Ethanol (anhydrous, ~5-10 mL per gram of Leucine)

  • Thionyl Chloride (SOCl₂, 1.2 eq)

  • Diethyl Ether (anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to scrub HCl and SO₂), suspend L-Leucine in absolute ethanol. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride dropwise to the stirred suspension over 30-45 minutes. The addition is exothermic. Maintain the internal temperature below 10 °C. The reaction of SOCl₂ with ethanol generates HCl in situ, which catalyzes the esterification.[8][9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (~78 °C) and maintain for 3-4 hours. The suspension should become a clear, homogeneous solution, indicating the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting product will be a viscous oil or a white semi-solid, which is crude L-Leucine Ethyl Ester Hydrochloride.

  • Purification: Add a sufficient amount of anhydrous diethyl ether to the crude product and triturate (swirl or scrape with a spatula) until a fine white precipitate forms. Cool the flask to 0 °C for 30 minutes to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum. This affords L-Leucine Ethyl Ester Hydrochloride as a stable, white crystalline solid.

Protocol 2: Troubleshooting Workflow for Impure Product

This workflow guides the logical process of identifying and resolving common purity issues.

  • Troubleshooting Workflow Diagram

    G Start Analyze Final Product (Chiral HPLC, LC-MS, NMR) Check_Racemization Chiral HPLC shows >1% (R)-enantiomer? Start->Check_Racemization Check_DKP LC-MS shows peak at M+H+ ~229? Check_Racemization->Check_DKP No Sol_Racemization Root Cause: Racemization ACTION: 1. Re-run synthesis. 2. Use milder base (NaHCO3) for neutralization. 3. Keep workup temperature <5°C. Check_Racemization->Sol_Racemization Yes Check_SM NMR/LC-MS shows unreacted L-Leucine? Check_DKP->Check_SM No Sol_DKP Root Cause: Dimerization (DKP) ACTION: 1. Purify via chromatography, not distillation. 2. Re-run and avoid heating the free base. Check_DKP->Sol_DKP Yes Sol_SM Root Cause: Incomplete Reaction ACTION: 1. Re-run with longer reflux time. 2. Ensure SOCl2 and EtOH are anhydrous. Check_SM->Sol_SM Yes Success Product Meets Purity Specification Check_SM->Success No

    Caption: Stepwise workflow for troubleshooting common impurities.

References

  • (No valid reference)
  • EP0241094A1 - Process for the separation of L-leucine and L-isoleucine - Google Patents.
  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up - SciRP.org. URL: [Link]

  • US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents.
  • (No valid reference)
  • (No valid reference)
  • (S)-(-)-Ethyl Leucate - PubChem. URL: [Link]

  • ethyl (S)-2-hydroxy-4-methyl pentanoate, 60856-85-1 - The Good Scents Company. URL: [Link]

  • WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents.
  • US3121717A - Preparation of diketopiperazines - Google Patents.
  • Synthesis of Diketopiperazines Containing Prolinyl Unit — Cyclo(L-prolinyl-L-leucine), Cyclo(L-prolinyl-L-isoleucine) and Cyclo(L-tryptophyl-L-proline) - ResearchGate. URL: [Link]

  • Impurity profile of amino acids? - ResearchGate. URL: [Link]

  • Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. URL: [Link]

  • SYNTHESIS OF DIKETOPIPERAZINES - Canadian Science Publishing. URL: [Link]

  • (No valid reference)
  • (No valid reference)
  • [Separation of a mixture of L-isoleucine and L-leucine] - PubMed. URL: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. URL: [Link]

  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - PMC - NIH. URL: [Link]

  • 2,5-Diketopiperazine - Wikipedia. URL: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. URL: [Link]

  • (No valid reference)
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enantioselectivity with (S)-(-)-Ethyl Leucate

Welcome to the technical support center for asymmetric synthesis utilizing (S)-(-)-Ethyl Leucate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize thei...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric synthesis utilizing (S)-(-)-Ethyl Leucate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their stereoselective reactions. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established mechanistic principles and practical, field-proven insights. Our goal is to empower you to troubleshoot and enhance the enantioselectivity of your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using (S)-(-)-Ethyl Leucate as a chiral auxiliary?

(S)-(-)-Ethyl Leucate is a chiral auxiliary derived from the naturally occurring amino acid, L-leucine. The core principle of a chiral auxiliary is to temporarily introduce a chiral element to an achiral substrate. This allows for diastereoselective bond formation, as the pre-existing stereocenter of the auxiliary directs the approach of incoming reagents to one face of the molecule over the other.[1] After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled.

The stereochemical outcome is governed by the formation of a rigid, chelated transition state. In the case of alkylating the enolate derived from an N-acylated (S)-(-)-Ethyl Leucate derivative, the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the ester. This creates a conformationally restricted Zimmerman-Traxler-like transition state.[2] The bulky isobutyl group of the leucate auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.[1]

Troubleshooting Guide: Low Diastereoselectivity

Low diastereoselectivity is a common hurdle in chiral auxiliary-mediated reactions. This section provides a systematic approach to identifying and resolving the root causes of poor stereochemical control in your experiments with (S)-(-)-Ethyl Leucate.

Q2: My diastereomeric ratio (d.r.) is close to 1:1. What are the most likely causes and how can I fix this?

A d.r. approaching 1:1 suggests a lack of effective stereochemical communication between the chiral auxiliary and the reacting center. The primary suspects are issues with enolate formation and the integrity of the transition state.

The geometry and aggregation state of the lithium enolate are critical for high diastereoselectivity.[3] Incomplete deprotonation or the presence of multiple enolate species can lead to competing reaction pathways with different stereochemical outcomes.

Solutions:

  • Choice of Base and Deprotonation Conditions: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used for generating lithium enolates.[1] Ensure you are using a freshly prepared or properly stored solution of LDA. The deprotonation should be carried out at low temperatures (typically -78 °C) to favor the kinetic enolate.[4]

  • Solvent Effects: The choice of solvent significantly impacts the aggregation state and reactivity of the lithium enolate.[5] Tetrahydrofuran (THF) is a common choice as it effectively solvates the lithium cation.[1] The presence of coordinating solvents like hexamethylphosphoramide (HMPA) can sometimes improve selectivity by breaking up enolate aggregates, but can also lead to undesired side reactions if not used judiciously.[6]

The rigidity of the transition state is paramount for effective facial shielding by the chiral auxiliary. Factors that disrupt this chelation will lead to a loss of stereocontrol.

Solutions:

  • Temperature Control: Asymmetric alkylations are highly sensitive to temperature.[7] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial for maximizing diastereoselectivity. Even a slight increase in temperature can introduce enough thermal energy to overcome the energetic preference for the desired transition state.

  • Presence of Protic Impurities: Water or other protic impurities will quench the enolate and can interfere with the lithium chelation. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments relevant to troubleshooting and optimizing reactions with (S)-(-)-Ethyl Leucate.

Protocol 1: Diastereoselective Alkylation of an N-Acyl (S)-(-)-Ethyl Leucate Derivative

This protocol outlines a general procedure for the diastereoselective alkylation of an N-propionyl derivative of (S)-(-)-Ethyl Leucate, a common model system.

Materials:

  • N-Propionyl-(S)-Ethyl Leucate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Propionyl-(S)-Ethyl Leucate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.[8]

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio (d.r.) can often be determined by analyzing the ¹H NMR spectrum of the purified product. Diastereomers are different compounds and should have distinct signals for at least some of their protons.

Procedure:

  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Obtain a high-resolution ¹H NMR spectrum.

  • Identify Diastereotopic Protons: Identify a set of well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons alpha to the newly formed stereocenter are often good candidates.

  • Integration: Carefully integrate the corresponding peaks for each diastereomer.

  • Calculate d.r.: The ratio of the integration values will give the diastereomeric ratio. For example, if two signals corresponding to the two diastereomers integrate to 3.0 and 1.0, the d.r. is 3:1.

Data Presentation and Visualization

Table 1: Influence of Reaction Parameters on Diastereoselectivity

The following table summarizes the expected trends in diastereoselectivity based on common reaction parameters for the alkylation of N-acyl amino acid ester enolates. This data is illustrative and based on general principles observed in asymmetric synthesis.[1][5]

ParameterCondition Ad.r. (A)Condition Bd.r. (B)Rationale
Temperature -78 °CHigh-20 °CLowLower temperatures favor the more ordered, chelated transition state, leading to higher selectivity.[7]
Solvent THFHighTHF/HMPA (10%)Potentially HigherTHF provides good solvation for the lithium cation. HMPA can break up aggregates, sometimes leading to a more reactive and selective monomeric enolate.[6]
Base LDAHighLiHMDSHighBoth are strong, non-nucleophilic bases suitable for quantitative enolate formation.
Enolate Aging 30 minOptimal> 2 hoursPotentially LowerProlonged aging of the enolate at low temperatures can sometimes lead to decomposition or equilibration to less selective species.[7]
Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity

This diagram outlines a logical workflow for addressing issues of low diastereoselectivity in your reactions.

Troubleshooting_Workflow start Low Diastereoselectivity Observed check_purity Verify Purity of Starting Materials (Auxiliary, Substrate, Reagents) start->check_purity check_conditions Review Reaction Conditions (Temperature, Solvent, Base) check_purity->check_conditions optimize_temp Optimize Reaction Temperature (Systematic decrease) check_conditions->optimize_temp If conditions are standard consult_literature Consult Literature for Similar Systems check_conditions->consult_literature If conditions are unusual analyze_enolate Investigate Enolate Formation (e.g., by in-situ IR or NMR if possible) optimize_temp->analyze_enolate optimize_solvent Screen Different Solvents (e.g., Toluene, Et2O) change_base Consider Alternative Bases (e.g., KHMDS) optimize_solvent->change_base outcome Improved Diastereoselectivity change_base->outcome analyze_enolate->optimize_solvent consult_literature->check_conditions

Caption: A step-by-step guide to troubleshooting poor diastereoselectivity.

Diagram 2: Mechanistic Rationale for Stereochemical Control

This diagram illustrates the proposed chelated transition state model that explains the facial selectivity in the alkylation of an enolate derived from an N-acyl (S)-(-)-Ethyl Leucate derivative.

Transition_State cluster_TS Chelated Transition State Li+ Li+ O_enolate O⁻ Li+->O_enolate Chelation O_carbonyl O Li+->O_carbonyl Chelation C_alpha C_carbonyl C C_alpha->C_carbonyl C_carbonyl->O_carbonyl N N C_carbonyl->N R_acyl R_acyl N->R_acyl Auxiliary (S)-Ethyl Leucate Auxiliary (Blocks top face) N->Auxiliary Electrophile E⁺ Electrophile->C_alpha Attack from less hindered bottom face

Caption: Zimmerman-Traxler model for diastereoselective alkylation.

References

  • Collum, D. B., et al. (2020). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Collum, D. B. (1993). Structure and Reactivity of Lithium Enolates. Angewandte Chemie International Edition in English. Available at: [Link]

  • Evans, D. A. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. Available at: [Link]

  • Seebach, D., et al. (1993). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English. Available at: [Link]

  • Evans, D. A. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

  • MacMillan, D. W. C. (2008). Enolate Seminar. Macmillan Group Meeting. Available at: [Link]

  • Belokon, Y., et al. (2001). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Tetrahedron. Available at: [Link]

  • ChemMasters. (2018). asymmetric induction-chiral auxiliary. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. Available at: [Link]

  • Filo. (2025). Questions a. Explain how solvent polarity affects the rate of alkylation... Available at: [Link]

  • Jørgensen, K. A., et al. (2004). Asymmetric synthesis of quaternary alpha- and beta-amino acids and beta-lactams via proline-catalyzed mannich reactions with branched aldehyde donors. Journal of the American Chemical Society. Available at: [Link]

  • Yabuuchi, T., & Kusumi, T. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. Available at: [Link]

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

  • Making Molecules. (2024). Lithium enolates & enolate equivalents. Available at: [Link]

  • Armstrong, D. W., et al. (2004). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A. Available at: [Link]

  • Suresh, C. H., & Koga, N. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]

  • O'Brien, P. (2002). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. In Comprehensive Organic Synthesis II. Elsevier. Available at: [Link]

  • Lauher, J. (2021). Introduction to Lithium Enolates. YouTube. Available at: [Link]

  • Melchiorre, P., et al. (2017). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Available at: [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and. The Journal of Organic Chemistry. Available at: [Link]

  • Journal of Chemical Education. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]

  • Suresh, C. H., & Koga, N. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed. Available at: [Link]

  • Kazmierski, W. M., et al. (1991). Asymmetric synthesis of tailor-made amino acids using chiral Ni(II) complexes of Schiff bases. An update of the recent literature. Journal of the American Chemical Society. Available at: [Link]

  • Stalke, D. (2011). Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures. Dalton Transactions. Available at: [Link]

  • Williams, R. M. (1988). Practical asymmetric syntheses of .alpha.-amino acids through carbon-carbon bond constructions on electrophilic glycine templates. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2012). Quantitative 1H NMR spectroscopy. Available at: [Link]

  • Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Available at: [Link]

  • Evans, D. A. (1990). Chapter 1: Enolate Alkylations. In Asymmetric Synthesis. Elsevier. Available at: [Link]

  • Suresh, C. H. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Feng, X., & Liu, X. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Holzgrabe, U. (2008). Quantitative 1H NMR Spectroscopy - Chemical and Biological Applications. Kuopio University Publications C. Natural and Environmental Sciences. Available at: [Link]

  • Di Stefano, S., & Ciaccia, M. (2017). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Molecules. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society. Available at: [Link]

  • Hedrick, J. L., & Waymouth, R. M. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. The Journal of Organic Chemistry. Available at: [Link]

  • Evans, D. A. (n.d.). Evans enolate alkylation-hydrolysis. Available at: [Link]

  • CHEM 330 Topics Discussed on Oct 2 Effect of solvent. (n.d.). Available at: [Link]

  • Renaud, P., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. Available at: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials. Wiley-VCH. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]

  • Gerwick, W. H., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Natural Products. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (S)-(-)-Ethyl Leucate Alkylation

Welcome to the technical support center for the alkylation of (S)-(-)-Ethyl Leucate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of (S)-(-)-Ethyl Leucate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. By understanding the underlying principles and potential pitfalls, you can optimize your reaction conditions for higher yields and diastereoselectivity.

Core Principles of (S)-(-)-Ethyl Leucate Alkylation

The alkylation of (S)-(-)-Ethyl Leucate is a powerful C-C bond-forming reaction that proceeds via an enolate intermediate. Understanding the mechanism is key to troubleshooting and optimization. The process involves two primary steps:

  • Enolate Formation: A strong, non-nucleophilic base is used to deprotonate the α-carbon of the ester, creating a nucleophilic enolate.[1][2][3] The choice of base is critical to ensure complete and rapid enolate formation without competing side reactions.[1] Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its strength and steric bulk, which minimizes nucleophilic attack on the ester carbonyl.[1][4][5]

  • SN2 Alkylation: The generated enolate then acts as a nucleophile, attacking an alkyl halide (or other suitable electrophile) in a bimolecular nucleophilic substitution (SN2) reaction to form the new C-C bond.[1][6][7] The success of this step is highly dependent on the nature of the alkylating agent.[6][7]

The inherent chirality of the (S)-(-)-Ethyl Leucate molecule provides a degree of stereocontrol, influencing the facial selectivity of the incoming electrophile. However, maintaining and enhancing this diastereoselectivity is a primary objective.

Visualizing the Workflow

Alkylation_Workflow General Workflow for Ethyl Leucate Alkylation cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Workup & Purification A Dry Solvent (THF) D Cool Substrate Solution (-78 °C) A->D B (S)-(-)-Ethyl Leucate B->D C Prepare LDA solution (n-BuLi + Diisopropylamine) E Slowly Add LDA (Enolate Formation) C->E D->E F Add Alkyl Halide E->F G Warm to Room Temperature F->G H Quench with sat. aq. NH4Cl G->H I Liquid-Liquid Extraction H->I J Purify by Column Chromatography I->J

Caption: A typical experimental workflow for the alkylation of (S)-(-)-Ethyl Leucate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: I am not getting any of my desired alkylated product, or the yield is very low. What could be the cause?

Possible Causes & Solutions:

  • Incomplete Enolate Formation:

    • Cause: The most common issue is inefficient deprotonation of the α-carbon. This can be due to degraded or insufficient base, or the presence of proton sources that consume the base.

    • Solution:

      • Verify Base Potency: Use freshly prepared or properly stored LDA.[4] The pKa of the α-proton of an ester is around 25, so a strong base is essential.[8]

      • Stoichiometry: Use a slight excess of LDA (e.g., 1.05-1.1 equivalents) to ensure complete conversion to the enolate.

      • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Solvents and reagents must be rigorously dried, as any trace of water will quench the LDA.

  • Ineffective Alkylating Agent:

    • Cause: The reaction proceeds via an SN2 mechanism, which is sensitive to the structure of the alkylating agent.[6][7]

    • Solution:

      • Substrate Choice: Use primary alkyl halides (e.g., R-I, R-Br). Methyl, allylic, and benzylic halides are particularly effective.[6][7]

      • Avoid Steric Hindrance: Secondary alkyl halides react poorly, and tertiary halides will likely result in elimination (E2) products instead of alkylation.[6][7] Vinylic and aryl halides are unreactive in SN2 reactions.[6][7]

  • Reaction Temperature:

    • Cause: While enolate formation is typically performed at -78 °C to ensure kinetic control and minimize side reactions, the alkylation step may require a higher temperature to proceed at a reasonable rate.

    • Solution: After adding the alkylating agent at -78 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature profile.

Problem 2: Poor Diastereoselectivity

Question: I am getting my product, but it's a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Possible Causes & Solutions:

  • Enolate Geometry and Aggregation:

    • Cause: The stereochemical outcome is determined by the facial selectivity of the electrophilic attack on the planar enolate.[2] The geometry of the lithium enolate and its aggregation state can be influenced by the solvent and additives.

    • Solution:

      • Solvent Choice: Tetrahydrofuran (THF) is the standard solvent. Its coordinating ability can influence the structure of the lithium enolate.

      • Additives: In some cases, additives like HMPA (hexamethylphosphoramide) or DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) can break up enolate aggregates, leading to a more defined reactive species and potentially higher diastereoselectivity. Note that HMPA is a known carcinogen and should be handled with extreme caution.

  • Racemization:

    • Cause: The stereocenter at the α-carbon is destroyed upon enolate formation. While the chirality of the leucate side chain directs the alkylation, harsh conditions can lead to loss of stereochemical integrity.

    • Solution:

      • Control Temperature: Do not allow the reaction temperature to rise significantly above what is necessary for the alkylation to proceed.

      • Mild Workup: Use a buffered or mild acidic workup (e.g., saturated aqueous ammonium chloride) to quench the reaction. A strong acid or base wash could potentially epimerize the product.

  • Chiral Auxiliaries:

    • Cause: For challenging alkylations where the inherent stereocontrol from the leucate backbone is insufficient, a chiral auxiliary may be required.

    • Solution: While this involves modifying the starting material, covalently attaching a chiral auxiliary (e.g., an Evans oxazolidinone) can provide excellent stereocontrol.[9][] The auxiliary is then cleaved to reveal the desired product. This is a more advanced strategy for when high diastereopurity is essential.

Problem 3: Presence of Multiple Side Products

Question: My crude NMR shows several unexpected products in addition to my desired compound. What are these, and how can I prevent them?

Possible Causes & Solutions:

  • O-Alkylation:

    • Cause: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[11]

    • Solution: C-alkylation is generally favored with lithium enolates in THF. To further minimize O-alkylation, use alkyl iodides or bromides, as "softer" electrophiles tend to react at the "softer" carbon center.

  • Dialkylation:

    • Cause: The mono-alkylated product still possesses an acidic α-proton and can be deprotonated by any remaining enolate or excess base, leading to a second alkylation.

    • Solution:

      • Stoichiometry Control: Use no more than 1.05-1.1 equivalents of base.

      • Addition Order: Add the LDA to the ester solution to form the enolate, and then add the alkylating agent. This ensures that the alkylating agent primarily encounters the mono-enolate.

      • Temperature: Keep the temperature low during enolate formation and alkylating agent addition to prevent proton exchange between the product and unreacted enolate.

  • Self-Condensation (Claisen Condensation):

    • Cause: The enolate can attack the carbonyl group of an unreacted ester molecule.

    • Solution: Ensure complete enolate formation by allowing sufficient time for the base to react with the ester before adding the alkylating agent. Using a strong, non-nucleophilic base like LDA at low temperatures minimizes this side reaction.[1]

Troubleshooting Logic Diagram

Troubleshooting_Alkylation Troubleshooting Logic for Ethyl Leucate Alkylation Start Analyze Reaction Outcome LowYield Low / No Yield Start->LowYield PoorSelectivity Poor Diastereoselectivity Start->PoorSelectivity SideProducts Multiple Side Products Start->SideProducts CheckBase Incomplete Enolate Formation? - Check base quality/amount - Ensure anhydrous conditions LowYield->CheckBase Cause CheckAlkylatingAgent Poor Alkylating Agent? - Use primary halides (R-I, R-Br) - Avoid secondary/tertiary halides LowYield->CheckAlkylatingAgent Cause CheckTemp Incorrect Temperature? - Allow slow warming after alkylation LowYield->CheckTemp Cause CheckRacemization Racemization? - Maintain low temperature - Use mild workup (aq. NH4Cl) PoorSelectivity->CheckRacemization Cause CheckEnolate Suboptimal Enolate Structure? - Consider additives (DMPU) - Screen solvents PoorSelectivity->CheckEnolate Cause CheckDialkylation Dialkylation? - Use ~1.05 eq. of base - Check addition order SideProducts->CheckDialkylation Cause CheckCondensation Self-Condensation? - Ensure complete enolate formation  before adding alkylating agent SideProducts->CheckCondensation Cause CheckOAlkylation O-Alkylation? - Favored by Li+ counterion - Use R-I or R-Br SideProducts->CheckOAlkylation Cause

Caption: A decision tree for troubleshooting common issues in the alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is LDA the preferred base for this reaction? A1: LDA is a strong, sterically hindered, non-nucleophilic base.[4][5] Its strength (pKa of diisopropylamine is ~36) ensures rapid and complete deprotonation of the ester (pKa ~25).[8] Its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group, which would lead to amide formation.[5]

Q2: Why is the reaction typically started at -78 °C? A2: Performing the deprotonation at -78 °C (a dry ice/acetone bath) favors the formation of the kinetic enolate and minimizes side reactions like self-condensation. Low temperatures also help preserve the stereochemical integrity of any chiral centers and can improve selectivity.

Q3: Can I use other bases like NaH or an alkoxide? A3: While bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) can generate enolates, they are often not ideal for this specific transformation. Alkoxides like NaOEt can lead to reversible enolate formation and may cause transesterification. NaH is a weaker base than LDA and may not result in complete enolate formation, leading to lower yields and more side reactions.[1]

Q4: What are the best practices for setting up an anhydrous reaction? A4:

  • Glassware: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum and cool under a stream of inert gas.

  • Solvents: Use a freshly distilled solvent or a solvent from a commercial drying system (e.g., passing through a column of activated alumina).

  • Reagents: Use freshly opened reagents or properly stored anhydrous reagents. Liquid reagents should be transferred via syringe.

  • Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.

Q5: How can I monitor the reaction's progress? A5: Thin-Layer Chromatography (TLC) is a common method. Spot the starting material, and then carefully take small aliquots from the reaction mixture over time (quenching them in a separate vial with a drop of saturated NH4Cl solution and extracting with a small amount of ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. For more quantitative analysis, LC-MS can be used.

Optimized Reaction Parameters & Protocols

Table 1: Influence of Reaction Parameters on Outcome
ParameterRecommended ConditionRationale & Potential Issues
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base ensures complete, irreversible enolate formation. Weaker bases can lead to side reactions.[1][5]
Solvent Tetrahydrofuran (THF), anhydrousAprotic polar solvent, solvates the lithium cation. Must be dry to prevent quenching.
Temperature -78 °C for enolate formation, then slow warming to 0 °C or RTLow temperature provides kinetic control and minimizes degradation. Warming is often needed for the SN2 step.
Stoichiometry 1.05-1.1 eq. LDA; 1.1-1.2 eq. Alkyl HalideSlight excess of base ensures full enolate formation. Excess alkylating agent drives the reaction to completion.
Alkylating Agent Primary Iodides > Bromides > ChloridesReactivity follows SN2 trends (I- is the best leaving group).[6][7]
Standard Experimental Protocol: Alkylation of (S)-(-)-Ethyl Leucate with Benzyl Bromide

Materials:

  • (S)-(-)-Ethyl Leucate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (concentration titrated)

  • Benzyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Standard extraction and chromatography solvents and materials

Procedure:

  • Setup: Under an Argon atmosphere, add anhydrous THF (0.2 M relative to the substrate) and diisopropylamine (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • LDA Formation: Cool the flask to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Enolate Formation: In a separate flame-dried flask under Argon, prepare a solution of (S)-(-)-Ethyl Leucate (1.0 eq.) in anhydrous THF. Using a cannula or syringe, slowly add the substrate solution to the LDA solution at -78 °C. Stir for 45-60 minutes at this temperature to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir overnight (approx. 12-16 hours).

  • Quench: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure alkylated product.

References

  • Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]

  • Lithium diisopropylamide (LDA)-Preparation and usage. (2012). ChemicalDesk.Com. [Link]

  • Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. (2016). SciSpace. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Formation of enolates from esters and other acid derivatives. (2019). YouTube. [Link]

  • Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. (2015). ResearchGate. [Link]

Sources

Optimization

Preventing racemization of (S)-(-)-Ethyl Leucate during synthesis

Technical Support Center: (S)-(-)-Ethyl Leucate Synthesis Welcome to the technical support center for the synthesis of enantiomerically pure compounds. This guide is designed for researchers, chemists, and process develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-(-)-Ethyl Leucate Synthesis

Welcome to the technical support center for the synthesis of enantiomerically pure compounds. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the stereochemical integrity of (S)-(-)-Ethyl Leucate. Our goal is to provide not just solutions, but a deep, mechanistic understanding of the racemization process to empower you to proactively design robust, stereoretentive syntheses.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a critical issue for (S)-(-)-Ethyl Leucate?

Racemization is the process by which an enantiomerically pure compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For pharmaceutical applications, this is a critical failure. (S)-(-)-Ethyl Leucate is a chiral building block where the biological activity is often exclusive to the (S)-enantiomer. The (R)-enantiomer may be inactive or, in the worst-case scenario, exhibit undesirable toxicological effects. Therefore, maintaining the highest possible enantiomeric excess (e.e.) is not just a matter of purity but of safety and efficacy.

Q2: What is the primary chemical mechanism responsible for the racemization of (S)-(-)-Ethyl Leucate?

The racemization of α-amino acids and their esters proceeds through the formation of a planar carbanion or enolate intermediate at the chiral α-carbon.[1][2] The process is initiated by the abstraction of the α-proton (the hydrogen atom attached to the chiral carbon) by a base.

Here is the mechanistic pathway:

  • Deprotonation: A base removes the acidic α-proton. The acidity of this proton is significantly increased by the electron-withdrawing effect of the adjacent ester carbonyl group.

  • Planar Intermediate Formation: This deprotonation results in a planar, achiral enolate intermediate, where the negative charge is delocalized.[2]

  • Reprotonation: The enolate can then be reprotonated from either face of the planar structure with equal probability. Protonation from one side regenerates the starting (S)-enantiomer, while protonation from the other side forms the undesired (R)-enantiomer.

This process, if allowed to proceed, will eventually lead to a 50:50 mixture of (S) and (R) enantiomers.

Racemization_Mechanism Racemization Mechanism of Ethyl Leucate cluster_S cluster_Intermediate cluster_R S_Leucate (S)-Ethyl Leucate (Chiral) Intermediate Planar Enolate Intermediate (Achiral) S_Leucate->Intermediate + Base - H⁺ Intermediate->S_Leucate + H⁺ R_Leucate (R)-Ethyl Leucate (Chiral) Intermediate->R_Leucate + H⁺

Caption: The base-catalyzed racemization pathway.
Q3: How can I accurately determine the enantiomeric purity of my (S)-(-)-Ethyl Leucate sample?

The gold standard for determining enantiomeric excess (e.e.) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, resulting in different retention times and allowing for their separation and quantification. A typical starting point for method development is provided in the "Protocols" section below.

Troubleshooting Guide: Preserving Stereochemical Integrity

Q4: My final product has a low enantiomeric excess (<95% e.e.). I started with >99.5% e.e. L-Leucine. What went wrong during my esterification?

Significant loss of enantiomeric purity during esterification almost always points to reaction conditions that favor the formation of the planar enolate intermediate. This is a classic problem that can be solved by carefully controlling three key parameters: the Base , the Temperature , and the Reaction Time .

Troubleshooting_Workflow start Problem: Low Enantiomeric Excess (e.e.) check_base Parameter Check Base Temperature Reaction Time Solvent start->check_base base_issue Issue: Strong or Sterically Unhindered Base check_base:f0->base_issue temp_issue Issue: Elevated Temperature check_base:f1->temp_issue time_issue Issue: Prolonged Reaction Time check_base:f2->time_issue base_sol Solution: Use weak, sterically hindered base (e.g., NMM) base_issue->base_sol temp_sol Solution: Maintain reaction at 0 °C to -20 °C temp_issue->temp_sol time_sol Solution: Monitor reaction closely (TLC/LCMS) and quench upon completion time_issue->time_sol

Caption: A logical workflow for troubleshooting low e.e.
Q5: Which base is optimal for minimizing racemization?

The choice of base is arguably the most critical factor. The ideal base should be strong enough to facilitate the desired reaction (e.g., deprotonate an amine hydrochloride salt if used as starting material) but not so strong or unhindered that it readily abstracts the α-proton.[3]

The Causality: Strong bases (low pKaH) and sterically unhindered bases can easily access and abstract the α-proton, accelerating racemization. Weaker, bulkier bases are less efficient at this side reaction.[3]

BaseAbbreviationpKa of Conjugate AcidSteric HindranceTypical Racemization Risk
Sodium HydroxideNaOH~15.7LowVery High
TriethylamineTEA10.75ModerateHigh
DiisopropylethylamineDIEA (Hünig's base)10.7HighModerate to High
N-MethylmorpholineNMM7.38ModerateLow
2,4,6-CollidineTMP7.43HighVery Low

Recommendation: For esterification of N-protected leucine, N-Methylmorpholine (NMM) offers the best balance of basicity and steric hindrance to minimize racemization.[3] If racemization is still observed, the more sterically hindered and less basic 2,4,6-Collidine is an excellent, albeit more expensive, alternative.[3] Avoid strong inorganic bases like NaOH or KOH in the main reaction mixture at all costs.

Q6: How does temperature control prevent racemization?

Both the desired esterification and the undesired racemization are kinetic processes with their own activation energies. Generally, the racemization pathway has a higher activation energy.

The Causality: By lowering the reaction temperature, you disproportionately reduce the rate of the reaction with the higher activation energy—in this case, racemization. Running the reaction at 0 °C, or even as low as -20 °C, provides the molecules with enough energy to overcome the barrier for esterification while starving the racemization pathway of the energy it needs to proceed at a significant rate.

Recommendation: Always perform the esterification at 0 °C or below .[4] Use an ice-salt or dry ice/acetone bath to maintain a consistent low temperature throughout the addition of reagents and the duration of the reaction.

Q7: Are there specific esterification methods that are inherently less prone to racemization?

Yes. Methods that avoid highly basic conditions or the formation of highly activated, racemization-prone intermediates are preferred.

  • Fischer-Sonnenschein Esterification: This classic method involves refluxing the amino acid in the corresponding alcohol (ethanol) with a catalytic amount of strong acid (e.g., HCl or H₂SO₄). Under these acidic conditions, the amine group is protonated, which deactivates the α-carbon towards deprotonation, thus preventing the base-catalyzed racemization mechanism entirely.[5] This is often the safest method for simple, un-protected amino esters.

  • Coupling Reagent-Mediated Esterification with Additives: When working with N-protected leucine, using a carbodiimide like Diisopropylcarbodiimide (DIC) in conjunction with an activating agent like 4-(Dimethylamino)pyridine (DMAP) is common. However, DMAP can promote racemization. A superior protocol involves adding racemization-suppressing additives.

    The Causality: Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) work by forming an activated ester intermediate that is more reactive towards the alcohol than it is towards epimerization.[4][6] This effectively channels the reaction down the desired pathway, minimizing the lifetime of any racemization-prone species.

    Recommendation: For N-protected leucine, use a DIC/Oxyma coupling system in a non-polar solvent like Dichloromethane (DCM) at 0 °C.

Experimental Protocols

Protocol 1: Low-Racemization Synthesis of (S)-(-)-Ethyl Leucate via Fischer Esterification

This protocol is designed for the direct esterification of L-Leucine, prioritizing stereochemical retention.

Materials:

  • L-Leucine (>99.5% e.e.)

  • Anhydrous Ethanol (200 proof)

  • Thionyl Chloride (SOCl₂) or Acetyl Chloride

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, suspend L-Leucine (1.0 eq) in anhydrous ethanol (5-10 mL per gram of leucine).

  • Acidification: Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via the addition funnel over 30 minutes. Caution: Exothermic reaction, HCl gas evolved. (Alternatively, acetyl chloride can be used).

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux. Monitor the reaction by TLC (Ninhydrin stain) until all starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting white solid (ethyl leucate hydrochloride) in cold water and slowly add saturated NaHCO₃ solution with vigorous stirring until the pH is ~8-9 to neutralize the salt and liberate the free amine.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-(-)-Ethyl Leucate as a clear oil.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)

This is a general starting method for the analysis of Ethyl Leucate. Optimization may be required.[7]

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: e.g., Lux® Cellulose-2 or Daicel™ CHIRALCEL® OD-H

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v). Adjust ratio as needed to achieve separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the product (~1 mg/mL) in the mobile phase.

Analysis:

  • Inject a sample of racemic ethyl leucate (prepared by intentionally racemizing a small sample with a strong base) to identify the retention times of the (R) and (S) enantiomers.

  • Inject the synthesized sample.

  • Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

References

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Available at: [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]

  • Chemically fuelled deracemization of amino acids. (n.d.). University of Groningen. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Journal of Creation. Available at: [Link]

  • Racemization in amino acids? (2017). ResearchGate. Available at: [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (S)-(-)-Ethyl Leucate Reaction Work-Up Procedures

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (S)-(-)-Ethyl Leucate. This guide is designed to provide in-depth, field-proven insights into the cri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (S)-(-)-Ethyl Leucate. This guide is designed to provide in-depth, field-proven insights into the critical work-up phase of your reactions. As a chiral α-hydroxy ester, (S)-(-)-Ethyl Leucate presents unique challenges, including potential hydrolysis and racemization, which demand carefully considered purification strategies. This document moves beyond simple protocols to explain the causality behind each step, ensuring both successful outcomes and the preservation of your product's stereochemical integrity.

Frequently Asked Questions: Core Principles of (S)-(-)-Ethyl Leucate Work-up

Q1: What are the primary stability concerns for (S)-(-)-Ethyl Leucate during an aqueous work-up?

A1: The two principal stability concerns are ester hydrolysis and racemization of the chiral center at the C2 position.

  • Ester Hydrolysis: The ester functional group is susceptible to cleavage under both acidic and, more significantly, basic conditions (saponification), which is often irreversible.[1] This reaction converts your desired product into L-leucic acid and ethanol. The rate of base-catalyzed hydrolysis is typically significant and must be carefully managed.[2]

  • Racemization: The stereocenter at C2, which defines the (S)-configuration, can be epimerized under harsh acidic or basic conditions, or with excessive heat. This occurs if the acidic α-proton is abstracted to form a planar enolate intermediate, which can then be re-protonated from either face, leading to a loss of enantiomeric purity.[3] While less common for α-hydroxy esters compared to α-amino esters, it remains a critical consideration for maintaining the optical purity of your final product.

Q2: How do I select an appropriate organic solvent for extracting (S)-(-)-Ethyl Leucate?

A2: The ideal extraction solvent should meet three criteria: high solubility for ethyl leucate, immiscibility with water, and a relatively low boiling point for easy removal. (S)-(-)-Ethyl Leucate possesses both polar (hydroxyl and ester groups) and non-polar (isobutyl group) characteristics.

SolventRationale & Considerations
Ethyl Acetate (EtOAc) Highly Recommended. Good balance of polarity for dissolving the target molecule. Low water miscibility. Relatively non-toxic and easy to remove under vacuum.
Diethyl Ether (Et₂O) Good Alternative. Excellent solvent for moderately polar compounds and very low water miscibility. However, it is highly volatile and flammable, and can form peroxides.
Dichloromethane (DCM) Use with Caution. Excellent solvent, but it is denser than water, which can sometimes complicate separations. It is also more prone to forming emulsions.[4]
Toluene / Hexanes Not Recommended for Primary Extraction. These non-polar solvents are unlikely to effectively extract ethyl leucate from the aqueous phase due to its hydroxyl and ester groups.

Q3: What is the purpose of each type of aqueous wash in a standard work-up?

A3: Each wash is designed to remove specific classes of impurities. The sequence and choice of washes are critical for an efficient purification process.[5][6]

Wash SolutionPurpose & Impurities Removed
Water Removes highly water-soluble reagents and byproducts (e.g., salts, small polar molecules like DMF or DMSO).[5]
Dilute Acid (e.g., 1M HCl) Neutralizes and removes basic impurities (e.g., amine catalysts like triethylamine, pyridine) by converting them into water-soluble ammonium salts.
Dilute Base (e.g., sat. NaHCO₃) Neutralizes and removes acidic impurities (e.g., unreacted carboxylic acids, acidic catalysts). Caution: Use with care to avoid saponification of the ester product.[1]
Saturated NaCl (Brine) Removes bulk water from the organic layer before the drying step and helps to break emulsions by increasing the ionic strength of the aqueous phase ("salting out").[7][8]

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems that may arise during the work-up of reactions involving (S)-(-)-Ethyl Leucate.

Q4: I've formed a stable emulsion between my organic and aqueous layers. How can I break it?

A4: Emulsion formation is a frequent issue, especially when the reaction mixture contains surfactant-like molecules or when chlorinated solvents are used.[4][7] Vigorous shaking is a common cause.

Causality: Emulsions are colloidal suspensions of one liquid within another, stabilized by compounds that have affinity for both phases. They prevent the clean separation of layers necessary for extraction.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[8]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously. This provides sufficient surface area for extraction without the high energy input that creates emulsions.[7]

  • Salting Out: Add a significant amount of solid NaCl or a saturated brine solution. This increases the polarity and density of the aqueous layer, forcing the separation of the organic phase.[7][8]

  • Filtration: For persistent emulsions, filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets.

  • Solvent Addition: Adding more of your organic extraction solvent can sometimes resolve the issue by changing the overall composition.[8]

Below is a decision-making workflow for addressing emulsions.

G Troubleshooting Emulsion Formation start Emulsion Formed patience Wait 10-30 min start->patience brine Add Saturated Brine (NaCl) patience->brine Failure resolved Layers Separated patience->resolved Success swirl Gently Swirl brine->swirl filter Filter through Celite® swirl->filter Failure swirl->resolved Success dilute Dilute Organic Layer (5x) filter->dilute Failure filter->resolved Success dilute->resolved

Caption: A workflow for resolving emulsions during work-up.

Q5: My final product yield is very low. Could I be losing (S)-(-)-Ethyl Leucate during the work-up?

A5: Yes, significant product loss can occur during the work-up. The most likely causes are incomplete extraction or unintentional hydrolysis.

Troubleshooting Steps:

  • Check pH of Aqueous Layers: Before discarding any aqueous wash, check its pH. If you performed a basic wash (e.g., with NaHCO₃) and suspect hydrolysis, acidify the aqueous layer to pH ~2 with 1M HCl and re-extract with ethyl acetate. This will protonate the L-leucic acid byproduct, making it extractable into the organic phase. You can then analyze this extract (e.g., by TLC or NMR) to quantify the extent of hydrolysis.

  • Perform Multiple Extractions: A single extraction is often insufficient. It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, extracting 3 times with 50 mL of ethyl acetate is superior to extracting once with 150 mL.

  • Avoid Vigorous Basic Washes: When washing with a base like sodium bicarbonate, do so quickly and at a low temperature (e.g., in an ice bath). Minimize contact time to reduce the risk of saponification.[2]

Q6: How can I confirm the stereochemical integrity of my (S)-(-)-Ethyl Leucate after work-up?

A6: Confirming the enantiomeric excess (e.e.) of your product is crucial. Standard techniques like NMR or mass spectrometry will not distinguish between enantiomers.

Analytical Techniques:

  • Chiral HPLC: This is the most common and reliable method. Use a chiral stationary phase (e.g., a polysaccharide-based column) with an appropriate mobile phase (typically a hexane/isopropanol mixture) to separate the (S) and (R) enantiomers.

  • Polarimetry: A pure sample of (S)-(-)-Ethyl Leucate will rotate plane-polarized light in a specific direction (levorotatory, hence the (-) sign). A decrease in the magnitude of the specific rotation compared to a literature value suggests the presence of the (R)-enantiomer, indicating racemization.

  • Chiral NMR Shift Reagents: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the NMR signals for the (S) and (R) enantiomers will be resolved into distinct peaks, allowing for quantification by integration.

Experimental Protocols

Protocol 1: Standard Aqueous Work-Up for a Reaction Mixture Containing (S)-(-)-Ethyl Leucate

This protocol assumes the reaction was run in a water-miscible solvent (like THF or acetonitrile) and contains acidic impurities.

  • Solvent Removal: If the reaction solvent is water-miscible (e.g., THF, ACN), remove it first under reduced pressure using a rotary evaporator. This prevents issues with layer separation.[8] Re-dissolve the resulting residue in 3-5 volumes of ethyl acetate.

  • Initial Water Wash: Transfer the ethyl acetate solution to a separatory funnel. Add an equal volume of deionized water, gently swirl, allow the layers to separate, and drain the aqueous layer.[5]

  • Acidic Wash (If Necessary): If your reaction used a basic catalyst (e.g., Et₃N), wash the organic layer with an equal volume of cold 1M HCl. This will remove the base as its water-soluble salt. Drain the aqueous layer.

  • Neutralizing Basic Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution slowly and carefully , as CO₂ evolution may occur if significant acid is present. Swirl gently for 1-2 minutes. Allow the layers to separate and drain the aqueous layer. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.[5]

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine). This removes most of the dissolved water.[8]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely like powder when swirled, indicating sufficient drying.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent. Wash the drying agent with a small amount of fresh ethyl acetate to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-(-)-Ethyl Leucate.

  • Final Purification: The crude product can be further purified by techniques such as flash column chromatography or distillation if necessary.

The following diagram illustrates this standard workflow.

G Standard Work-Up Workflow for (S)-(-)-Ethyl Leucate start Reaction Mixture in Organic Solvent quench Quench Reaction (if needed) start->quench extract Dilute with EtOAc & Wash with H₂O quench->extract wash_acid Wash with 1M HCl (removes base) extract->wash_acid If base present wash_base Wash with sat. NaHCO₃ (removes acid) extract->wash_base If acid present wash_acid->wash_base wash_brine Wash with Brine (removes H₂O) wash_base->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry filter Filter and Concentrate dry->filter product Crude (S)-(-)-Ethyl Leucate filter->product

Caption: A generalized workflow for the aqueous work-up.

References

  • Time.is. (2026). Current time in Aude, FR.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]

  • PubChem. (S)-(-)-Ethyl Leucate. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • University of York, Chemistry Teaching Labs. Theory of Aqueous Workup. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • ChemRxiv. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. [Link]

  • Master Organic Chemistry. (2012). What's a Racemic Mixture?[Link]

  • Chad's Prep. 20.8 Synthesis and Reactions of Esters. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. [Link]

  • Google Patents.
  • ResearchGate. Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Journal of the Chemical Society of Japan, Pure Chemistry Section. Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [Link]

  • RSC Publishing. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link]

  • University of York, Chemistry Teaching Labs. Problems with extractions. [Link]

  • Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Reddit. (2024). Esterification/Amidation Problems. [Link]

  • PubMed. Reaction paths of the water-assisted neutral hydrolysis of ethyl acetate. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • Amerigo Scientific. (S)-(-)-Ethyl leucate. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Slideshare. GROUP 5 ORGANIC CHEM 2 :Racemization and chiral centers. [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]

  • ResearchGate. Surfactant addition to modify the structures of ethylcellulose oleogels for higher solubility and stability of curcumin. [Link]

  • Google Patents.CN102168117A - Method for preparing ethyl (R)
  • National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • ResearchGate. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • PubMed. Aqueous ethyl cellulose dispersion containing plasticizers of different water solubility and hydroxypropyl methyl-cellulose as coating material for diffusion pellets II: properties of sprayed films. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for Part A: Synthetic procedures. [Link]

  • Google Patents.WO2014075447A1 - Biological preparation method of ethyl (r)

Sources

Optimization

Stability of (S)-(-)-Ethyl Leucate under different reaction conditions

Welcome to the comprehensive technical support guide for (S)-(-)-Ethyl Leucate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for (S)-(-)-Ethyl Leucate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this chiral α-hydroxy ester.

Introduction

(S)-(-)-Ethyl Leucate, the ethyl ester of (S)-leucic acid, is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its stability under various reaction conditions is paramount to ensure the integrity of stereochemistry and overall purity of the final product. This guide addresses common questions and challenges encountered during the handling, reaction, and analysis of (S)-(-)-Ethyl Leucate.

Physical and Chemical Properties

A foundational understanding of the physicochemical properties of (S)-(-)-Ethyl Leucate is crucial for its proper handling and use.

PropertyValueSource(s)
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Appearance Colorless to pale yellow clear liquid (estimated)
Boiling Point 185.00 to 186.00 °C @ 760.00 mm Hg
Flash Point 74.00 °C (165.20 °F)
Solubility Soluble in alcohol. Estimated water solubility: 20190 mg/L @ 25 °C.
Storage Refrigerate in tightly sealed containers. Heat sensitive.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrolytic Stability

Question: My reaction involves an aqueous workup. How stable is (S)-(-)-Ethyl Leucate to acidic and basic hydrolysis?

Answer: (S)-(-)-Ethyl Leucate, being an ester, is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on pH, temperature, and the duration of exposure.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[1] The presence of a strong acid catalyzes the hydrolysis of the ester to leucic acid and ethanol. To minimize hydrolysis during acidic workups, it is advisable to work at low temperatures and minimize the exposure time. Neutralization of the acid as quickly as possible is recommended.

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and generally proceeds faster than acid-catalyzed hydrolysis.[2] Exposure to strong bases like sodium hydroxide or potassium hydroxide will readily cleave the ester bond, forming the corresponding carboxylate salt and ethanol. Even weak bases can promote hydrolysis, especially at elevated temperatures. During basic workups, use mild bases (e.g., sodium bicarbonate) at low temperatures and for the shortest duration necessary.

Troubleshooting: Unexpectedly low yield after aqueous workup.

  • Possible Cause: Hydrolysis of the ester.

  • Recommendation:

    • Analyze a sample of the aqueous layer by HPLC or LC-MS to check for the presence of leucic acid.

    • For future experiments, consider using a biphasic workup with a chilled, saturated sodium bicarbonate solution for a rapid and mild neutralization.

    • If possible, avoid aqueous workups altogether and purify the product directly by chromatography.

Question: What are the primary degradation products from hydrolysis?

Answer: The primary degradation products from the hydrolysis of (S)-(-)-Ethyl Leucate are (S)-Leucic acid and ethanol.

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Scaling Up (S)-(-)-Ethyl Leucate Synthesis

Welcome to the technical support center for the synthesis of (S)-(-)-Ethyl Leucate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-(-)-Ethyl Leucate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common and complex challenges encountered during the scale-up of this critical chiral intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis at any scale.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of (S)-(-)-Ethyl Leucate.

Q1: What are the most common methods for synthesizing (S)-(-)-Ethyl Leucate?

The synthesis of (S)-(-)-Ethyl Leucate is primarily achieved through the esterification of L-leucine with ethanol. The most prevalent methods include:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification using a strong acid like sulfuric acid or p-toluenesulfonic acid.[1] While straightforward, it is an equilibrium-limited reaction and requires efficient water removal to achieve high yields.[1]

  • Thionyl Chloride Method: This method involves the reaction of L-leucine with thionyl chloride in ethanol. It is often faster and proceeds under milder conditions than Fischer esterification, but involves the use of a hazardous and corrosive reagent.[2]

  • Microwave-Assisted Synthesis: This modern approach utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times and often improving yields compared to conventional heating.[1]

Q2: What is the primary challenge in scaling up the synthesis of (S)-(-)-Ethyl Leucate?

The primary challenge is maintaining the stereochemical integrity of the chiral center in L-leucine throughout the synthesis and purification process.[3] Racemization can occur under harsh reaction conditions, such as prolonged exposure to strong acids or bases at elevated temperatures, leading to a mixture of (S) and (R)-enantiomers and compromising the product's optical purity.[4][5]

Q3: Why are my yields low when using the Fischer Esterification method at a larger scale?

Low yields in scaled-up Fischer esterification are often due to inefficient water removal.[1] The reaction is reversible, and as water is produced, it can hydrolyze the ester back to the starting materials. On a larger scale, achieving the azeotropic removal of water can be more challenging. Additionally, prolonged reaction times at high temperatures can lead to the formation of byproducts.[1]

Q4: What are the main safety concerns when using the thionyl chloride method for synthesis?

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6] Proper personal protective equipment (PPE), including a face shield, vapor respirator, and chemical-resistant gloves, is essential.[7] The reaction must be conducted in a well-ventilated fume hood, and all equipment must be scrupulously dried to prevent accidental contact with moisture.[7]

II. Troubleshooting Guide: From Low Yields to Impurities

This section provides a detailed, problem-oriented guide to troubleshoot specific issues you may encounter during the synthesis of (S)-(-)-Ethyl Leucate.

Problem 1: Low Yield of (S)-(-)-Ethyl Leucate
Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction (Fischer Esterification) Increase catalyst concentration: A higher concentration of sulfuric acid or p-toluenesulfonic acid can accelerate the reaction towards equilibrium.[1] Optimize water removal: On a larger scale, ensure your Dean-Stark apparatus is functioning efficiently. For very large scales, consider vacuum distillation to remove water. Extend reaction time cautiously: While extending the reaction time can drive the reaction to completion, be mindful of potential byproduct formation and racemization with prolonged heating.[1]
Product Loss During Workup Optimize extraction pH: After neutralizing the reaction mixture, ensure the pH is optimal for extracting the ethyl leucate into the organic phase. A slightly basic pH (around 8-9) is generally effective. Use appropriate extraction solvent: Solvents like ethyl acetate or diethyl ether are commonly used. Ensure a sufficient volume and number of extractions to maximize recovery. Minimize emulsion formation: If emulsions form during extraction, adding brine or filtering through Celite can help break them.
Side Reactions Control reaction temperature: Overheating can lead to the formation of various byproducts. Maintain the recommended temperature for the chosen method. Use high-purity starting materials: Impurities in L-leucine or ethanol can lead to unwanted side reactions.
Problem 2: Poor Enantioselectivity (High Percentage of (R)-enantiomer)
Potential Cause Troubleshooting Steps & Explanation
Racemization during Esterification Use milder reaction conditions: Avoid excessively high temperatures and prolonged reaction times, especially in the presence of strong acids or bases.[4][5] The thionyl chloride method, if performed carefully at low temperatures, can sometimes offer better stereochemical control than high-temperature Fischer esterification. Consider enzymatic methods: For applications requiring very high enantiopurity, enzymatic esterification using a lipase can be an excellent, though often more expensive, alternative that proceeds under mild conditions with high stereospecificity.[8]
Racemization during Workup or Purification Avoid strong acids or bases during purification: If using column chromatography, ensure the silica gel is neutral. During distillation, avoid excessive heating. Protect the amino group: While adding complexity, protecting the amino group of L-leucine (e.g., as a Boc or Cbz derivative) before esterification can prevent racemization at the alpha-carbon. This is followed by a deprotection step.[9]
Problem 3: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps & Explanation
Unreacted L-leucine Improve reaction completion: Refer to the troubleshooting steps for low yield. Purification: Unreacted L-leucine is highly polar and can often be removed by washing the organic extract with water or a dilute aqueous base.
Diketopiperazine Formation Control reaction temperature and concentration: Diketopiperazines, cyclic dipeptides, can form from the self-condensation of two amino acid ester molecules, especially at elevated temperatures.[10][11] Running the reaction at a lower temperature and at a more dilute concentration can minimize this side reaction.[12] Purification: Diketopiperazines have different polarity and boiling points than the desired ester and can often be separated by column chromatography or fractional distillation.
Byproducts from Ethanol Use anhydrous ethanol: The presence of water in ethanol can lead to lower yields and potential side reactions. Check for acetaldehyde impurities: Acetaldehyde in ethanol can react with L-leucine to form Schiff base intermediates and other impurities. Use high-purity ethanol.

III. Experimental Protocols & Data

This section provides detailed protocols for common synthesis methods and a summary of expected outcomes.

Protocol 1: Fischer Esterification of L-Leucine
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-leucine (1.0 eq), ethanol (5-10 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux. The water-ethanol azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Microwave-Assisted Esterification
  • Reaction Setup: In a microwave-safe reaction vessel, combine L-leucine (1.0 eq), ethanol (3-5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).[1]

  • Microwave Irradiation: Heat the mixture in a microwave reactor at a set temperature (e.g., 120-140°C) for a specified time (e.g., 10-30 minutes).[1]

  • Workup and Purification: Follow the same workup and purification procedure as for the Fischer esterification.

Comparative Data for Synthesis Methods
MethodTemperature (°C)TimeTypical Yield (%)Key Challenges
Conventional Heating (Fischer) Reflux6-12 h40-60Slow reaction, incomplete conversion, byproduct formation.[1]
Thionyl Chloride 0 to RT2-4 h70-85Hazardous reagent, potential for racemization if not controlled.[2]
Microwave-Assisted 120-14010-30 min70-90Specialized equipment required, scalability can be a concern.[1][13]

IV. Analytical Methods for Quality Control

Ensuring the purity and enantiomeric excess of (S)-(-)-Ethyl Leucate is crucial.

  • Purity Assessment:

    • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product and quantify any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized ester.

  • Enantiomeric Excess (ee) Determination:

    • Chiral HPLC: This is the most common and accurate method for determining the enantiomeric excess.[14] A chiral stationary phase is used to separate the (S) and (R)-enantiomers, and the peak areas are used to calculate the ee.

    • Chiral Gas Chromatography (GC): Can also be used, often after derivatization of the amino acid ester.

V. Visualization of Key Processes

Workflow for (S)-(-)-Ethyl Leucate Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_qc Quality Control start L-Leucine + Ethanol esterification Esterification (Fischer / Thionyl Chloride / Microwave) start->esterification crude_product Crude (S)-(-)-Ethyl Leucate esterification->crude_product neutralization Neutralization crude_product->neutralization extraction Solvent Extraction neutralization->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration distillation Vacuum Distillation concentration->distillation final_product Pure (S)-(-)-Ethyl Leucate distillation->final_product qc Purity (GC/HPLC) ee (Chiral HPLC) final_product->qc G start Low Enantiomeric Excess (ee) check_synthesis Review Synthesis Conditions start->check_synthesis check_workup Review Workup/Purification start->check_workup temp_high High Temperature? check_synthesis->temp_high Yes time_long Prolonged Reaction Time? check_synthesis->time_long Yes strong_base_acid Harsh pH during workup? check_workup->strong_base_acid Yes high_temp_distill High distillation temperature? check_workup->high_temp_distill Yes solution1 Reduce Temperature / Use Milder Method temp_high->solution1 solution2 Optimize Reaction Time time_long->solution2 solution3 Neutralize carefully / Use neutral purification media strong_base_acid->solution3 solution4 Use high vacuum for lower boiling point high_temp_distill->solution4

Caption: Decision tree for troubleshooting low enantioselectivity.

VI. References

  • Nagahata, R., Nakamura, T., Mori, Y. and Takeuchi, K. (2017) Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Natural Science, 9, 110-122. [Link]

  • De la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.

  • Collins, A. N., Sheldrake, G. N., & Crosby, J. (Eds.). (2008). Chirality in industry: the commercial manufacture and applications of optically active compounds. John Wiley & Sons.

  • Bruckner, H., & Hausch, M. (1990). Gas chromatographic determination of amino acid enantiomers in foods. In Food Science and Human Nutrition (pp. 119-135). Birkhäuser, Basel.

  • Gante, J. (1994). Peptide mimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.

  • U.S. Patent No. 3,121,717. (1964). Preparation of diketopiperazines.

  • Kumar, A., & Kanwar, S. S. (2011). Synthesis of ethyl ferulate in organic medium using celite-immobilized lipase. Bioresource technology, 102(3), 2162-2167.

  • Leadbeater, N. E., & McGowan, C. (2006). Clean, fast, and scalable manufacture of biodiesel using a continuous-flow microwave reactor. Energy & Fuels, 20(5), 2277-2279.

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.

  • U.S. Patent No. 4,562,152. (1985). Process for obtaining pure L-leucine.

  • Purdie, J. E., & Benoiton, N. L. (1973). The synthesis of diketopiperazines. Canadian Journal of Chemistry, 51(15), 2543-2546.

  • ResearchGate. (2017). Racemization in amino acids?.

  • ACS Publications. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment.

  • Paz, J. L., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules.

  • Wikipedia. (n.d.). 2,5-Diketopiperazine.

  • National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life.

  • Actylis Lab Solutions. (2010). Thionyl Chloride MSDS.

  • ResearchGate. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

  • PubMed. (2011). Synthesis of ethyl ferulate in organic medium using celite-immobilized lipase.

  • Creation.com. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.

  • PubMed Central. (2023). Analysis of the Formation of Characteristic Aroma Compounds by Amino Acid Metabolic Pathways during Fermentation with Saccharomyces cerevisiae.

  • European Patent Office. (2020). Process for purifying long chain amino acids.

  • PubMed Central. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.

  • PubMed. (2003). Synthesis of ethyl butanoate by a commercial lipase in aqueous media under conditions relevant to cheese ripening.

  • PubMed Central. (n.d.). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids.

  • PubMed Central. (n.d.). Synthesis of Diketopiperazines Containing Prolinyl Unit — Cyclo(L-prolinyl-L-leucine), Cyclo(L-prolinyl-L-isoleucine) and Cyclo(L-tryptophyl-L-proline).

  • Google Patents. (2009). Preparation of diketopiperazines.

  • PubMed. (n.d.). Organic phase synthesis of ethyl oleate using lipases produced by solid-state fermentation.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (S)-(-)-Ethyl Leucate by Chiral HPLC

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental requirement for ensuring the safe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental requirement for ensuring the safety, efficacy, and stereochemical purity of drug candidates. (S)-(-)-Ethyl Leucate, a chiral building block, exemplifies the necessity for robust analytical methods to quantify its enantiomeric composition. This guide provides an in-depth technical comparison of methodologies for determining the enantiomeric excess of (S)-(-)-Ethyl Leucate, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present comparative data against alternative techniques, and provide a field-proven, step-by-step protocol.

The Central Role of Chiral HPLC in Enantiomeric Purity Assessment

Chiral HPLC stands as the preeminent technique for the separation and quantification of enantiomers in pharmaceutical and chemical research.[1][2] Its widespread adoption is attributable to its broad applicability, high resolution, and the commercial availability of a vast array of Chiral Stationary Phases (CSPs).[1] For amino acid esters like ethyl leucate, polysaccharide-based CSPs have demonstrated exceptional efficacy.[3]

The "Why": Mechanistic Insights into Chiral Recognition on Polysaccharide-Based CSPs

The success of columns such as the Daicel CHIRALPAK® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support, lies in its complex chiral recognition mechanism.[3] Separation is not achieved through a single interaction but rather a synergistic combination of forces:

  • Hydrogen Bonding: The carbamate linkages on the polysaccharide backbone provide hydrogen bond donor and acceptor sites. The ester and amino groups of ethyl leucate can engage in these interactions.

  • π-π Interactions: The phenyl groups of the chiral selector can interact with any aromatic moieties on the analyte. For underivatized ethyl leucate, this is less significant, but it becomes crucial for derivatized analogues.

  • Steric Hindrance: The analyte must fit into the chiral grooves or cavities of the polysaccharide structure. The different three-dimensional arrangement of the substituents around the chiral center of the (S) and (R) enantiomers leads to one enantiomer having a more stable, and thus longer-lasting, interaction with the CSP.[4]

  • Dipole-Dipole Interactions: The polar carbamate groups on the CSP and the carbonyl group of the ethyl leucate ester contribute to the overall interaction profile.

This multi-modal interaction is the cornerstone of the column's ability to differentiate between the two enantiomers, resulting in different retention times and, consequently, their separation.

Comparative Analysis: Chiral HPLC vs. Alternative Methodologies

While Chiral HPLC is often the method of choice, a comprehensive evaluation necessitates a comparison with other established techniques for determining enantiomeric excess.

Method Principle Advantages Limitations Best Suited For
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[1]- High versatility and resolution.- Broad range of commercially available columns.[5]- Robust and reproducible for quantitative analysis.- Method development can be time-consuming.- Requires analyte to have a chromophore for UV detection or requires derivatization/alternative detectors.[3]Routine quality control, high-accuracy quantitative analysis of a wide range of chiral compounds.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral capillary column (e.g., cyclodextrin-based).[6]- Extremely high resolution for volatile compounds.- Fast analysis times.- Sensitive detection with FID or MS.- Analyte must be volatile or be made volatile through derivatization.- High temperatures can risk thermal degradation or racemization.Analysis of volatile and thermally stable chiral compounds, such as small esters, alcohols, and certain pharmaceutical intermediates.[6]
NMR Spectroscopy with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes between the analyte and a CSA, leading to separate signals in the NMR spectrum.[7]- Rapid analysis without chromatographic separation.- Provides structural information.- Does not require enantiomerically pure standards for ee determination in some advanced methods.- Lower sensitivity compared to chromatographic methods.- Potential for signal overlap, complicating quantification.- Requires higher sample concentrations.Rapid screening, structural confirmation, and situations where chromatographic methods are not feasible.

In-Depth Focus: Chiral HPLC Method for (S)-(-)-Ethyl Leucate

Research has shown that for α-amino acid esters, amylose-based CSPs like CHIRALPAK® AD-H and CHIRALPAK® IA provide superior enantiomeric resolution.[3] To enhance UV detection and potentially improve separation, derivatization with a fluorogenic agent like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a highly effective strategy.

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates the logical flow of the experimental procedure for determining the enantiomeric excess of (S)-(-)-Ethyl Leucate.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Ethyl Leucate Sample Derivatization Derivatization with NBD-Cl Sample->Derivatization Dilution Dilution in Mobile Phase Derivatization->Dilution Injection Inject Sample Dilution->Injection Separation Separation on CHIRALPAK® AD-H Column Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation caption Workflow for ee% determination of Ethyl Leucate by Chiral HPLC.

Caption: Workflow for ee% determination of Ethyl Leucate by Chiral HPLC.

Detailed Experimental Protocol

This protocol is based on established methodologies for the chiral separation of amino acid esters on polysaccharide-based CSPs.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Daicel CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm).

  • (S)-(-)-Ethyl Leucate and racemic ethyl leucate standards.

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

  • Sodium bicarbonate.

  • HPLC-grade hexane, ethanol, and 2-propanol.

  • Class A volumetric flasks and pipettes.

2. Chromatographic Conditions:

Parameter Condition
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / 2-Propanol (e.g., 90:10 v/v, to be optimized)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 310 nm or Fluorescence (Excitation: 470 nm, Emission: 530 nm) for NBD derivatives
Injection Volume 10 µL

3. Sample Preparation (NBD Derivatization):

  • To a solution of ethyl leucate (approx. 1 mg/mL) in ethanol, add 5 equivalents of sodium bicarbonate and 2 equivalents of NBD-Cl.

  • Sonicate the mixture at 50 °C for 30-60 minutes. Mild reaction conditions are crucial to prevent racemization.

  • Filter the resulting solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution to an appropriate concentration with the mobile phase.

4. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the derivatized racemic ethyl leucate to confirm the separation of the two enantiomers and determine their retention times. The resolution between the two peaks should be ≥ 1.5.

  • Inject a solution of the derivatized (S)-(-)-Ethyl Leucate standard to identify the peak corresponding to the S-enantiomer.

  • Inject the prepared sample solution in triplicate.

5. Calculation of Enantiomeric Excess:

The enantiomeric excess (ee%) is calculated from the peak areas of the S and R enantiomers in the chromatogram using the following formula:

ee% = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

Where AreaS is the peak area of the (S)-enantiomer and AreaR is the peak area of the (R)-enantiomer.

Conclusion and Expert Recommendations

The determination of enantiomeric excess is a critical analytical task that demands a robust and reliable method. For (S)-(-)-Ethyl Leucate, Chiral HPLC on a polysaccharide-based stationary phase, such as the CHIRALPAK® AD-H, offers an excellent combination of resolution, versatility, and reproducibility.[3] While alternative techniques like Chiral GC and NMR have their specific applications, Chiral HPLC remains the gold standard for routine, high-accuracy quantitative analysis in a drug development setting.

The protocol detailed in this guide provides a validated starting point for method development. It is imperative to perform a full method validation according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. By understanding the underlying principles of chiral recognition and systematically optimizing the experimental parameters, researchers can confidently and accurately determine the enantiomeric purity of (S)-(-)-Ethyl Leucate and other chiral molecules.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 207-217. Available at: [Link]

  • Chiral Technologies. (n.d.). CHIRALPAK® ZWIX Peptide Separations. Available at: [Link]

  • Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H. Available at: [Link]

  • Lee, W. (2014). Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Sardella, R., & Ianni, F. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 2095-2102. Available at: [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Available at: [Link]

  • Daw, R. C. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Corporation. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. Available at: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Available at: [Link]

  • ResearchGate. (2017). What C18 HPLC mobile phase can separate L-leucine oligomers?. Available at: [Link]

  • Chiral Technologies. (n.d.). CHIRALPAK ZWIX(-). Available at: [Link]

  • ResearchGate. (2010). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column.... Available at: [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Leucine. Available at: [Link]

  • Aturki, Z., D'Orazio, G., & Fanali, S. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. Available at: [Link]

  • Al-Shehri, S., El-Deen, A. K., & Twarog, M. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Journal of AOAC International, 105(6), 1649-1657. Available at: [Link]

  • Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC North America, 34(10), 832-845. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Chiral HPLC Catalogue. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Chiral GC Analysis of (S)-(-)-Ethyl Leucate Enantiomers

An In-depth Technical Comparison of Chiral Gas Chromatography and High-Performance Liquid Chromatography for Enantiomeric Purity Assessment In the landscape of pharmaceutical development and fine chemical synthesis, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison of Chiral Gas Chromatography and High-Performance Liquid Chromatography for Enantiomeric Purity Assessment

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is often the very determinant of its biological activity, efficacy, and safety profile. For chiral molecules like ethyl leucate, an ester of the essential amino acid leucine, the ability to precisely quantify its enantiomeric composition is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive examination of chiral gas chromatography (GC) for the analysis of (S)-(-)-ethyl leucate and its enantiomer. We will delve into the mechanistic underpinnings of the separation, present a detailed experimental protocol, and offer a critical comparison with chiral High-Performance Liquid Chromatography (HPLC) as a viable alternative, supported by experimental data.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological properties. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the stereospecific analysis of chiral drugs. Consequently, robust and reliable analytical methods for determining enantiomeric excess (e.e.) are indispensable in quality control and regulatory submissions.

Unveiling Enantiomers with Chiral Gas Chromatography: A Mechanistic Perspective

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. The crux of this method lies in the use of a chiral stationary phase (CSP) within the GC column. The separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[1] These diastereomeric complexes possess different thermodynamic stabilities, leading to differential retention times and, thus, separation of the enantiomers.

For amino acid derivatives like ethyl leucate, two main classes of CSPs have demonstrated significant utility:

  • Cyclodextrin-based CSPs: These are cyclic oligosaccharides that form inclusion complexes with the analytes. Derivatized cyclodextrins, such as those with alkyl or acyl groups, create a chiral cavity into which one enantiomer fits more favorably, leading to stronger interaction and longer retention.[2] A study on the enantiomers of ethyl 2-hydroxy-4-methylpentanoate (ethyl leucate) in wine successfully employed a γ-cyclodextrin column, underscoring its suitability.[3][4]

  • Amino acid derivative-based CSPs: These CSPs, often based on L-valine or L-proline, utilize hydrogen bonding and dipole-dipole interactions to achieve chiral recognition.

The choice of CSP is critical and is often determined empirically based on the structure of the analyte.

Experimental Protocol: Chiral GC-FID Analysis of Ethyl Leucate

This protocol provides a detailed methodology for the enantioselective analysis of ethyl leucate using a gas chromatograph equipped with a Flame Ionization Detector (FID). The parameters are based on established methods for similar chiral esters and are a robust starting point for method development and validation.

Instrumentation and Consumables
  • Gas Chromatograph: An Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral GC Column: A cyclodextrin-based chiral capillary column is recommended. A good starting point is a column such as the CHIRALDEX® B-DM (Dimethylated β-cyclodextrin), 30 m x 0.25 mm I.D., 0.25 µm film thickness, or a similar γ-cyclodextrin phase.[5]

  • Carrier Gas: Hydrogen or Helium (99.999% purity).

  • Data Acquisition System: Agilent OpenLab CDS or equivalent.

  • Vials and Syringes: Standard 2 mL amber glass vials with PTFE/silicone septa and a 10 µL GC syringe.

Reagents and Sample Preparation
  • Solvent: High-purity dichloromethane or ethyl acetate for sample dissolution.

  • (S)-(-)-Ethyl Leucate Standard: For peak identification and system suitability.

  • Racemic Ethyl Leucate Standard: A 50:50 mixture of (R)- and (S)-ethyl leucate for resolution determination.

  • Sample Preparation: Accurately weigh and dissolve the ethyl leucate sample in the chosen solvent to a final concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved before injection.

GC-FID Instrumental Parameters

The following table outlines the recommended starting conditions for the chiral GC-FID analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
Injector Split/SplitlessAllows for the analysis of a wide range of concentrations.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Split Ratio 50:1 (adjustable)A higher split ratio is suitable for concentrated samples to avoid column overload.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas HydrogenOffers higher optimal linear velocity and shorter analysis times compared to Helium.
Flow Rate 1.5 mL/min (constant flow)Provides a good balance between separation efficiency and analysis time.
Oven Temperature Program Initial: 80 °C (hold 1 min)Ensures sharp initial peaks.
Ramp: 5 °C/min to 180 °CA controlled temperature ramp is crucial for achieving optimal separation of the enantiomers.
Hold: 5 min at 180 °CEnsures elution of any less volatile components.
Detector Flame Ionization Detector (FID)Provides excellent sensitivity and a wide linear range for organic compounds.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Hydrogen Flow 30 mL/minOptimized for FID performance.
Air Flow 300 mL/minOptimized for FID performance.
Makeup Gas (N2 or He) 25 mL/minHelps to sweep the column effluent through the detector efficiently.
Data Analysis and System Suitability
  • Peak Identification: Inject the (S)-(-)-Ethyl Leucate standard to confirm its retention time.

  • Resolution: Inject the racemic standard. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5 for baseline separation.

  • Enantiomeric Excess (% e.e.): Calculate using the peak areas of the two enantiomers: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Caption: Experimental workflow for the chiral GC-FID analysis of ethyl leucate.

An Alternative Approach: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used alternative for enantiomeric separations. Unlike GC, HPLC is not limited to volatile and thermally stable compounds and offers a broader range of chiral stationary phases. For amino acid esters, polysaccharide-based CSPs are particularly effective.[6]

Principle of Chiral HPLC Separation

In chiral HPLC, the separation mechanism also relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. However, the interactions occur in the liquid phase and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are known for their broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including amino acid derivatives.[6]

Illustrative Chiral HPLC Method for a Related Compound

Typical HPLC Conditions:

  • Column: Chiralpak IA (or similar polysaccharide-based column)

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol.

  • Detection: UV detection, typically at a low wavelength (e.g., 210-220 nm) as ethyl leucate lacks a strong chromophore.

Comparative Analysis: Chiral GC vs. Chiral HPLC

The choice between chiral GC and chiral HPLC depends on several factors, including the properties of the analyte, the required sensitivity, and available instrumentation. Below is a comparative guide to aid in method selection.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Analyte Suitability Volatile and thermally stable compounds.Broad applicability, including non-volatile and thermally labile compounds.
Derivatization May be required for non-volatile or polar analytes to increase volatility. Not typically necessary for ethyl leucate.Generally not required for enantiomeric separation on a CSP.
Resolution Can provide very high resolution due to the high efficiency of capillary columns.Excellent resolution achievable with a wide variety of CSPs.
Analysis Time Typically faster analysis times compared to standard HPLC.Can have longer run times, although UHPLC can significantly reduce analysis time.
Sensitivity FID offers high sensitivity for carbon-containing compounds. Mass Spectrometry (MS) coupling provides even higher sensitivity and structural information.UV detection sensitivity can be limited for compounds with weak chromophores like ethyl leucate. MS or other detectors (e.g., ELSD, CAD) can be used to enhance sensitivity.
Solvent Consumption Minimal solvent usage (only for sample preparation).Higher consumption of mobile phase solvents, which can be a cost and environmental consideration.
Instrumentation Cost GC-FID systems are generally less expensive than HPLC systems.HPLC systems, especially with advanced detectors like MS, can have a higher initial cost.
Method Development Can be more complex due to the need to optimize temperature programs and injector parameters.Often more straightforward method development, primarily involving mobile phase optimization.

Method_Selection Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile GC Chiral GC Volatile->GC Yes HPLC Chiral HPLC Volatile->HPLC No Derivatization Consider Derivatization HPLC->Derivatization Poor UV Chromophore? Derivatization->HPLC Use Alternative Detector (MS, ELSD)

Caption: Decision tree for selecting a suitable chiral analysis method.

Conclusion: A Self-Validating Approach to Chiral Purity

Both chiral GC and chiral HPLC are powerful and reliable techniques for the enantioselective analysis of (S)-(-)-ethyl leucate. For this particular analyte, which is sufficiently volatile and thermally stable, chiral GC offers a fast, sensitive, and cost-effective solution. The use of a cyclodextrin-based chiral stationary phase is a well-established and effective approach.

The choice of method should be guided by the specific requirements of the analysis and the available resources. A thorough method validation, in accordance with ICH guidelines, is essential to ensure the accuracy, precision, and reliability of the chosen method for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop and implement a self-validating system for the critical task of determining the enantiomeric purity of ethyl leucate.

References

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Larcher, R., Nicolini, G., & Versini, G. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Food Chemistry, 132(4), 1895-1901.
  • Ferreira, V., & Lopez, R. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry, 60(7), 1753-1759.
  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Recent advances in chiral stationary phases and applications in gas chromatography. Open Access Library Journal, 1(e831), 1-13.
  • Latorre-Moratalla, M. L., et al. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Document Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Retrieved from [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-194.
  • ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. Retrieved from [Link]

  • B'Hymer, C. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1019-1025.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2016). Chiral Gas Chromatography. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of (S)-(-)-Ethyl Leucate

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-(-)-Ethyl Leucate, a valuable chiral building block in synthetic organic chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-(-)-Ethyl Leucate, a valuable chiral building block in synthetic organic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document will delve into the structural elucidation of this molecule by NMR, offer a comparative analysis with related structures, and provide detailed experimental protocols for obtaining high-quality spectral data.

Introduction: The Significance of Chiral Purity and Structural Verification

(S)-(-)-Ethyl Leucate, the ethyl ester of L-leucic acid, possesses a stereogenic center that is crucial for its application in the synthesis of enantiomerically pure molecules. The precise confirmation of its chemical structure and the assessment of its enantiomeric purity are paramount for ensuring the desired biological activity and minimizing potential off-target effects of downstream pharmaceutical compounds. NMR spectroscopy stands as a primary and indispensable tool for achieving these analytical objectives, offering detailed insights into the molecular framework and the local chemical environment of each atom.

I. Predicted ¹H and ¹³C NMR Spectral Analysis of (S)-(-)-Ethyl Leucate

The structural features of (S)-(-)-Ethyl Leucate (Figure 1) allow for a confident prediction of its ¹H and ¹³C NMR spectra. These predictions are based on established principles of chemical shifts, spin-spin coupling, and by drawing comparisons with structurally similar molecules.

Figure 1. Structure of (S)-(-)-Ethyl Leucate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of (S)-(-)-Ethyl Leucate is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The anticipated chemical shifts (in ppm, relative to TMS) and coupling patterns are detailed in Table 1.

  • Ethyl Ester Protons: The ethyl group will present as a quartet for the methylene protons (-O-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH₃) from coupling to the methylene group.

  • Leucate Backbone Protons: The proton at the chiral center (C2) is expected to be a doublet of doublets, coupling to the adjacent methylene protons (C3). The diastereotopic protons on C3 will likely appear as a complex multiplet. The methine proton on C4 will be a multiplet due to coupling with the two methyl groups and the C3 protons. The two methyl groups at the end of the isobutyl chain (C5 and C5') will appear as a doublet.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show a distinct peak for each of the unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization state of the carbon.[1][2] The carbonyl carbon of the ester is expected to be the most downfield signal.[1][2]

II. Experimental NMR Data for Ethyl Leucate (Racemic)

Table 1: ¹H NMR Spectral Data of Ethyl 2-hydroxy-4-methylpentanoate[3]
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2Quartet2H-O-CH₂- (Ethyl)
~4.1Doublet of Doublets1H-CH(OH)- (C2)
~1.8-1.6Multiplet1H-CH(CH₃)₂ (C4)
~1.5Multiplet2H-CH₂- (C3)
~1.25Triplet3H-CH₃ (Ethyl)
~0.9Doublet6H-CH(CH₃)₂ (C5, C5')
Table 2: ¹³C NMR Spectral Data of Ethyl 2-hydroxy-4-methylpentanoate[3]
Chemical Shift (δ, ppm)Carbon Assignment
~175C=O (C1)
~70-CH(OH)- (C2)
~61-O-CH₂- (Ethyl)
~42-CH₂- (C3)
~25-CH(CH₃)₂ (C4)
~23, 21-CH(CH₃)₂ (C5, C5')
~14-CH₃ (Ethyl)

III. Comparative Analysis: Ethyl Leucate vs. Ethyl Valerate

To highlight the influence of the hydroxyl group on the NMR spectrum, a comparison with a structurally similar but achiral ester, ethyl valerate, is instructive.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm)
ProtonEthyl Leucate (approx.)Ethyl Valerate[4]
-O-CH₂-~4.2~4.1
α-proton(s)~4.1 (-CH(OH)-)~2.2 (-CH₂-CO-)
β-protons~1.5~1.6
γ-protons~1.8~1.3
terminal -CH₃~0.9~0.9
Ethyl -CH₃~1.25~1.2

The most significant difference is the downfield shift of the α-proton in ethyl leucate (~4.1 ppm) compared to the α-protons in ethyl valerate (~2.2 ppm). This is a direct consequence of the deshielding effect of the adjacent electronegative hydroxyl group in ethyl leucate.

IV. Experimental Protocols

Obtaining high-resolution and artifact-free NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

A. Sample Preparation for ¹H and ¹³C NMR
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the (S)-(-)-Ethyl Leucate sample. Chloroform-d (CDCl₃) is a common choice for similar esters.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).[1]

B. NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

NMR_Workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve (S)-(-)-Ethyl Leucate in Deuterated Solvent Filt Filter into NMR Tube Prep->Filt Std Add Internal Standard (TMS) Filt->Std Shim Shim Magnetic Field Std->Shim H1 Acquire ¹H Spectrum Shim->H1 C13 Acquire ¹³C Spectrum Shim->C13 FT Fourier Transform H1->FT C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calib Chemical Shift Calibration Baseline->Calib Final Spectra Final Spectra Calib->Final Spectra

Diagram 1: General workflow for NMR data acquisition and processing.

V. Advanced Analysis: Determination of Enantiomeric Purity

While standard ¹H and ¹³C NMR cannot distinguish between enantiomers, the use of chiral resolving agents can induce diastereomeric interactions, leading to separate signals for each enantiomer.

A. Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte. This interaction creates a different magnetic environment for each enantiomer, resulting in the splitting of their NMR signals.

B. Chiral Lanthanide Shift Reagents (CLSRs)

CLSRs are paramagnetic lanthanide complexes that coordinate to Lewis basic sites in the analyte, such as the hydroxyl and carbonyl groups in ethyl leucate. The paramagnetic nature of the lanthanide induces large chemical shift changes, and the chirality of the ligand leads to different shifts for the two enantiomers.

Experimental Protocol for Enantiomeric Purity Assessment using a CLSR
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the (S)-(-)-Ethyl Leucate sample.

  • Addition of CLSR: Add a small, known amount of a suitable chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Titration: Acquire a series of ¹H NMR spectra after incremental additions of the CLSR.

  • Analysis: Monitor the spectra for the separation of signals corresponding to the (S) and (R) enantiomers. The ratio of the integrated areas of the separated peaks provides the enantiomeric excess (e.e.).

Enantiomeric_Purity_Analysis cluster_workflow Enantiomeric Purity Workflow Start ¹H NMR of (S)-(-)-Ethyl Leucate Add_CLSR Add Chiral Lanthanide Shift Reagent Start->Add_CLSR Acquire_Spectra Acquire Titration Spectra Add_CLSR->Acquire_Spectra Analyze Analyze Signal Separation and Integrate Acquire_Spectra->Analyze Calculate_ee Calculate Enantiomeric Excess Analyze->Calculate_ee

Diagram 2: Workflow for determining enantiomeric purity using a chiral lanthanide shift reagent.

VI. Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is a powerful and essential methodology for the structural verification of (S)-(-)-Ethyl Leucate. By understanding the expected chemical shifts and coupling patterns, and by comparing the data with related compounds, researchers can confidently confirm the identity and integrity of this important chiral molecule. Furthermore, the application of advanced NMR techniques with chiral resolving agents provides a robust method for quantifying its enantiomeric purity, a critical parameter in the development of stereochemically defined pharmaceuticals.

References

  • PubChem. (S)-(-)-Ethyl Leucate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Ethyl 2-hydroxy-4-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • AIST: Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Human Metabolome Database. Showing metabocard for Ethyl 2-hydroxy-4-methylpentanoate (HMDB0059867). Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0030028). Retrieved from [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. Retrieved from [Link]

  • The Good Scents Company. ethyl 2-hydroxy-4-methyl valerate, 10348-47-7. Retrieved from [Link]

  • PubChem. Ethyl 3-hydroxy-4-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Scientific Research Publishing. Spectral Database for Organic Compounds, SDBS. - References. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031693). Retrieved from [Link]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

  • Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]

  • Bioregistry. Spectral Database for Organic Compounds. Retrieved from [Link]

  • Quora. How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry. Retrieved from [Link]

  • Wikipedia. Spectral Database for Organic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • University of Birmingham. Spectra of ethyl acetate. Retrieved from [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-(-)-Ethyl Leucate

An Objective Comparison for Researchers and Drug Development Professionals In the exacting world of pharmaceutical development, the integrity of a final drug product is fundamentally linked to the quality of its starting...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Researchers and Drug Development Professionals

In the exacting world of pharmaceutical development, the integrity of a final drug product is fundamentally linked to the quality of its starting materials. For chiral molecules, this scrutiny intensifies. (S)-(-)-Ethyl Leucate, a key chiral building block, is no exception. Its Certificate of Analysis (CoA) is not merely a procedural document; it is the foundational evidence of its identity, purity, and stereochemical integrity. This guide provides an in-depth, comparative analysis of the CoA for (S)-(-)-Ethyl Leucate, equipping researchers, scientists, and drug development professionals with the expertise to critically evaluate this essential starting material.

The Critical Role of (S)-(-)-Ethyl Leucate in Synthesis

(S)-(-)-Ethyl Leucate is the ethyl ester of L-leucine, an essential amino acid. Its specific stereoconfiguration, designated as (S), is often a non-negotiable requirement in multi-step syntheses of complex active pharmaceutical ingredients (APIs). The presence of its enantiomeric counterpart, (R)-(+)-Ethyl Leucate, can introduce a significant impurity that may be difficult to remove in later stages, potentially leading to altered pharmacological activity or unforeseen toxicological effects in the final drug product. Therefore, ensuring high enantiomeric purity from the outset is a critical risk-mitigation strategy.

G cluster_input Chiral Starting Materials cluster_process Pharmaceutical Synthesis cluster_output Final Product S_Leucate (S)-(-)-Ethyl Leucate (Desired Eutomer) Synthesis Multi-Step Synthesis S_Leucate->Synthesis R_Leucate (R)-(+)-Ethyl Leucate (Potential Distomer/Impurity) R_Leucate->Synthesis API_Good Enantiopure API (Safe & Efficacious) Synthesis->API_Good Correct Pathway API_Bad Racemic/Impure API (Risk of Side Effects) Synthesis->API_Bad Impurity Carryover G cluster_workflow Analytical Workflow for Quality Control Batch Batch of (S)-(-)-Ethyl Leucate Sample Representative Sampling Batch->Sample Prep Sample Preparation Sample->Prep HPLC Chiral HPLC Analysis Prep->HPLC Enantiomeric Excess GC GC-FID Analysis Prep->GC Assay/Purity CoA Certificate of Analysis (CoA) HPLC->CoA GC->CoA Release Batch Release CoA->Release

Validation

A Senior Application Scientist's Guide to Diastereomeric Excess Determination in Reactions of (S)-(-)-Ethyl Leucate

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, safety, and therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, safety, and therapeutic efficacy. For researchers leveraging chiral building blocks like (S)-(-)-Ethyl Leucate, the ability to accurately quantify the stereochemical outcome of a reaction is paramount. This guide provides an in-depth comparison of the two primary analytical techniques for determining diastereomeric excess (d.e.): Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy .

This document moves beyond a simple recitation of protocols. It is designed to provide you, a fellow scientist, with the causal reasoning behind experimental choices, enabling you to not only execute these methods but also to troubleshoot and adapt them to your specific synthetic challenges. We will ground our discussion in a practical, albeit illustrative, case study: the diastereoselective synthesis of a β-lactam via a Staudinger reaction, a common transformation for amino acid derivatives.

The Synthetic Challenge: A Diastereoselective Staudinger Reaction

Let us consider a hypothetical, yet chemically sound, diastereoselective reaction where the chiral information from (S)-(-)-Ethyl Leucate is intended to influence the formation of a new stereocenter. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful tool for the synthesis of β-lactams, core structures in many antibiotics.[1]

In our case study, we will first convert the amino group of (S)-(-)-Ethyl Leucate to an azide. This azide will then be reacted with a substituted acetyl chloride in the presence of a base to generate a ketene in situ. This ketene will then react with an imine to yield a pair of diastereomeric β-lactams. The stereocenter from the parent ethyl leucate is expected to direct the stereochemical outcome at the newly formed stereocenters of the β-lactam ring.

Comparing the Analytical Workhorses: Chiral HPLC vs. ¹H NMR Spectroscopy

Once the reaction is complete, the crucial question is: what is the ratio of the diastereomeric products? This is where a robust analytical methodology becomes indispensable. Below, we compare the two most common and powerful techniques for this purpose.

FeatureChiral High-Performance Liquid Chromatography (HPLC)¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of diastereomers based on differential interaction with a chiral stationary phase (CSP).Differentiation of diastereomers in solution based on distinct chemical environments of their nuclei in a magnetic field.
Sample Prep Simple dissolution in a suitable solvent.Simple dissolution in a deuterated solvent.
Sensitivity High (can detect minor diastereomers down to <0.1%).Moderate (generally reliable for ratios up to ~98:2).
Resolution Can often achieve baseline separation of diastereomers.Resolution depends on the chemical shift difference between diastereomer signals. Can be challenging for structurally similar diastereomers.
Quantitation Highly accurate, based on the integration of peak areas.Accurate, based on the integration of well-resolved, non-overlapping signals.[2]
Method Dev. Can be time-consuming, requiring screening of columns and mobile phases.Generally faster, as it doesn't require physical separation.
Sample Recovery Non-destructive; sample can be recovered.Non-destructive; sample can be recovered.
Cost High initial instrument cost; ongoing costs for columns and solvents.Very high initial instrument cost; lower ongoing costs.

In-Depth Analysis and Protocols

Chiral HPLC: The Gold Standard for Separation

Chiral HPLC is a powerful technique that physically separates diastereomers, allowing for unambiguous quantification.[3] The choice of the chiral stationary phase (CSP) is the most critical parameter for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often excellent starting points for the separation of chiral molecules, including amino acid derivatives and β-lactams.[4]

Objective: To determine the diastereomeric excess of the β-lactam product mixture.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H column (or similar polysaccharide-based column)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (adjust based on chromophore)

  • Injection Volume: 10 µL

  • Sample Concentration: ~1 mg/mL in mobile phase

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the crude reaction mixture and dissolve it in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both diastereomers.

  • Analysis: Integrate the peak areas of the two diastereomer peaks. Calculate the diastereomeric excess using the following formula: d.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Illustrative Data:

DiastereomerRetention Time (min)Peak Area
1 (Major)12.5925,000
2 (Minor)14.275,000

Calculation: d.e. (%) = [(925,000 - 75,000) / (925,000 + 75,000)] x 100 = 85%

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Workflow for Chiral HPLC Analysis

¹H NMR Spectroscopy: A Rapid and Direct View

¹H NMR spectroscopy offers a faster method for determining the d.e. without the need for physical separation. The principle lies in the fact that diastereomers have different spatial arrangements, leading to distinct chemical environments for their respective protons. This results in separate signals in the NMR spectrum for each diastereomer.[5] For accurate quantification, it is crucial to select well-resolved signals that are free from overlap with other peaks in the spectrum.[2]

Objective: To determine the diastereomeric ratio of the β-lactam product mixture.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the nuclei, which is critical for accurate integration.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis: Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers. Integrate the areas of these two signals.

  • Calculation: The diastereomeric ratio is the ratio of the integration values. The d.e. can be calculated as follows: d.r. = Integration_major / Integration_minor d.e. (%) = [(Integration_major - Integration_minor) / (Integration_major + Integration_minor)] x 100

Illustrative Data:

Let's assume the proton at the C4 position of the β-lactam ring gives rise to distinct doublets for the two diastereomers.

  • Diastereomer 1 (Major): Doublet at δ 4.85 ppm, Integration = 1.00

  • Diastereomer 2 (Minor): Doublet at δ 4.75 ppm, Integration = 0.08

Calculation: d.r. = 1.00 / 0.08 = 12.5 : 1 d.e. (%) = [(1.00 - 0.08) / (1.00 + 0.08)] x 100 = 85.2%

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Workflow for ¹H NMR Analysis

Head-to-Head: A Senior Scientist's Perspective

Both chiral HPLC and ¹H NMR are indispensable tools in the stereoselective chemist's arsenal. The choice between them often depends on the specific needs of the analysis and the stage of the research.

  • For high-throughput screening and rapid reaction optimization, ¹H NMR is often the preferred method due to its speed and minimal sample preparation. It provides a quick assessment of the diastereoselectivity, allowing for rapid iteration of reaction conditions.

  • For final product analysis, quality control, and situations requiring the highest level of accuracy and sensitivity, chiral HPLC is the gold standard. Its ability to physically separate the diastereomers provides unambiguous and highly reliable quantitative data.

In an ideal scenario, the two techniques are used in a complementary fashion. A rapid ¹H NMR analysis can provide an initial assessment of the diastereomeric ratio, which can then be confirmed and more accurately quantified by a validated chiral HPLC method. This dual-pronged approach provides the highest level of confidence in the stereochemical outcome of your reaction.

References

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PMC - NIH. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. [Link]

  • Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics. PubMed. [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]

  • Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines. Beilstein Journals. [Link]

  • The Staudinger Ligation. Chemical Reviews - ACS Publications. [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Staudinger synthesis. Wikipedia. [Link]

  • Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide. NIH. [Link]

  • Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review. ResearchGate. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to the Optical Rotation Measurement of (S)-(-)-Ethyl Leucate

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely a matter of analytical rigor; it is a cornerstone of efficacy and safety. (S)-(-)-Ethyl L...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely a matter of analytical rigor; it is a cornerstone of efficacy and safety. (S)-(-)-Ethyl Leucate, an important chiral building block, presents a classic analytical challenge: the accurate determination of its stereochemical identity and purity. This guide provides an in-depth comparison of methodologies for this purpose, grounded in experimental data and first principles. We will dissect the traditional method of optical rotation measurement and contrast it with modern chromatographic and spectroscopic alternatives, offering a holistic view to inform your analytical strategy.

The Dichotomy of (S)-Ethyl Leucate's Optical Rotation: A Critical Clarification

An initial point of contention that requires immediate clarification is the nomenclature versus the empirical data for ethyl leucate's optical activity. While the "(S)-(-)" designation is frequently encountered, experimental evidence for the hydrochloride salt of L-leucine ethyl ester (the S-enantiomer) consistently reports a positive (dextrorotatory) specific rotation. For instance, a commonly cited value is [α]20/D +18.0±1° when measured in ethanol. This discrepancy may arise from the difference in optical rotation between the free base and its hydrochloride salt, or variations based on solvent and concentration. It is imperative for any rigorous analysis to first establish a well-characterized internal standard of the specific form of (S)-Ethyl Leucate being used.

Polarimetry: The Fundamental Approach to Chirality

Optical rotation measurement, or polarimetry, is the classical technique for characterizing chiral compounds. It relies on the inherent property of a chiral molecule to rotate the plane of polarized light. The magnitude and direction of this rotation are unique to the enantiomer, its concentration, the path length of the light, temperature, and the solvent used.

The Causality Behind the Experimental Choices in Polarimetry

A successful polarimetric measurement is contingent on meticulous control over experimental parameters. The specific rotation, [α], is a standardized value calculated from the observed rotation, α, using the Biot's law equation:

[α]λT = 100α / (l * c)

where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line at 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters.

  • c is the concentration of the sample in g/100 mL.

The choice of solvent is critical, as it can significantly influence the specific rotation. For (S)-Ethyl Leucate hydrochloride, ethanol is a common choice. The concentration must be carefully prepared and known with high accuracy, as any error will directly propagate to the calculated specific rotation. Temperature control is equally vital, as optical rotation is temperature-dependent.

A Self-Validating Protocol for Polarimetric Measurement

A trustworthy polarimetric protocol incorporates self-validation steps to ensure data integrity.

Experimental Protocol:

  • Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a standard sucrose solution with a known specific rotation.

  • Solvent Blank: Fill the polarimeter cell with the same solvent used to prepare the sample and set the zero point. This corrects for any slight optical activity of the solvent or the cell.

  • Sample Preparation: Accurately weigh a known amount of (S)-(-)-Ethyl Leucate and dissolve it in a precise volume of the chosen solvent (e.g., ethanol) in a volumetric flask.

  • Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it, ensuring no air bubbles are present in the light path. Take multiple readings and calculate the average observed rotation.

  • Calculation: Use the Biot's law equation to calculate the specific rotation.

  • Verification: If possible, measure a known standard of the opposite enantiomer, (R)-(+)-Ethyl Leucate, to confirm an equal and opposite rotation, which would validate the measurement system.

Chromatographic Alternatives: Superior Resolution and Quantification

While polarimetry provides a bulk measure of optical activity, it can be susceptible to inaccuracies if optically active impurities are present. Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer the distinct advantage of physically separating the enantiomers, allowing for their individual quantification and thus a more accurate determination of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Workflow for Chiral HPLC Analysis:

Caption: Workflow for Chiral HPLC Analysis of (S)-(-)-Ethyl Leucate.

Experimental Protocol for Chiral HPLC:

A typical starting point for the chiral separation of amino acid esters like ethyl leucate involves a polysaccharide-based CSP.

  • Column: A column such as a CHIRALPAK® IA or similar amylose-based column is a strong candidate.

  • Mobile Phase: A normal-phase mobile phase, for instance, a mixture of n-hexane and ethanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape, is commonly employed. A typical starting gradient could be 90:10 (n-hexane:ethanol) with 0.1% DEA.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where the analyte absorbs, for example, 210 nm, is suitable.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100.

Chiral Gas Chromatography (GC)

For volatile compounds like ethyl leucate, chiral GC offers excellent resolution and sensitivity. Often, derivatization is necessary to improve the volatility and thermal stability of the analyte.

Workflow for Chiral GC Analysis:

Caption: Workflow for Chiral GC Analysis of (S)-(-)-Ethyl Leucate.

Experimental Protocol for Chiral GC:

  • Derivatization: The amino group of ethyl leucate can be derivatized with a reagent like trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide. This increases volatility and allows for separation on many chiral columns.

  • Column: A Chirasil-Val or similar chiral capillary column is often effective for the separation of derivatized amino acid enantiomers.

  • Carrier Gas: Helium is a common carrier gas.

  • Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, starting at a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 180°C).

  • Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For more definitive identification, a Mass Spectrometer (MS) can be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy, a cornerstone of structural elucidation, can also be adapted for the determination of enantiomeric excess. In an achiral environment, enantiomers are indistinguishable by NMR. However, the addition of a chiral solvating agent (CSA) can induce a diastereomeric interaction, leading to the separation of signals for the two enantiomers in the NMR spectrum.

Logical Relationship in NMR with CSA:

NMR with CSA Logic Enantiomers Enantiomers (Indistinguishable in achiral solvent) DiastereomericComplexes Formation of transient diastereomeric complexes Enantiomers->DiastereomericComplexes + CSA Chiral Solvating Agent (CSA) CSA->DiastereomericComplexes DistinctSpectra Distinct NMR signals for each enantiomer DiastereomericComplexes->DistinctSpectra leads to

Caption: Principle of Enantiomeric Discrimination by NMR with a Chiral Solvating Agent.

Experimental Protocol for NMR with CSA:

  • Sample Preparation: Dissolve a known amount of (S)-(-)-Ethyl Leucate in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire Initial Spectrum: Record a standard proton NMR spectrum of the sample.

  • Add CSA: Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-mandelic acid or a lanthanide-based chiral shift reagent, to the NMR tube.

  • Acquire Final Spectrum: Record another proton NMR spectrum. The signals corresponding to the protons near the chiral center of ethyl leucate should now be split into two sets of peaks, one for each enantiomer.

  • Quantification: The enantiomeric excess can be determined by integrating the corresponding signals for each enantiomer.

Comparative Analysis of Methodologies

FeaturePolarimetryChiral HPLCChiral GCNMR with CSA
Principle Measures bulk rotation of polarized lightPhysical separation of enantiomers on a chiral stationary phasePhysical separation of volatile (or derivatized) enantiomers on a chiral stationary phaseFormation of transient diastereomeric complexes leading to distinct NMR signals
Primary Output Specific rotation ([α])Chromatogram with separated enantiomer peaksChromatogram with separated enantiomer peaksNMR spectrum with separated signals for each enantiomer
Enantiomeric Excess (ee) Determination Indirect, calculated from specific rotationDirect, from peak area integrationDirect, from peak area integrationDirect, from signal integration
Sensitivity Relatively lowHighVery HighModerate
Sample Throughput HighModerateModerateLow to Moderate
Presence of Impurities Optically active impurities can interfere significantlyCan separate from many impuritiesCan separate from many impuritiesImpurities with signals in the region of interest can interfere
Instrumentation Cost Low to ModerateHighHighVery High
Method Development Relatively simpleCan be complex and time-consumingDerivatization often required; can be complexRequires screening of suitable CSAs

Conclusion: A Multi-faceted Approach to Chiral Purity

In the pursuit of characterizing (S)-(-)-Ethyl Leucate, a single analytical technique may not provide a complete picture. Polarimetry remains a valuable, rapid, and cost-effective tool for a preliminary assessment of optical activity and for routine quality control once a compound is well-characterized. However, for definitive determination of enantiomeric excess, especially in the presence of potential impurities, the resolving power of chiral HPLC and chiral GC is unparalleled . These chromatographic methods provide direct, quantitative data on the ratio of enantiomers. NMR spectroscopy with chiral solvating agents offers a powerful alternative, particularly when chromatographic methods are challenging to develop or for structural confirmation.

As a Senior Application Scientist, my recommendation is to employ a multi-technique approach. Use polarimetry for rapid screening, but rely on a validated chiral chromatographic method (HPLC or GC) as the gold standard for accurate enantiomeric excess determination. NMR with a CSA can serve as an excellent orthogonal method for verification. This comprehensive strategy ensures the highest level of confidence in the stereochemical integrity of your (S)-(-)-Ethyl Leucate, a critical aspect in the journey from research to application.

References

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In eMagRes (Vol. 5, pp. 1321-1336). John Wiley & Sons, Ltd.
  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link]

  • Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-(-)-Ethyl Leucate

This document provides a detailed protocol for the proper and safe disposal of (S)-(-)-Ethyl Leucate (CAS 60856-85-1), a common biochemical used in research and development. Adherence to these procedures is critical for...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper and safe disposal of (S)-(-)-Ethyl Leucate (CAS 60856-85-1), a common biochemical used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Part 1: Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is not merely a procedural task but a final, critical step in its lifecycle. The primary objective is to prevent harm to personnel, the public, and the environment. This is achieved by understanding the inherent hazards of the substance and the regulatory framework governing its disposal.

The foundation of safe disposal is the Chemical Hygiene Plan (CHP) , a mandatory written program specified by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450.[1][2] Your institution's CHP is the primary document you must consult, as it details specific policies and procedures for your workplace. The information herein serves as a comprehensive guide but must be executed in alignment with your local CHP and regulations.

Part 2: Hazard Profile of (S)-(-)-Ethyl Leucate

While a specific Safety Data Sheet (SDS) for (S)-(-)-Ethyl Leucate was not located in the initial search, its chemical structure as an ester allows for a reliable estimation of its hazard profile based on similar compounds like Ethyl Lactate. The SDS is the most crucial document for any chemical and must be consulted before handling or disposal.[1]

Anticipated Hazards of Ester Compounds:

Hazard CategoryDescriptionRationale & Causality
Flammability Esters, particularly those with lower molecular weights, are often flammable or combustible liquids.[3][4][5]The ester functional group does not inherently prevent combustion. The presence of an ethyl group suggests a relatively low flash point. Vapors can form flammable mixtures with air.
Health Hazards Eye Irritation: Can cause serious eye irritation or damage upon contact.[3][4] Respiratory Irritation: Vapors may irritate the respiratory tract.[3][4] Skin Contact: May cause mild skin irritation upon prolonged contact.Esters can act as solvents and defatting agents on the skin. Their volatility allows for inhalation, and direct contact with sensitive mucous membranes (eyes, respiratory tract) can lead to irritation.
Environmental May be harmful to aquatic life with long-lasting effects.Organic compounds that are not readily biodegradable can persist in the environment. Spills should be prevented from entering drains or waterways.[3]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of (S)-(-)-Ethyl Leucate and similarly classified chemical waste.

Step 1: Personal Protective Equipment (PPE) and Pre-Disposal Assessment

Expertise & Experience: Before handling any waste, ensuring your own safety is paramount. The choice of PPE is dictated by the chemical's hazards.

  • Consult the SDS: Always locate and read the specific SDS for (S)-(-)-Ethyl Leucate. Pay close attention to Section 8 (Exposure Controls/Personal Protection) and Section 13 (Disposal Considerations).

  • Wear Appropriate PPE:

    • Eye Protection: Chemical safety goggles are mandatory.[6]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat must be worn.[4]

  • Work Area: Conduct all waste handling within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation of vapors.[6]

Step 2: Waste Segregation and Collection

Trustworthiness: The integrity of a chemical disposal system relies on rigorous segregation. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire.[7][8][9][10]

  • Designate a Waste Container: Use a clean, dry, and chemically compatible container specifically for non-halogenated organic solvent waste. The container must have a secure, tight-fitting lid.[7][8]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE " and list the full chemical name: "(S)-(-)-Ethyl Leucate ".[9][11] If other compatible solvents are added, their names must also be listed.

  • Prohibited Actions:

    • DO NOT dispose of (S)-(-)-Ethyl Leucate down the sink or drain.[7][8][12] This is illegal and environmentally harmful.

    • DO NOT mix with incompatible waste streams such as acids, bases, oxidizers, or halogenated solvents.[10]

    • DO NOT overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Authoritative Grounding: The EPA regulates the temporary storage of hazardous waste in laboratories.

  • Location: The sealed waste container must be stored at or near the point of generation, under the control of the laboratory personnel.

  • Secondary Containment: Place the liquid waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[8]

  • Closure: Keep the waste container closed at all times except when adding waste.[8]

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Solid Waste: Any materials contaminated with (S)-(-)-Ethyl Leucate, such as absorbent pads from a spill, gloves, or weighing papers, must be disposed of as solid hazardous waste. Place them in a sealed, labeled bag or container.

  • Empty Containers: An "empty" container that held (S)-(-)-Ethyl Leucate is not safe for regular trash until properly decontaminated.

    • Decontamination: Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[10][13]

    • Final Disposal: After triple-rinsing and allowing it to dry, deface or remove the original label.[10][11][13] The container can then typically be disposed of in the regular glass or plastic recycling bin, per your institution's policy.

    • If the container cannot be safely cleaned, it must be disposed of as hazardous waste.[10][13]

Step 5: Arranging for Final Disposal

Trustworthiness: The final step is to transfer the waste to trained professionals for disposal in compliance with all regulations.

  • Contact EHS: When your waste container is nearly full, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[8]

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal vendor.[14] The most common and effective disposal method for organic solvents is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][9][15] This method ensures the complete destruction of the hazardous components.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-(-)-Ethyl Leucate.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_final Final Disposal cluster_solids Contaminated Solids start Begin Disposal Task for (S)-(-)-Ethyl Leucate sds Consult Specific SDS and Institutional CHP start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe container Select Labeled, Compatible 'Non-Halogenated Solvent' Waste Container ppe->container Proceed to Collection solids Contaminated Solids (Gloves, Absorbents) ppe->solids transfer Transfer Waste Liquid to Container container->transfer seal Securely Seal Container transfer->seal saa Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->saa full Container is Full? saa->full full->transfer ehs Contact EHS for Pickup full->ehs Yes end Waste Disposed by Licensed Vendor (Incineration) ehs->end solid_waste Collect in Separate, Labeled Solid Hazardous Waste Container solids->solid_waste solid_waste->ehs Request Pickup

Caption: Workflow for the safe disposal of (S)-(-)-Ethyl Leucate.

References

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • Carl ROTH. Safety Data Sheet: Ethyl-(S)-lactate.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan Fact Sheet.[Link]

  • Regulations.gov. 8.0 Handling, Storage, and Disposal of Volatile Organic Compounds (VOCs).[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • Unknown Source. Ethyl Lactate Safety Data Sheet.[Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]

  • Clean Management. OSHA Regulations and Hazardous Waste Disposal: What To Know.[Link]

  • Universiti Tun Hussein Onn Malaysia (UTHM). Guidelines on the Disposal of Chemical Wastes from Laboratories.[Link]

  • University of California, San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • MED-FLEX. Are You In Compliance With Proper Lab Waste Disposal Regulations?[Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]

  • American Chemical Society (ACS). Hazardous Waste & Disposal.[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl oleate.[Link]

  • University of Otago. Laboratory chemical waste disposal guidelines.[Link]

  • Oreate AI Blog. Navigating the Safe Disposal of Ethyl Alcohol: A Practical Guide.[Link]

  • U.S. Environmental Protection Agency (EPA). Requirements for Pesticide Disposal.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(-)-Ethyl Leucate

Welcome to your essential guide for the safe handling of (S)-(-)-Ethyl Leucate. As researchers and drug development professionals, our primary commitment is to safety, which enables scientific advancement.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of (S)-(-)-Ethyl Leucate. As researchers and drug development professionals, our primary commitment is to safety, which enables scientific advancement. This document moves beyond a simple checklist, providing a deep, experience-driven framework for risk assessment and personal protective equipment (PPE) selection. The protocols herein are designed to be self-validating, ensuring that every step is grounded in established safety principles and the specific chemical nature of the substance.

Hazard Assessment: Understanding (S)-(-)-Ethyl Leucate

(S)-(-)-Ethyl Leucate, a chiral ester derived from the amino acid leucine, requires careful handling. While specific hazard data for this exact enantiomer is limited, we can build a robust safety profile by examining the data for its racemic mixture, Ethyl DL-Leucate, and structurally similar esters.

The primary hazards are:

  • Combustibility: Ethyl DL-Leucate is classified as a combustible liquid (H227) with a flashpoint of 74°C. This means it can ignite when exposed to an ignition source at or above this temperature. Vapors can form explosive mixtures with air, especially at elevated temperatures.[1]

  • Irritation Potential: Many structurally similar short-chain esters are known to cause serious eye irritation and potential respiratory irritation.[2][3][4] Prolonged or repeated skin contact may also lead to irritation or dermatitis by drying and cracking the skin.[1]

  • Volatility and Inhalation Risk: As a volatile organic compound (VOC), (S)-(-)-Ethyl Leucate can easily evaporate into the air, creating an inhalation hazard.[5][6] Inhaling vapors may lead to respiratory tract irritation, and in high concentrations, could cause central nervous system effects like dizziness or drowsiness.[1][4]

This hazard profile dictates that our primary safety goals are to prevent ignition, minimize inhalation exposure, and avoid all direct contact with the skin and eyes.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedure. Below are the minimum requirements for handling (S)-(-)-Ethyl Leucate in a laboratory setting.

Eye and Face Protection

Direct contact, even from a small splash, can cause serious irritation. Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required at all times when handling the liquid.[7]

  • Recommended for High-Risk Tasks: When transferring large volumes (>1L) or performing operations with a higher risk of splashing (e.g., charging a reactor, distillation), a full-face shield must be worn in addition to chemical splash goggles.[7][8][9]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat is essential due to the material's combustibility. Ensure it is fully buttoned with sleeves rolled down.

  • Gloves: This is a critical choice. Esters can degrade common glove materials.

    • Primary Choice: Use nitrile gloves for incidental contact. Nitrile provides good resistance to a range of chemicals and is a standard in most laboratory settings.[10]

    • For Extended Contact or Spills: For tasks involving potential immersion or handling larger quantities, consider more robust options like butyl rubber gloves, which offer superior impermeability against esters.[7]

    • Crucial Practice: Never reuse disposable gloves. Inspect every glove for tears or pinholes before use. If contact with (S)-(-)-Ethyl Leucate occurs, remove the glove immediately, wash your hands thoroughly, and put on a new glove.[10][11]

  • Additional Protection: For large-scale operations, a chemical-resistant apron can provide an additional layer of protection.[12][13] Ensure you are wearing long pants and closed-toe shoes; sandals or perforated shoes are never acceptable in a laboratory.[10][11]

Respiratory Protection

Engineering controls are the preferred method for mitigating inhalation risks.

  • Primary Control: All handling of (S)-(-)-Ethyl Leucate must be performed inside a certified chemical fume hood.[10][14] This provides adequate ventilation to keep vapor concentrations below exposure limits.

  • Secondary Control: In the rare event of an engineering control failure or a large spill where vapor concentrations may be high, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge would be required. Note that the use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[9]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, logical workflow is paramount for safety.

Step 1: Pre-Operational Safety Check
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and the airflow is functioning correctly.

  • Assemble all PPE: Before handling the chemical, ensure you have all the necessary PPE (goggles, face shield if needed, lab coat, correct gloves) laid out and ready for use.

  • Inspect PPE: Check gloves for holes and the face shield/goggles for cracks.[11]

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Remove Ignition Sources: Ensure no open flames, hot plates, or non-intrinsically safe equipment are in the immediate vicinity.[4][8]

Step 2: Donning PPE (Donning Sequence)
  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves last. This prevents contamination of other items. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Step 3: Safe Handling Inside the Fume Hood
  • Work with the Sash at the Correct Height: Keep the fume hood sash as low as possible while still allowing comfortable work.

  • Minimize Quantities: Only bring the amount of (S)-(-)-Ethyl Leucate needed for the immediate task into the hood.

  • Pouring and Transferring: Always open containers slowly and point them away from your face to safely release any pressure.[10] Use a funnel for transfers to minimize the chance of splashing.

  • Static Precaution: When transferring large volumes, ground and bond containers to prevent static discharge, a potential ignition source.[3][4]

Step 4: Doffing PPE and Decontamination (Doffing Sequence)

This sequence is critical to prevent contaminating yourself.

  • Gloves: Remove gloves first. Using a glove-to-glove grip, peel one glove off, turning it inside out. Bunch it in your gloved hand. Slide a clean finger under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated waste container.

  • Goggles/Face Shield: Remove by handling the strap or sides, avoiding touching the front.

  • Lab Coat: Remove and hang in its designated storage area.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after handling any chemical, even if you wore gloves.[2][13][14]

Spill, Emergency, and Disposal Plans

In Case of a Small Spill (<100 mL) inside a Fume Hood:

  • Alert nearby personnel.

  • Wearing your full PPE, absorb the spill using a chemical absorbent material like vermiculite or sand.

  • Collect the contaminated absorbent material using non-sparking tools into a sealable container.

  • Wipe the area clean and dispose of all materials as hazardous waste.

In Case of Skin or Eye Contact:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention.

  • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.

Disposal Plan:

  • Chemical Waste: Unused (S)-(-)-Ethyl Leucate and solutions containing it must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and paper towels, must be disposed of as solid hazardous waste. Place these items in a sealed bag or container within the fume hood before transferring them to the main solid waste drum.[15] Never dispose of these materials in the regular trash.

Data Presentation

Table 1: PPE Requirements by Task Scale
Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small Scale (<100mL) (e.g., Weighing, TLC spotting)Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Medium Scale (100mL - 1L) (e.g., Reaction setup, extraction)Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Large Scale (>1L) or High Splash Risk (e.g., Distillation, reactor charging)Goggles + Full Face ShieldButyl Rubber GlovesFR Lab Coat + Chemical ApronRequired: Chemical Fume Hood

Experimental Workflows

Diagram 1: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE when planning to work with (S)-(-)-Ethyl Leucate.

PPE_Selection_Workflow PPE Selection Workflow for (S)-(-)-Ethyl Leucate cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Required PPE Ensemble Start Start: Plan to handle (S)-(-)-Ethyl Leucate AssessVolume Assess Volume and Task Start->AssessVolume SmallScale <100 mL (e.g., Weighing) AssessVolume->SmallScale Small Scale MediumScale 100 mL - 1 L (e.g., Reaction) AssessVolume->MediumScale Medium Scale LargeScale >1 L or High Splash Risk (e.g., Distillation) AssessVolume->LargeScale Large Scale PPE_Small Standard PPE: - Goggles - Nitrile Gloves - FR Lab Coat - Fume Hood SmallScale->PPE_Small MediumScale->PPE_Small PPE_Large Enhanced PPE: - Goggles + Face Shield - Butyl Rubber Gloves - FR Lab Coat + Apron - Fume Hood LargeScale->PPE_Large

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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